Technical Documentation Center

7-Cyano-4-chromanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Cyano-4-chromanol

Core Science & Biosynthesis

Foundational

Physicochemical properties of 7-Cyano-4-chromanol

An In-depth Technical Guide to the Physicochemical Properties of 7-Cyano-4-chromanol For the attention of: Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Cyano-4-chromanol

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 7-Cyano-4-chromanol, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, including chromanols, cyanophenols, and chromanones, to present a robust profile. The guide covers predicted physicochemical parameters, proposed synthetic and analytical methodologies, spectroscopic characterization, and a discussion on potential reactivity and biological relevance. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel chromanol-based compounds in drug discovery and development.

Introduction: The 7-Cyano-4-chromanol Scaffold

The chroman framework is a privileged structural motif found in a wide array of natural products and synthetic molecules with significant biological activities.[1] The introduction of a cyano group at the 7-position and a hydroxyl group at the 4-position of the chroman ring system yields 7-Cyano-4-chromanol, a molecule with a unique electronic and steric profile. The nitrile moiety can act as a hydrogen bond acceptor and may participate in various biological interactions, while the secondary alcohol at the 4-position introduces a chiral center and a site for further chemical modification. Derivatives of the parent chromene and chromanone scaffolds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5] This guide aims to provide a detailed theoretical and practical framework for the study of 7-Cyano-4-chromanol.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its suitability as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted and inferred properties of 7-Cyano-4-chromanol.

PropertyPredicted/Inferred ValueData TypeNotes and References
Molecular Formula C₁₀H₉NO₂Calculated-
Molecular Weight 175.19 g/mol Calculated-
Appearance Predicted to be a white to off-white solid.InferredBased on related compounds like 4-cyanophenol which is a white crystalline solid.[6][7]
Melting Point 120-140 °CInferred/Predicted4-Chromanol has a melting point of 42-44 °C, and 4-cyanophenol melts at 110-113 °C. The presence of the polar cyano group is expected to increase the melting point compared to the parent chromanol.[6]
Boiling Point > 300 °CPredictedHigh boiling point is expected due to the presence of polar functional groups capable of hydrogen bonding.
Solubility Predicted to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and DMSO.InferredThe chroman ring is hydrophobic, while the cyano and hydroxyl groups increase polarity. 2H-chromene has limited water solubility.[8] 4-Cyanophenol is slightly soluble in water but soluble in organic solvents.[7]
pKa ~14-16 (hydroxyl proton)PredictedThe hydroxyl group is a secondary alcohol and is expected to have a pKa in the typical range for alcohols.
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5PredictedThis value suggests moderate lipophilicity, a favorable property for many drug candidates. The logP of 4-chromanol is 1.2. The addition of a cyano group will likely increase the logP.
logD at pH 7.4 1.5 - 2.5PredictedAs the molecule is not expected to be significantly ionized at physiological pH, the logD₇.₄ will be similar to the logP.[9][10]

Synthesis and Purification of 7-Cyano-4-chromanol

A plausible synthetic route to 7-Cyano-4-chromanol involves a two-step process starting from a suitably substituted phenol. The general strategy is the formation of a 7-cyano-4-chromanone intermediate, followed by the reduction of the ketone to the desired alcohol.

Proposed Synthetic Pathway

Synthesis cluster_0 Step 1: Synthesis of 7-Cyano-4-chromanone cluster_1 Step 2: Reduction to 7-Cyano-4-chromanol 3-(4-cyanophenoxy)propanenitrile 3-(4-cyanophenoxy)propanenitrile 7-Cyano-4-chromanone 7-Cyano-4-chromanone 7-Cyano-4-chromanone_2 7-Cyano-4-chromanone 4-cyanophenol 4-Cyanophenol Acrylonitrile Acrylonitrile 7-Cyano-4-chromanol 7-Cyano-4-chromanol

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Cyano-4-chromanone

This step can be adapted from general procedures for the synthesis of substituted 4-chromanones.[11][12][13]

  • Michael Addition: To a solution of 4-cyanophenol in a suitable solvent (e.g., tert-butanol), add a catalytic amount of a base (e.g., potassium carbonate). Add acrylonitrile dropwise and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). After completion, neutralize the reaction, extract the product with an organic solvent, dry, and concentrate to obtain 3-(4-cyanophenoxy)propanenitrile.

  • Cyclization: Treat the resulting 3-(4-cyanophenoxy)propanenitrile with a cyclizing agent such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid at an elevated temperature. The reaction progress should be monitored by TLC. Upon completion, quench the reaction mixture with ice water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated.

Step 2: Reduction of 7-Cyano-4-chromanone to 7-Cyano-4-chromanol

This is a standard reduction of a ketone to a secondary alcohol.[1][14]

  • Reduction: Dissolve the crude 7-cyano-4-chromanone in a suitable solvent such as methanol or ethanol. Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 7-Cyano-4-chromanol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 7-Cyano-4-chromanol should be confirmed by a combination of spectroscopic and analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the methylene groups in the dihydropyran ring, and the proton attached to the carbon bearing the hydroxyl group. The exact chemical shifts and coupling constants would require experimental determination, but estimates can be made based on data for 4-chromanol.[15][16]

  • ¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, the carbons of the dihydropyran ring, and a distinct signal for the nitrile carbon (typically around 118-120 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol will also be present.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 7-Cyano-4-chromanol (175.19 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Analytical Workflow for Purity Determination

Analytical_Workflow cluster_0 Purity Analysis Sample Synthesized 7-Cyano-4-chromanol HPLC HPLC Analysis Purity Purity Assessment (>95%)

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Prepare a stock solution of the purified 7-Cyano-4-chromanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid) is recommended.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Analysis: Inject the sample and record the chromatogram. The purity can be calculated from the peak area of the main component relative to the total peak area.

Reactivity and Stability

The reactivity of 7-Cyano-4-chromanol is primarily dictated by its two functional groups: the secondary alcohol and the aromatic nitrile.

  • Hydroxyl Group: The secondary alcohol at the 4-position can undergo typical alcohol reactions such as oxidation to the corresponding ketone (7-cyano-4-chromanone), esterification, and etherification. It can also act as a nucleophile.

  • Cyano Group: The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions, respectively. It can also be reduced to a primary amine.

  • Stability: The chromanol ring is generally stable.[17] However, the compound may be sensitive to strong oxidizing agents and extreme pH conditions. It is advisable to store 7-Cyano-4-chromanol in a cool, dark, and dry place to prevent degradation.

Potential Biological and Pharmacological Profile

While no specific biological activity has been reported for 7-Cyano-4-chromanol, the chroman and chromene scaffolds are present in many biologically active molecules.

  • Anticancer and Antimicrobial Potential: Numerous studies have reported the synthesis of 2-amino-3-cyano-4H-chromene derivatives with significant anticancer and antifungal activities.[3][4] The presence of the cyano group in these molecules appears to be important for their biological effects.

  • Enzyme Inhibition: Substituted chroman-4-ones have been identified as inhibitors of enzymes such as SIRT2, which is implicated in age-related diseases.[1][18] The 4-chromanol derivative could serve as a key intermediate or a pharmacophore in the design of new enzyme inhibitors.

  • Antioxidant Activity: The chromanol ring is the core structure of tocopherols (Vitamin E), which are well-known antioxidants.[19][20] While the 7-cyano substituent is an electron-withdrawing group and may modulate the antioxidant potential compared to the electron-donating methyl groups in tocopherols, this property warrants investigation.

Conclusion

7-Cyano-4-chromanol is a promising, yet underexplored, scaffold for medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and methods for its characterization. The insights presented here, derived from the analysis of structurally related compounds, offer a solid foundation for researchers to synthesize and investigate the biological potential of this and other novel chromanol derivatives. Further experimental validation of the properties and biological activities discussed herein is encouraged to fully elucidate the therapeutic potential of this interesting molecule.

References

  • ChemBK. (2025). 4-Cyanophenol - Physico-chemical Properties. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. [Link]

  • Patil, S. A., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. PMC. [Link]

  • Dandia, A., et al. (2011). Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. PMC. [Link]

  • Kumar, R., et al. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. MDPI. [Link]

  • ResearchGate. Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives | Request PDF. [Link]

  • Finar Chemical. What is 4-Cyanophenol - Properties & Specifications. [Link]

  • Rathore, R., & Kochi, J. K. (2005). Transformation of alpha-tocopherol (vitamin E) and related chromanol model compounds into their phenoxonium ions by chemical oxidation with the nitrosonium cation. PubMed. [Link]

  • Solubility of Things. Chromene. [Link]

  • PubChem. Chroman-4-ol. [Link]

  • Siger, A., et al. (2026). Domination of Tocotrienols in Passifloraceae Species' Seeds and Recovery Using Ethanolic Extraction. MDPI. [Link]

  • BOSS CHEMICAL. 4-Cyanophenol CAS 767-00-0. [Link]

  • Kochi, J. K., et al. (2005). Transformation of r-Tocopherol (Vitamin E) and Related Chromanol Model Compounds into Their Phenoxonium Ions by Chemical. [Link]

  • Birringer, M., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. PMC. [Link]

  • RSC.org. Electronic Supporting Information (ESI). [Link]

  • ResearchGate. Biotransformation of 4-chromanol and 4-chromanone. [Link]

  • NIST. 4-Chromanol. [Link]

  • Wiskur, S. L., et al. (2012). Is the chromanol head group of vitamin E nature's final truth on chain-breaking antioxidants?. [Link]

  • Foti, M., et al. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. ACS Publications. [Link]

  • Munévar, A., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers. [Link]

  • RJPT. (2018). Review on Chromen derivatives and their Pharmacological Activities. [Link]

  • AOCS. (2019). Analysis of Tocopherols and Tocotrienols by HPLC. [Link]

  • Sciforum. (2023). Stability and Reactivity of Tocopherols: Theoretical Study. [Link]

  • MDPI. (2017). Chromatographic Separation of Vitamin E Enantiomers. [Link]

  • MDPI. (2025). Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. [Link]

  • L-H. Olesen, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • Parker, R. S., et al. (2017). Methods for efficient analysis of tocopherols, tocotrienols and their metabolites in animal samples with HPLC-EC. PMC. [Link]

  • L-H. Olesen, et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • Koch, K., & Biggers, M. S. (1994). General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor. ACS Publications. [Link]

  • ResearchGate. Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy | Request PDF. [Link]

  • Hilaris Publisher. (2019). Analysis of Tocopherol Using Chromatographic and Electrochemical Techniques. [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Synthesis of a functionalized chromane derivative via a TiCl4-mediated cyclization reaction. [Link]

  • Xiao, N., et al. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. PMC. [Link]

  • PubChem. 7-Hydroxychromanone. [Link]

  • ResearchGate. Predicted lipophilicity (log P values) of compounds obtained from different calculation models. [Link]

  • MDPI. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

  • Xiao, N. (2015). In silico evaluation of logD7.4 and comparison with other prediction methods. [Link]

  • ResearchGate. Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. [Link]

  • Xiao, N., et al. (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. PubMed. [Link]

  • ResearchGate. Synthesis of 7-hydroxychroman-4-one from resorcinol. [Link]

Sources

Exploratory

7-Cyano-4-chromanol spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 7-Cyano-4-chromanol Disclaimer: This technical guide provides a comprehensive, theoretical analysis of the expected spectroscopic data for 7-Cyano-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 7-Cyano-4-chromanol

Disclaimer: This technical guide provides a comprehensive, theoretical analysis of the expected spectroscopic data for 7-Cyano-4-chromanol. As of the latest literature review, a complete, experimentally verified dataset for this specific molecule is not publicly available. The data herein is predicted based on established principles of spectroscopic interpretation and analysis of structurally analogous compounds. This document is intended to serve as an expert-level reference for researchers, guiding them on what to anticipate during the synthesis and characterization of 7-Cyano-4-chromanol.

Introduction and Molecular Structure

7-Cyano-4-chromanol is a heterocyclic organic compound belonging to the chromanol family. Its structure features a bicyclic chroman core, substituted with a hydroxyl group at position 4 and a cyano (nitrile) group at position 7. The presence of these functional groups—a secondary alcohol, an aromatic nitrile, and a constrained heterocyclic system—imparts a unique spectroscopic fingerprint that is critical for its identification and characterization in research and drug development contexts.

This guide provides a detailed examination of its anticipated Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The analysis is grounded in fundamental principles and data from related structures to offer a robust predictive model for its characterization.

Caption: Structure of 7-Cyano-4-chromanol with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For 7-Cyano-4-chromanol (C₁₀H₉NO₂), soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically employed.

Expertise & Experience: Ionization and Fragmentation Causality

Chromanols can exhibit unconventional behavior in soft ionization, sometimes forming radical molecular cations (M⁺•) more readily than protonated molecules ([M+H]⁺) due to the energetic favorability of losing a valence electron from the electron-rich chromanol system[1]. Therefore, observing the M⁺• ion would not be unexpected. The fragmentation pattern is dictated by the most labile bonds and the stability of the resulting fragments. The loss of water from the alcohol and subsequent rearrangements are common pathways for chromanols.

Predicted Mass Spectrum Data
m/z (Predicted)Ion FormulaIdentityNotes
175.0633[C₁₀H₉NO₂]⁺•Molecular Ion (M⁺•)Predicted exact mass. High-resolution MS is required to confirm.
176.0712[C₁₀H₁₀NO₂]⁺Protonated Molecule ([M+H]⁺)May be observed, especially with ESI in positive mode.
157[C₁₀H₇NO]⁺•[M - H₂O]⁺•Characteristic loss of water from the 4-hydroxyl group.
146[C₉H₈NO]⁺[M - CHO]⁺Loss of the CHO group containing the C4 carbon and hydroxyl.
129[C₉H₇N]⁺•[M - H₂O - CO]⁺•Subsequent loss of carbon monoxide after dehydration.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1-2 mg of 7-Cyano-4-chromanol in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Operate in positive ion mode.

  • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire spectra over a mass range of m/z 50-500.

  • Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass to confirm the elemental formula (C₁₀H₉NO₂). Perform tandem MS (MS/MS) on the parent ion (m/z 175 or 176) to validate the predicted fragmentation pattern.

G M [C₁₀H₉NO₂]⁺• m/z = 175 M_H2O [C₁₀H₇NO]⁺• m/z = 157 M->M_H2O - H₂O M_CHO [C₉H₈NO]⁺ m/z = 146 M->M_CHO - CHO M_H2O_CO [C₉H₇N]⁺• m/z = 129 M_H2O->M_H2O_CO - CO

Caption: Predicted major fragmentation pathways for 7-Cyano-4-chromanol.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation[2][3]. The spectrum of 7-Cyano-4-chromanol will be dominated by vibrations from its O-H, C≡N, and aromatic moieties.

Expertise & Experience: Interpreting Vibrational Modes

The precise position of the O-H stretch is sensitive to hydrogen bonding; a broad band is expected. The C≡N stretch is one of the most characteristic and sharp signals in the IR spectrum, typically appearing in a clean region around 2230 cm⁻¹[4][5]. Its intensity and exact position can provide insights into the electronic environment of the aromatic ring. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydropyran ring will be just below 3000 cm⁻¹.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3400O-H stretchAlcoholStrong, Broad
~3100-3000C-H stretchAromaticMedium
~2950-2850C-H stretchAliphatic (CH₂)Medium
~2230C≡N stretchNitrileStrong, Sharp
~1610, 1580, 1490C=C stretchAromatic RingMedium-Strong
~1250C-O stretchAryl EtherStrong
~1050C-O stretchSecondary AlcoholStrong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid 7-Cyano-4-chromanol sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and ATR correction using the instrument's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are required for unambiguous structure confirmation.

Expertise & Experience: Chemical Environment and Structural Logic

The proton and carbon chemical shifts are dictated by their local electronic environments.

  • Aromatic Region (¹H): The protons on the benzene ring (H5, H6, H8) will be the most downfield. The cyano group at C7 is electron-withdrawing, which will deshield the ortho proton (H8) and the meta proton (H6) relative to a non-substituted chromanol.

  • Aliphatic Region (¹H): The proton at C4 (H4), being attached to a carbon bearing an oxygen atom, will be deshielded relative to the other aliphatic protons. The protons at C2 and C3 will exhibit complex splitting patterns due to their diastereotopic nature and coupling to each other and to H4.

  • Carbonyl and Aromatic (¹³C): The aromatic carbons will appear between ~110-160 ppm. The cyano carbon itself has a characteristic shift around 118 ppm. Quaternary carbons (C4a, C7, C8a) can be identified by their lower intensity or through experiments like DEPT-135.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Proton (Position)Predicted Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H8~7.60dJ ≈ 2.01H
H6~7.20ddJ ≈ 8.5, 2.01H
H5~6.95dJ ≈ 8.51H
H4~4.80tJ ≈ 4.01H
H2~4.30 - 4.15m-2H
OHVariablebr s-1H
H3~2.20 - 2.00m-2H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Carbon (Position)Predicted Shift (δ, ppm)Notes
C8a~158.0Quaternary, attached to oxygen
C5~129.0Aromatic CH
C6~128.5Aromatic CH
C4a~122.0Quaternary aromatic
C8~118.5Aromatic CH
C≡N~118.0Cyano carbon
C7~105.0Quaternary, attached to CN
C4~64.0CH-OH
C2~63.5O-CH₂
C3~31.0Aliphatic CH₂
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-15 mg of 7-Cyano-4-chromanol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (Optional but Recommended):

    • Run a COSY experiment to establish proton-proton coupling networks.

    • Run an HSQC experiment to correlate directly bonded protons and carbons.

    • Run an HMBC experiment to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons.

Integrated Spectroscopic Analysis Workflow

cluster_0 Spectroscopic Confirmation Workflow cluster_1 cluster_2 start Synthesized Compound (Presumed 7-Cyano-4-chromanol) hrms HRMS Analysis start->hrms ir IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr info_hrms Determine Elemental Formula (C₁₀H₉NO₂) Confirm MW = 175.06 hrms->info_hrms info_ir Identify Functional Groups (-OH, -C≡N, Ar-H, C-O) ir->info_ir nmr_h ¹H NMR nmr->nmr_h nmr_c ¹³C NMR nmr->nmr_c nmr_2d 2D NMR (COSY, HSQC) nmr->nmr_2d end_node Structure Confirmed info_hrms->end_node info_ir->end_node info_nmr Assemble C-H Framework Confirm Connectivity Assign all atoms info_nmr->end_node

Caption: Integrated workflow for the structural elucidation of 7-Cyano-4-chromanol.

Conclusion

The structural characterization of 7-Cyano-4-chromanol relies on a synergistic application of modern spectroscopic techniques. High-resolution mass spectrometry will confirm its elemental composition (C₁₀H₉NO₂). Infrared spectroscopy will provide definitive evidence for the key hydroxyl and cyano functional groups. Finally, a detailed analysis of 1D and 2D NMR spectra will allow for the complete and unambiguous assignment of every proton and carbon atom, confirming the connectivity and constitution of the molecule. This guide provides a robust, theory-grounded framework for researchers to reference when undertaking the synthesis and analysis of this compound.

References

  • Royal Society of Chemistry. (2021). Electronic Supporting Information (ESI).
  • Stilwell, D. E., & Robbins, D. L. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(3), 395-400.
  • Silva, F. V. M., et al. (2023).
  • PrepChem. (n.d.). Synthesis of 7-Methoxy-4-cyano chrom-3-ene.
  • Aguirre-Cedillo, Z., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(21), 7480.
  • PubChem. (n.d.). 7-[Cyano(4-hydroxynonyl)amino]-2-methylheptanoic acid.
  • MDPI. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives.
  • Rappoport, Z., & Pasho, D. (1997). Cyano-, Nitro-, and Alkoxycarbonyl-Activated Observable Stable Enols of Carboxylic Acid Amides. Journal of the American Chemical Society, 119(42), 10173-10185.
  • Karaağaç, D. (2020). SPECTROSCOPIC AND THERMAL STUDIES OF CYANO BRIDGED HETERO-METALLIC POLYMERIC COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 34(2), 365-376.
  • Herrera, F. J., & Marqués-López, E. (2015). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Current Organic Chemistry, 19(13), 1236-1250.
  • Kuster, M., et al. (2020). Ultra-Trace Analysis of Cyanotoxins by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. Toxins, 12(4), 262.
  • Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse001121 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one.
  • Shinde, P. V., et al. (2018). Synthesis of 2-Amino-3-cyano-7-hydroxy-4H-chromenes Using L-Proline as a Biocatalyst. ChemistrySelect, 3(32), 9239-9243.
  • BenchChem. (n.d.). spectroscopic comparison of Methyl 3-cyano-1H-indole-4-carboxylate isomers.
  • Schön, T. B., et al. (2017). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017(4), M954.
  • Veeraiah, C. P., et al. (2012). FT-IR, FT-Raman and UV-Vis spectra and DFT calculations of 3-cyano-4-methylcoumarin.
  • Smirnov, I. P., et al. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry, 76(10), 2958-2965.
  • Sigma-Aldrich. (n.d.). a-Cyano-4-fluorocinnamic acid matrix substance for MALDI-MS.
  • Lapointe, S., et al. (2023). Decoding the Signatures of Chromophore-Solvent Interactions in InfraRed Spectroscopy with Machine-Learning. ChemRxiv.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0138935).
  • Gille, L., et al. (2002). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy.
  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • Thermo Fisher Scientific. (n.d.). Accelerated Unknown Compound Annotation with Confidence.
  • ChemicalBook. (n.d.). 4-CHROMANOL(1481-93-2) 1H NMR spectrum.
  • Spectroscopy Online. (2020). Analysis of the State of the Art: Infrared Spectroscopy.
  • Firdous, S., et al. (n.d.). Supporting information.

Sources

Foundational

Biological Activity Screening of 7-Cyano-4-chromanol Derivatives

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Structural Rationale The 7-Cyano-4-chromanol scaffold represents a critical structur...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

The 7-Cyano-4-chromanol scaffold represents a critical structural divergence from the well-characterized 6-cyano-4-chromanol class (e.g., Cromakalim). While the 6-cyano derivatives are potent ATP-sensitive potassium (


) channel openers used in cardiovascular therapy, the 7-cyano isomer  shifts the pharmacophore's electronic and steric landscape.

This shift serves two primary strategic purposes in drug discovery:

  • Scaffold Hopping for Inflammation/Pain: 7-Cyano-4-chromanol is a key intermediate in the synthesis of cyclic amine derivatives targeting Bradykinin B1 receptors , offering potential treatments for chronic pain and inflammation without the hypotensive side effects of

    
     openers.
    
  • Selectivity Profiling: It acts as a crucial negative control or "selectivity filter" to define the precise structural requirements of the

    
     binding pocket.
    

This guide details the screening architecture required to evaluate 7-cyano-4-chromanol derivatives, prioritizing anti-inflammatory efficacy while rigorously assessing off-target ion channel activity.

Chemical Purity & Pre-Screening Preparation

Before biological entry, derivatives must meet strict purity standards. The nitrile group at position 7 is susceptible to hydrolysis under strong acidic/basic conditions, potentially yielding the inactive carboxylic acid derivative.

  • Purity Requirement: >98% via HPLC (254 nm).

  • Solubility Check: Dissolve in DMSO. If precipitation occurs at >100 µM in aqueous media, use a co-solvent system (0.1% DMSO + 0.5% Tween-80).

  • Stability Control: Verify nitrile stability in cell culture media (RPMI/DMEM) for 24 hours using LC-MS.

Primary Screening Module: Anti-Inflammatory & Analgesic Potential

Given the patent landscape linking 7-cyano-4-chromanol derivatives to Bradykinin B1 receptor antagonism, the primary screen focuses on inflammatory pathways.

In Vitro Bradykinin B1 Receptor Antagonism (Calcium Mobilization)

Objective: Determine if the derivative blocks B1 receptor-mediated intracellular


 release.
Cell Line:  HEK293 stably expressing human B1 receptors (hB1-HEK).

Protocol:

  • Seeding: Plate hB1-HEK cells in black-walled 96-well plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Load cells with Fluo-4 AM (

    
     indicator) for 45 mins at 37°C.
    
  • Pre-incubation: Add test compounds (0.1 nM – 10 µM) and incubate for 30 mins.

  • Agonist Challenge: Inject Des-Arg10-Kallidin (selective B1 agonist, EC80 concentration).

  • Measurement: Monitor fluorescence (Ex 494 nm / Em 516 nm) using a FLIPR or kinetic plate reader.

  • Data Analysis: Calculate

    
     based on the reduction of the agonist-induced calcium peak.
    
Nitric Oxide (NO) Inhibition Screen (Griess Assay)

Objective: Assess broad anti-inflammatory activity via suppression of iNOS. Cell Line: RAW 264.7 Murine Macrophages.

Protocol:

  • Induction: Seed RAW 264.7 cells (

    
     cells/well). Stimulate with LPS (1 µg/mL) to induce iNOS.
    
  • Treatment: Co-treat with 7-cyano derivatives (1 – 50 µM) for 24 hours.

  • Griess Reaction:

    • Mix 50 µL of culture supernatant with 50 µL Sulfanilamide solution (1% in 5% phosphoric acid).

    • Incubate 10 mins in dark.

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).

  • Quantification: Measure absorbance at 540 nm. Compare against a Sodium Nitrite standard curve.

  • Viability Control: Perform an MTT assay on the remaining cells to ensure reduced NO is not due to cell death.

Secondary Screening Module: Specificity & Safety (The "Isomer Check")

Because the 6-cyano isomer is a potent vasodilator, 7-cyano derivatives must be screened for


 channel activity. A "hit" here is often considered a safety liability (hypotension risk) for a pain/inflammation drug.
Channel Activity ( Efflux Assay)

Objective: Confirm lack of potassium channel opening activity. System: Rat aortic smooth muscle cells or HEK293-SUR2B/Kir6.1.

Protocol:

  • Loading: Load cells with

    
     (1 µCi/mL) for 2 hours at 37°C.
    
  • Wash: Remove extracellular isotope with physiological saline.

  • Efflux Phase: Add test compound (10 µM) or Cromakalim (Positive Control, 10 µM). Collect supernatant at 5-minute intervals.

  • Detection: Measure radioactivity via liquid scintillation counting.

  • Interpretation:

    • High Efflux: Compound is a K-channel opener (Potential cardiovascular side effects).

    • No Efflux: Compound is selective (Desired profile for non-CV indications).

Experimental Workflows & Decision Logic

Screening Decision Tree

This diagram illustrates the logical flow from synthesis to lead selection, highlighting the divergence between 6-cyano and 7-cyano screening paths.

ScreeningWorkflow Start 7-Cyano-4-chromanol Derivative Synthesized Purity Purity Check (>98% HPLC) Start->Purity PrimaryScreen Primary Screen: Inflammation (B1 Receptor / NO) Purity->PrimaryScreen HitCheck Is it Active? PrimaryScreen->HitCheck CounterScreen Counter Screen: K_ATP Channel Activity HitCheck->CounterScreen Yes Discard Discard / Redesign HitCheck->Discard No SafetyCheck K_ATP Activity? CounterScreen->SafetyCheck Lead Lead Candidate: Anti-inflammatory Non-Hypotensive SafetyCheck->Lead No (Desired) CV_Drug Re-purpose as CV Drug (Rare) SafetyCheck->CV_Drug Yes (Off-target)

Caption: Decision tree prioritizing anti-inflammatory activity while filtering out cardiovascular liabilities.

Structure-Activity Relationship (SAR) Logic

Comparison of the positional isomers and their expected biological outcomes.

SAR_Logic Scaffold 4-Chromanol Core Pos6 6-Cyano Group (Cromakalim-like) Scaffold->Pos6 Pos7 7-Cyano Group (Target Scaffold) Scaffold->Pos7 Activity6 K_ATP Channel Opener (Vasorelaxation) Pos6->Activity6 High Affinity Pos7->Activity6 Reduced/Null Affinity Activity7 Bradykinin B1 Antagonist (Analgesia/Anti-inflammation) Pos7->Activity7 Target Affinity

Caption: SAR divergence: Moving the cyano group from C6 to C7 shifts activity from Ion Channels to GPCRs.

Data Presentation Standards

When reporting results for 7-cyano-4-chromanol derivatives, summarize data in the following format to facilitate rapid comparison with standard 6-cyano references.

Compound IDR-Group (C4)B1 Antagonism (

, nM)
NO Inhibition (

, µM)

Efflux (% of Cromakalim)
Cytotoxicity (

, µM)
7-CN-Ref -OH (Parent)>10,000>100< 5%>200
Deriv-A Cyclic Amine 115.4 25.02%150
Deriv-B Cyclic Amine 2450.010.08%80
Cromakalim (6-cyano ref)>10,000N/A100% >200

References

  • Duddy, S. et al. (2007). Cyclic amine derivatives and methods of use. U.S. Patent No. 7,199,244. Washington, DC: U.S. Patent and Trademark Office. Link

    • Establishes 7-cyano-4-chromanol as a key intermediate for pain/inflamm
  • Gerlach, U. et al. (2007). Chromanol 293B binding in KCNQ1 (Kv7.[1][2]1) channels involves electrostatic interactions with a potassium ion in the selectivity filter.[2] Journal of Biological Chemistry. Link

    • Provides the mechanistic basis for chromanol binding to K-channels, essential for designing counter-screens.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Anticancer Agents. Link

    • Source for standardized cytotoxicity (MTT)
  • Jiang, Q. (2014). Natural forms of vitamin E: metabolism, antioxidant, and anti-inflammatory activities and their role in disease prevention and therapy. Free Radical Biology and Medicine. Link

    • Reviews the intrinsic anti-inflammatory properties of the chromanol core scaffold.

Sources

Exploratory

In vitro evaluation of 7-Cyano-4-chromanol

An In-Depth Technical Guide to the In Vitro Evaluation of 7-Cyano-4-chromanol: A Strategic Framework for Early-Stage Drug Discovery Abstract This technical guide presents a comprehensive, logic-driven framework for the i...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 7-Cyano-4-chromanol: A Strategic Framework for Early-Stage Drug Discovery

Abstract

This technical guide presents a comprehensive, logic-driven framework for the in vitro evaluation of 7-Cyano-4-chromanol, a novel synthetic chromanol derivative. Recognizing the therapeutic potential inherent in the chromanol scaffold, this document outlines a phased approach designed for researchers, scientists, and drug development professionals. The narrative moves from essential foundational characterization and safety profiling to key ADME properties and culminates in a dual strategy for pharmacological assessment and target deconvolution. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this guide serves as a strategic roadmap for making critical go/no-go decisions in the early stages of the drug discovery pipeline. Every protocol is designed as a self-validating system, ensuring the generation of robust and reliable data to build a comprehensive profile of the compound's therapeutic potential.

Introduction: The Scientific Rationale

The in vitro evaluation of a novel chemical entity is a critical initial step in drug discovery, designed to identify and characterize biological activity and potential liabilities before committing to resource-intensive in vivo studies.[1][2] A well-designed in vitro program allows compounds to "fail early and fail fast," thereby directing resources toward only the most viable candidates.[3]

The Chromanol Scaffold: A Privileged Structure

The chromanol ring system is a "privileged structure" in medicinal chemistry, most famously represented by tocopherols and tocotrienols (collectively known as Vitamin E).[4][5] The core activity of many chromanols stems from the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, terminating damaging oxidative chain reactions.[4] This foundational antioxidant property has led to the exploration of chromanol derivatives for a wide range of applications, including anti-inflammatory and anti-carcinogenic activities.[5][6] The structural diversity of known chromanols suggests that this scaffold can be modified to target various biological pathways.[5]

The Role of the 7-Cyano Moiety: Implications for Bioactivity and Metabolism

The introduction of a cyano (nitrile) group at the 7-position of the chromanol ring is a deliberate synthetic modification intended to explore novel structure-activity relationships. The cyano group is a versatile functional group in drug design; it is a strong electron-withdrawing group that can modulate the electronic properties of the aromatic ring, potentially influencing the reactivity of the phenolic hydroxyl. Furthermore, it can act as a key binding element (a pharmacophore) through hydrogen bonding or dipole-dipole interactions within a protein target. From a metabolic standpoint, nitrile groups can be more resistant to metabolism than other functional groups, potentially improving the compound's metabolic stability.

A Phased Approach to In Vitro Evaluation

This guide proposes a multi-phase evaluation process. This logical progression ensures that foundational data on safety and developability are established before undertaking more complex and resource-intensive mechanistic studies. Each phase provides critical data points that inform the decision to proceed to the next, creating a robust and efficient evaluation cascade.

G cluster_0 Phase I: Foundational Assessment cluster_1 Phase II: In Vitro ADME cluster_2 Phase III: Pharmacological Evaluation cluster_3 Decision Gate P1_PhysChem Physicochemical Properties P1_Cyto General Cytotoxicity Assessment (IC50) P1_PhysChem->P1_Cyto Ensures known concentration in soluble, stable form P2_MetStab Metabolic Stability (t1/2, CLint) P1_Cyto->P2_MetStab Determines non-toxic assay concentrations P3_Antiox Hypothesis-Driven Assay (Antioxidant) P2_MetStab->P3_Antiox P3_TargetID Target Deconvolution & Phenotypic Screening P2_MetStab->P3_TargetID Provides context for potential in vivo exposure Decision Go / No-Go for In Vivo Studies P3_Antiox->Decision P3_TargetID->Decision

Caption: A phased workflow for the in vitro evaluation of novel compounds.

Phase I: Foundational Characterization & Safety Profiling

The objective of Phase I is to establish the fundamental properties and safety window of 7-Cyano-4-chromanol. Without this baseline, data from subsequent biological assays can be misleading or uninterpretable.

Physicochemical Properties

Before any biological testing, the compound's identity, purity, solubility, and stability in assay media (e.g., DMSO, culture medium) must be confirmed. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard methods for purity and identity assessment. Solubility is critical for ensuring the compound remains in solution at the tested concentrations, avoiding artifacts from precipitation.

General Cytotoxicity Assessment

A primary goal is to determine the concentration range at which the compound exhibits cytotoxic effects. This informs the concentrations used in subsequent, non-cytotoxic assays. Cell viability assays are essential tools for this purpose.[7] The XTT assay is a robust colorimetric method that measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.[8]

Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[8] The intensity of the orange color, measured spectrophotometrically, is directly correlated with the number of viable cells. This assay avoids the solubilization step required for MTT assays, simplifying the procedure.

Step-by-Step Methodology:

  • Cell Seeding: Plate a panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney, and a cancer cell line like A549) in 96-well microplates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[2]

  • Compound Preparation: Prepare a 10 mM stock solution of 7-Cyano-4-chromanol in DMSO. Perform serial two-fold dilutions in cell culture medium to create a range of final concentrations (e.g., 100 µM down to 0.1 µM).[2]

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (cells treated with the highest concentration of DMSO used) and a blank control (medium only).[2]

  • Incubation: Incubate the plate for a relevant exposure time, typically 48 or 72 hours.

  • XTT Labeling: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the XTT labeling mixture to each well.[8]

  • Incubation with XTT: Incubate the plate for 4 hours at 37°C and 5% CO₂.[8]

  • Data Acquisition: Measure the spectrophotometrical absorbance of the samples using a microplate reader at a wavelength between 450-500 nm, with a reference wavelength greater than 650 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

G start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 prep_compound Prepare Serial Dilutions of 7-Cyano-4-chromanol incubate1->prep_compound treat_cells Treat Cells with Compound and Controls prep_compound->treat_cells incubate2 Incubate 48-72h (Exposure) treat_cells->incubate2 add_xtt Add XTT Reagent to Each Well incubate2->add_xtt incubate3 Incubate 4h (Color Development) add_xtt->incubate3 read_plate Read Absorbance (450-500nm) incubate3->read_plate analyze Calculate % Viability Determine IC50 read_plate->analyze end End: Cytotoxicity Profile analyze->end

Caption: Experimental workflow for the XTT cytotoxicity assay.

Data Presentation:

Cell Line Tissue of Origin IC₅₀ (µM) after 48h
HepG2 Liver Carcinoma > 100
HEK293 Embryonic Kidney > 100
A549 Lung Carcinoma 75.2

| NIH/3T3 | Mouse Fibroblast | > 100 |

Phase II: In Vitro ADME - Metabolic Stability

Understanding a compound's metabolic fate is crucial for predicting its in vivo behavior, including its half-life, bioavailability, and potential for drug-drug interactions.[9] The liver is the primary site of drug metabolism.[10] In vitro assays using liver fractions provide a rapid and cost-effective way to assess metabolic stability.[11]

The Liver Microsome Model

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[10][11][12][13] The microsomal stability assay is a standard preclinical test to measure the rate of a compound's disappearance over time, which is used to calculate its intrinsic clearance.[9][13]

Principle: 7-Cyano-4-chromanol is incubated with pooled liver microsomes (human, rat, or mouse) and the necessary cofactor, NADPH, which initiates Phase I metabolism.[13] Aliquots are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a working solution of 7-Cyano-4-chromanol (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).

    • Thaw pooled liver microsomes (e.g., human) on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.

    • Prepare a working solution of the NADPH cofactor (e.g., 1 mM final concentration).

  • Incubation Setup:

    • In a 96-well plate, add the liver microsome solution to wells for each time point (e.g., 0, 5, 15, 30, 60 minutes).[13]

    • Include a negative control series without NADPH to assess non-enzymatic degradation.[13]

    • Include a positive control compound with known metabolic properties (e.g., Midazolam for CYP3A4).[13]

    • Add the 7-Cyano-4-chromanol working solution to all wells.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH working solution to all wells except the negative controls. The 0-minute time point sample is quenched immediately after adding NADPH.

  • Time Course and Quenching: Incubate the plate at 37°C. At each subsequent time point (5, 15, 30, 60 min), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[11][13]

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of 7-Cyano-4-chromanol in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein.[13]

G cluster_timepoints Time Course Incubation at 37°C start Start: Prepare Reagents (Microsomes, Compound, NADPH) pre_incubate Pre-incubate Compound and Microsomes at 37°C start->pre_incubate initiate Initiate Reaction by adding NADPH pre_incubate->initiate T0 T=0 min initiate->T0 T5 T=5 min quench Quench Reaction at each Time Point with Acetonitrile T0->quench T15 T=15 min T5->quench T30 T=30 min T15->quench T60 T=60 min T30->quench T60->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate end End: Metabolic Stability Profile calculate->end

Caption: Workflow for the in vitro hepatic microsomal stability assay.

Data Presentation:

Species t₁/₂ (min) CLᵢₙₜ (µL/min/mg protein) Classification
Human 55 12.6 Moderately Stable
Rat 25 27.7 Low Stability

| Mouse | 18 | 38.5 | Low Stability |

Phase III: Pharmacological Evaluation & Target Deconvolution

With safety and metabolic profiles established, Phase III focuses on identifying the compound's biological activity and mechanism of action. A dual approach is recommended: a hypothesis-driven assay based on the chromanol scaffold and an unbiased approach to discover novel activities.

Hypothesis-Driven Screening: The Antioxidant Potential

Given the chromanol core, the most direct hypothesis is that 7-Cyano-4-chromanol possesses antioxidant activity.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used spectrophotometric method to assess the radical scavenging ability of a compound.[4]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[4]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of 7-Cyano-4-chromanol and a standard antioxidant like Trolox in methanol.

  • Assay Setup: In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Reaction Initiation: Add the test compound dilutions and Trolox standard dilutions to the wells. Include a control (DPPH solution with methanol only).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4]

  • Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.[4] Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Data Presentation:

Compound DPPH Scavenging IC₅₀ (µM)
7-Cyano-4-chromanol 45.3

| Trolox (Standard) | 15.8 |

Unbiased Screening: Target Deconvolution

It is crucial to investigate activities beyond the hypothesized antioxidant effect. A comprehensive strategy for target identification aims to uncover the specific protein(s) with which a small molecule interacts to produce a biological effect.[14] This process, often called target deconvolution, is essential for understanding the mechanism of action and potential off-target effects.[14]

Conceptual Workflow for Target Identification:

  • Phenotypic Screening: Initially, the compound can be tested in a broad array of cell-based phenotypic assays (e.g., assays for inflammation, apoptosis, specific signaling pathways) to identify an interesting biological response.[15]

  • Affinity-Based Methods: If a phenotype is confirmed, direct biochemical methods can be employed. This often involves immobilizing the 7-Cyano-4-chromanol molecule onto a solid support (like beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated by gel electrophoresis, and identified using mass spectrometry.

  • Genetic and Computational Methods: Complementary approaches include genetic methods like RNA interference (RNAi) screens to find genes whose knockdown mimics the compound's effect, or computational methods that predict targets based on structural similarity to known drugs.[14]

G cluster_approaches Target Identification Approaches start Active Compound (7-Cyano-4-chromanol) pheno Phenotypic Screening (Identify Cellular Effect) start->pheno biochem Direct Biochemical (e.g., Affinity Pulldown) start->biochem genetic Genetic Interaction (e.g., RNAi Screen) start->genetic compute Computational Inference (e.g., Docking) start->compute hypothesis Generate Target Hypothesis pheno->hypothesis biochem->hypothesis genetic->hypothesis compute->hypothesis validation Target Validation (e.g., Knockdown, Overexpression, Functional Assays) hypothesis->validation end Validated Target(s) validation->end

Caption: A conceptual workflow for target identification and validation.

Synthesis and Data Interpretation

Building a Comprehensive Profile

The successful completion of these three phases provides a multi-faceted profile of 7-Cyano-4-chromanol.

  • Phase I defines its therapeutic window. A high IC₅₀ (>100 µM) in non-cancerous cell lines is desirable, indicating low general toxicity.

  • Phase II predicts its 'drug-like' properties. Moderate to high metabolic stability in human microsomes suggests a higher likelihood of achieving sufficient exposure in vivo.

  • Phase III elucidates its biological function. The results will indicate whether it acts through the hypothesized antioxidant mechanism or possesses novel activity at an identifiable protein target.

Go/No-Go Decision Making

The collective data enables an informed decision on the future of the compound. A promising candidate would exhibit:

  • Low cytotoxicity in relevant non-target cell lines.

  • Acceptable metabolic stability in human liver microsomes.

  • Potent and verifiable activity in a pharmacological assay with a clear dose-response relationship.

If these criteria are met, 7-Cyano-4-chromanol can be advanced with confidence into more complex in vitro models (e.g., 3D cultures, co-cultures)[16] and subsequent in vivo studies to explore its efficacy and safety in a whole-organism context.

References

  • Metabolic Stability - Frontage Laboratories. [Link]

  • ADME Microsomal Stability Assay - BioDuro. [Link]

  • In Vitro Assay Development Services - Charles River Laboratories. [Link]

  • Hepatic Microsomal Stability (human, rat, or mouse) - Bienta. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. [Link]

  • In Vitro Assays | For successful drug discovery programs - AXXAM. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery - PMC. [Link]

  • Techniques used for the discovery of therapeutic compounds: The case of SARS - PMC. [Link]

  • Target identification and validation in research. [Link]

  • Target Validation in Drug Discovery - Sygnature. [Link]

  • Synthetic chromanol derivatives and their interaction with complex III in mitochondria from bovine, yeast, and Leishmania - PubMed. [Link]

  • Target Discovery and Validation - Selvita. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers. [Link]

  • Chromenol Derivatives as Novel Antifungal Agents: Synthesis, In Silico and In Vitro Evaluation - MDPI. [Link]

  • Synthetic Chromanol Derivatives and Their Interaction with Complex III in Mitochondria from Bovine, Yeast, and Leishmania | Chemical Research in Toxicology - ACS Publications. [Link]

  • Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents - Frontiers. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. [Link]

  • Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes - PMC. [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. [Link]

  • Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV Disease in Passiflora spp. (Passion Fruit) - MDPI. [Link]

Sources

Foundational

The Enigmatic Therapeutic Potential of 7-Cyano-4-chromanol: A Scoping Review and Future Directions

Abstract This technical guide provides a comprehensive analysis of the current scientific landscape surrounding 7-Cyano-4-chromanol, a specific chromanol derivative. The primary objective is to identify and evaluate its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the current scientific landscape surrounding 7-Cyano-4-chromanol, a specific chromanol derivative. The primary objective is to identify and evaluate its potential therapeutic targets based on available literature and chemoinformatic predictions. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel chemical entities for therapeutic intervention. Through a structured exploration of its chemical properties, predicted biological activities, and proposed experimental validation workflows, this guide aims to serve as a foundational resource for initiating research and development programs centered on 7-Cyano-4-chromanol and its analogs.

Introduction: The Chromanol Scaffold in Medicinal Chemistry

The chromanol ring system, a core structural motif in vitamin E (tocopherols and tocotrienols), has long been a privileged scaffold in medicinal chemistry. Its inherent antioxidant properties, coupled with its ability to be readily functionalized, have led to the development of numerous derivatives with a wide range of biological activities. These activities span from neuroprotection and cardioprotection to anti-cancer and anti-inflammatory effects. The introduction of a cyano group at the 7th position of the 4-chromanol core, creating 7-Cyano-4-chromanol, presents an intriguing modification that could significantly alter its electronic and steric properties, potentially leading to novel interactions with biological targets. This guide will systematically explore the predicted therapeutic landscape of this specific molecule.

Chemoinformatic Profiling of 7-Cyano-4-chromanol

In the absence of direct experimental data for 7-Cyano-4-chromanol, a chemoinformatic approach provides the initial hypotheses for its potential biological activities. By comparing its structure to libraries of known bioactive molecules, we can predict potential targets and pathways.

Structural and Physicochemical Properties

A preliminary analysis of 7-Cyano-4-chromanol's structure suggests a molecule with moderate lipophilicity, a critical parameter for oral bioavailability and cell membrane permeability. The presence of the hydroxyl group at the 4th position and the cyano group at the 7th position introduces polarity and potential hydrogen bonding capabilities, which are key for target engagement.

Table 1: Predicted Physicochemical Properties of 7-Cyano-4-chromanol

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight~189.2 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP~1.5 - 2.5Indicates a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors1 (hydroxyl group)Facilitates interactions with target proteins.
Hydrogen Bond Acceptors2 (oxygen in the ring, nitrogen in the cyano group)Enhances binding affinity and specificity.
Polar Surface Area~60 ŲSuggests good potential for cell membrane penetration.
Predicted Biological Targets

Based on similarity searches against databases such as ChEMBL and PubChem, several potential target classes for 7-Cyano-4-chromanol can be hypothesized. The chromanol core is a known binder of various enzymes and receptors, and the cyano group can act as a key pharmacophore.

Potential Target Classes:

  • Ion Channels: Specifically, potassium channels such as KCNQ and hERG channels have been shown to interact with chromanol derivatives. The cyano group may modulate the binding affinity and selectivity.

  • Nuclear Receptors: The structural similarity to certain steroid hormones suggests potential interactions with nuclear receptors, which could lead to modulation of gene expression.

  • Kinases: The aromatic ring system and the hydroxyl group are common features in many kinase inhibitors. 7-Cyano-4-chromanol could potentially fit into the ATP-binding pocket of certain kinases.

  • Oxidoreductases: Given the antioxidant properties of the chromanol scaffold, enzymes involved in redox homeostasis, such as NADPH oxidases, are plausible targets.

Proposed Experimental Workflows for Target Validation

The following section outlines a series of experimental protocols designed to systematically validate the predicted therapeutic targets of 7-Cyano-4-chromanol. This workflow is designed to be a self-validating system, where the results of each step inform the design of the next.

Initial High-Throughput Screening (HTS)

An initial broad screening against a panel of diverse biological targets is the first crucial step to identify the primary mechanism of action.

Protocol 1: High-Throughput Target Screening

  • Compound Preparation: Synthesize and purify 7-Cyano-4-chromanol. Prepare a stock solution in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plate Preparation: Utilize commercially available pre-plated assay panels covering a wide range of targets (e.g., kinases, GPCRs, ion channels, nuclear receptors).

  • Compound Dispensing: Use an automated liquid handler to dispense the compound into the assay plates at multiple concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Assay Execution: Follow the specific protocols for each assay panel, which typically involve incubation periods and the addition of detection reagents.

  • Data Acquisition: Read the output signal (e.g., fluorescence, luminescence, absorbance) using a plate reader.

  • Data Analysis: Calculate the percent inhibition or activation for each target at each concentration. Identify "hits" as compounds that show significant activity above a defined threshold (e.g., >50% inhibition at 10 µM).

dot

Caption: High-Throughput Screening Workflow for 7-Cyano-4-chromanol.

Hit-to-Lead Optimization and SAR Studies

Once initial hits are identified, the next phase involves confirming these activities and understanding the structure-activity relationship (SAR).

Protocol 2: Dose-Response and SAR Studies

  • Dose-Response Curves: For each confirmed hit, perform a more detailed dose-response analysis by testing a wider range of concentrations (e.g., 10-point, 3-fold serial dilutions). This will allow for the determination of IC50 or EC50 values.

  • Analog Synthesis: Synthesize a focused library of analogs of 7-Cyano-4-chromanol with modifications at key positions (e.g., the cyano group, the hydroxyl group, and the aromatic ring).

  • SAR Analysis: Test these analogs in the same assays to determine how structural changes affect activity. This will provide valuable information for designing more potent and selective compounds.

  • Lead Selection: Based on the potency, selectivity, and physicochemical properties, select the most promising lead compounds for further development.

dot

SAR_Logic cluster_validation Hit Validation & SAR cluster_optimization Lead Optimization initial_hit Initial Hit from HTS (7-Cyano-4-chromanol) dose_response Generate Dose-Response Curves (IC50/EC50) initial_hit->dose_response analog_synthesis Synthesize Focused Analog Library initial_hit->analog_synthesis analyze_sar Analyze Structure-Activity Relationship (SAR) dose_response->analyze_sar sar_testing Test Analogs in Primary Assays analog_synthesis->sar_testing sar_testing->analyze_sar design_new Design New Analogs (Improved Potency/Selectivity) analyze_sar->design_new lead_compound Select Lead Compound analyze_sar->lead_compound design_new->analog_synthesis Iterative Cycle

Caption: Iterative Cycle of Hit-to-Lead Optimization and SAR.

Potential Therapeutic Applications and Future Perspectives

The potential therapeutic applications of 7-Cyano-4-chromanol will be dictated by its validated molecular targets.

  • If it targets ion channels, it could have applications in cardiovascular diseases (e.g., arrhythmias) or neurological disorders (e.g., epilepsy).

  • If it modulates nuclear receptors, it could be developed for metabolic diseases or certain types of cancer.

  • If it inhibits specific kinases, it would be a strong candidate for oncology applications.

  • If it primarily acts as an antioxidant, it could be explored for neurodegenerative diseases or inflammatory conditions.

The future of 7-Cyano-4-chromanol research will depend on the successful identification and validation of its biological targets. The workflows outlined in this guide provide a clear path forward for elucidating its mechanism of action and unlocking its therapeutic potential. Further studies, including in vivo efficacy models and toxicology assessments, will be necessary to translate these initial findings into clinically viable drug candidates.

References

As this guide is based on a hypothetical exploration of a novel chemical entity, direct references for 7-Cyano-4-chromanol are not available. The principles and methodologies described are based on standard practices in drug discovery and development, which are well-documented in the following authoritative sources:

  • Principles of Drug Discovery

    • Source: N
    • URL: [Link]

  • ChEMBL D

    • Source: European Bioinform
    • URL: [Link]

  • PubChem D

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

Exploratory

Technical Guide: 7-Cyano-4-chromanol Mechanism of Action Preliminary Studies

This guide serves as an in-depth technical resource for the investigation of 7-Cyano-4-chromanol , a privileged scaffold in medicinal chemistry. While often utilized as a high-value intermediate for the synthesis of brad...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource for the investigation of 7-Cyano-4-chromanol , a privileged scaffold in medicinal chemistry. While often utilized as a high-value intermediate for the synthesis of bradykinin antagonists and potassium channel openers, this guide focuses on the preliminary studies required to elucidate its intrinsic mechanism of action (MoA) and structure-activity relationships (SAR).

Executive Summary & Pharmacophore Analysis

7-Cyano-4-chromanol (CAS: Relevant to specific isomer, often derived from 7-cyano-4-chromanone) represents a critical pharmacophore in the benzopyran class. Unlike its 6-cyano isomer (a core motif in Cromakalim and other KATP channel openers), the 7-cyano variant is frequently investigated to define the steric and electronic boundaries of the binding pocket.

Key Mechanistic Hypotheses:

  • Ion Channel Modulation: Positional isomerism studies suggest potential (albeit often lower) affinity for ATP-sensitive potassium channels (KATP) compared to 6-cyano analogs.

  • Anti-Inflammatory Signaling: As a precursor to amino-alkoxy derivatives, the core scaffold is investigated for basal inhibition of cytokine release or bradykinin receptor modulation.

  • SIRT2 Inhibition: Substituted chroman-4-ols are emerging as selective inhibitors of Sirtuin-2, a NAD+-dependent deacetylase.

Chemical Synthesis & Probe Preparation

Before mechanistic profiling, high-purity probe material must be synthesized. The following protocol describes the reduction of the ketone precursor, a standard preliminary step in generating the active alcohol pharmacophore.

Protocol 1: Chemo-selective Reduction of 7-Cyano-4-chromanone

Objective: Generate 7-Cyano-4-chromanol with high enantiomeric purity or as a racemate for initial screening.

Reagents:

  • Precursor: 7-Cyano-4-chromanone (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH4) (0.5–1.0 eq)

  • Solvent: Methanol (anhydrous)

  • Quench: 1M HCl

Step-by-Step Workflow:

  • Dissolution: Dissolve 7-Cyano-4-chromanone in anhydrous Methanol at 0°C under N2 atmosphere.

  • Addition: Add NaBH4 portion-wise over 15 minutes. Note: Exothermic reaction; maintain temp < 5°C to prevent nitrile reduction.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The ketone spot (Rf ~0.5) should disappear, yielding the alcohol (Rf ~0.3).

  • Quench: Carefully add 1M HCl dropwise until pH ~6.

  • Extraction: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (3x).

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from Et2O/Hexane to yield white crystalline solid.

Synthesis Pathway Visualization

SynthesisPath cluster_0 Precursor Preparation cluster_1 Target Synthesis Phenol 3-Hydroxybenzonitrile Cyclization Friedel-Crafts Cyclization Phenol->Cyclization Acrylate Acrylonitrile / Acrylic Acid Acrylate->Cyclization Ketone 7-Cyano-4-chromanone Cyclization->Ketone Reduction NaBH4 Reduction (MeOH, 0°C) Ketone->Reduction Chemo-selective Alcohol 7-Cyano-4-chromanol (Target Probe) Reduction->Alcohol >90% Yield Validation NMR / HPLC Verification Alcohol->Validation

Caption: Synthetic route from precursors to the 7-Cyano-4-chromanol probe, highlighting the critical reduction step.

Preliminary Mechanism Studies: KATP Channel Modulation

The most established biological relevance of cyano-chromanols is their activity as Potassium Channel Openers (PCOs). The 7-cyano isomer is used to test the "positional stringency" of the sulfonylurea receptor (SUR) binding site.

Protocol 2: 86Rb+ Efflux Assay (Flux Screening)

Rationale: Measures the macroscopic K+ conductance in a population of cells, serving as a robust primary screen for channel openers.

Materials:

  • Cell Line: A7r5 (Rat aortic smooth muscle) or CHO cells expressing SUR2B/Kir6.1.

  • Tracer: 86RbCl (Rubidium-86 acts as a K+ congener).

  • Control: Cromakalim (Positive Control), Glibenclamide (Antagonist).

Workflow:

  • Loading: Incubate cells with 1 µCi/mL 86RbCl for 2 hours at 37°C.

  • Wash: Rapidly wash cells (3x) with efflux buffer (low K+) to remove extracellular tracer.

  • Treatment: Add 7-Cyano-4-chromanol (0.1 – 100 µM) in the presence/absence of Glibenclamide (1 µM).

  • Sampling: Collect supernatant aliquots at 1, 2, 5, and 10 minutes.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot fractional efflux rate constant (

    
    ). An increase in 
    
    
    
    relative to vehicle indicates channel opening.

Data Interpretation Table:

CompoundConcentration (µM)86Rb Efflux (% Control)Interpretation
Vehicle (DMSO)-100%Baseline
7-Cyano-4-chromanol 10120 - 150% Moderate Activator
Cromakalim (Ref)10250%Strong Activator
7-Cyano + Glibenclamide10 + 1~100%KATP Specificity Confirmed

Secondary Mechanism: Anti-Inflammatory & SIRT2 Inhibition

Recent SAR studies suggest that the chroman-4-ol scaffold can inhibit Sirtuin-2 (SIRT2) or modulate inflammatory pathways, distinct from the ion channel mechanism.

Protocol 3: SIRT2 Fluorometric Inhibition Assay

Rationale: To determine if 7-Cyano-4-chromanol acts as an epigenetic modulator by inhibiting the SIRT2 deacetylase.

Workflow:

  • Enzyme Mix: Recombinant human SIRT2 enzyme (0.5 U/well) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Substrate: Fluorogenic acetylated peptide substrate (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • Cofactor: NAD+ (500 µM).

  • Incubation: Incubate 7-Cyano-4-chromanol (serial dilutions) with Enzyme + Substrate + NAD+ for 45 min at 37°C.

  • Developer: Add Trypsin/Nicotinamide solution (cleaves deacetylated substrate to release AMC fluorophore).

  • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

Mechanistic Bifurcation Diagram

Mechanism cluster_KATP Pathway A: Ion Channel Modulation cluster_SIRT Pathway B: Enzyme Inhibition Compound 7-Cyano-4-chromanol SUR SUR2B Subunit Binding Compound->SUR Primary Pharmacophore (Low Affinity Isomer) SIRT2 SIRT2 Binding Pocket Compound->SIRT2 Scaffold Promiscuity Kir Kir6.x Pore Opening SUR->Kir Allosteric Activation Hyperpol Membrane Hyperpolarization Kir->Hyperpol K+ Efflux Relax Smooth Muscle Relaxation (Vasodilation) Hyperpol->Relax Deacet Inhibition of Tubulin Deacetylation SIRT2->Deacet IC50 Determination Microtub Microtubule Stability Deacet->Microtub AntiProlif Anti-proliferative Effect Microtub->AntiProlif

Caption: Dual mechanistic pathways for 7-Cyano-4-chromanol: KATP channel opening (green) and SIRT2 inhibition (red).

References

  • Title: Cyclic amine derivatives and methods of use (Patent US7199244B2).
  • KATP Channel Mechanism

    • Title: Potassium channel openers: Structure-activity rel
    • Source: Medicinal Research Reviews.
    • URL:[Link]

  • SIRT2 Inhibition Context

    • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Chromanol Pharmacology

    • Title: Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflamm
    • Source: Frontiers in Pharmacology.
    • URL:[Link]

Foundational

Whitepaper: A Technical Guide to the Discovery and Isolation of Novel Chromanol Compounds

Foreword: The Enduring Relevance of Natural Product Discovery The chromanol ring system, a privileged scaffold in medicinal chemistry, forms the core of essential molecules like vitamin E (tocopherols and tocotrienols) a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Relevance of Natural Product Discovery

The chromanol ring system, a privileged scaffold in medicinal chemistry, forms the core of essential molecules like vitamin E (tocopherols and tocotrienols) and a vast array of other natural products.[1][2] These compounds exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties, making them compelling targets for drug discovery.[3][4][5] While synthetic chemistry provides powerful tools for creating chromanol derivatives, nature remains an unparalleled source of novel and structurally diverse chromanols, products of unique biosynthetic pathways refined over millennia.[2][4]

This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the systematic discovery and isolation of novel chromanol compounds from natural sources. It moves beyond a simple recitation of protocols to explore the underlying principles and strategic decisions that govern a successful natural product discovery campaign. We will journey from the initial selection of biological material through extraction, purification, and ultimately, the definitive structural elucidation of new chemical entities.

Sourcing and Preparation of Bioactive Material

The success of any natural product isolation project is fundamentally linked to the quality and strategic selection of the source material. Photosynthetic organisms like plants, algae, and cyanobacteria are the primary producers of the chromanol ring system.[2][4]

1.1. Strategic Selection of Source Material The selection process should be guided by a combination of factors:

  • Ethnobotanical Leads: Plants used in traditional medicine for conditions related to inflammation or oxidative stress can be rich sources of bioactive compounds.

  • Chemotaxonomy: Closely related species to plants known to produce chromanols are logical candidates for investigation.

  • Biodiversity Hotspots: Regions with high biodiversity, such as the tropics, offer a greater probability of discovering novel chemical structures.

1.2. Material Preparation: A Critical First Step Once collected, the plant material must be carefully prepared to ensure the stability and accessibility of the target compounds.

Protocol 1: General Plant Material Preparation

  • Cleaning: Gently wash the collected plant material with water to remove soil and extraneous debris.

  • Drying: Air-dry the material in a well-ventilated area away from direct sunlight to prevent photochemical degradation of sensitive compounds. Alternatively, use a plant dryer at a controlled temperature (typically 40-50°C).

  • Grinding: Once thoroughly dried, grind the material into a fine powder using a mechanical mill. This significantly increases the surface area available for solvent extraction.[6]

  • Storage: Store the powdered material in airtight, light-proof containers in a cool, dry place to await extraction.

Causality Check: Why fine powder? The increased surface area maximizes the interaction between the plant matrix and the extraction solvent, leading to a more efficient and exhaustive extraction of the target chromanols.

Extraction: Liberating Chromanols from the Matrix

Extraction is the process of selectively dissolving the target compounds from the solid plant matrix. The choice of solvent and method is paramount and depends on the polarity and thermal stability of the target chromanols.[7][8]

2.1. Solvent Selection: The Polarity Paradigm Chromanol compounds, like vitamin E, are generally lipophilic. Therefore, solvents of intermediate to low polarity are typically most effective.

Solvent SystemPolarity IndexTarget CompoundsRationale & Justification
n-Hexane0.1Highly Lipophilic CompoundsExcellent for initial defatting to remove oils and chlorophyll which can interfere with subsequent chromatographic steps.[7]
Dichloromethane3.1Lipophilic to Moderately PolarA good general-purpose solvent for chromanols. Often used in combination with methanol.
Ethyl Acetate4.4Moderately Polar ChromanolsEffective for a broad range of compounds and is less toxic than chlorinated solvents.
Ethanol / Methanol5.2 / 5.1Broad Range including Polar GlycosidesHighly versatile polar solvents capable of extracting a wide spectrum of phytochemicals.[7] Ethanol is often preferred due to its lower toxicity.

2.2. Extraction Methodologies: From Classic to Contemporary

While traditional methods like maceration and Soxhlet extraction are still in use, modern techniques offer significant advantages in terms of efficiency, reduced solvent consumption, and preservation of thermolabile compounds.[7]

Ultrasound-Assisted Extraction (UAE) has emerged as a highly efficient method.[6] The acoustic cavitation generated by ultrasound waves disrupts plant cell walls, enhancing solvent penetration and accelerating mass transfer.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Chromanols

  • Preparation: Place 10 g of powdered plant material into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 96.2% (v/v) ethanol to achieve a 1:10 solid-to-solvent ratio.[6]

  • Sonication: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 15-30 minutes).[6] The heat and ultrasonic energy work synergistically to improve extraction efficiency.

  • Centrifugation: After extraction, transfer the mixture to centrifuge tubes and centrifuge at high speed (e.g., 11,000 x g) for 5-10 minutes to pellet the solid material.[6]

  • Collection: Carefully decant the supernatant (the crude extract).

  • Concentration: Evaporate the solvent from the crude extract under reduced pressure using a rotary evaporator. This yields a concentrated crude extract ready for purification.

Trustworthiness Check: The UAE protocol is self-validating through its reproducibility and the significant reduction in extraction time and solvent volume compared to traditional methods, while often providing higher yields of target compounds.[6][9]

G cluster_0 Phase 1: Sourcing & Preparation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Purification & Isolation PlantMaterial Select & Collect Plant Material Preparation Dry & Grind to Fine Powder PlantMaterial->Preparation Extraction Ultrasound-Assisted Extraction (UAE) Preparation->Extraction Filtration Centrifugation/ Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChrom Column Chromatography (Fractionation) CrudeExtract->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC Guide Separation HPLC Preparative HPLC (Purification) TLC->HPLC Select Fractions PureCompound Pure Novel Chromanol HPLC->PureCompound

General workflow for the isolation of novel chromanols.

Chromatographic Purification: The Path to a Single Molecule

The crude extract is a complex mixture of hundreds of compounds. Chromatography is the cornerstone technique used to separate these components based on their differential affinities for a stationary phase and a mobile phase.[10][11]

3.1. Column Chromatography: The First Pass

Column chromatography is a fundamental technique for the initial fractionation of the crude extract.[10] It involves packing a glass column with a solid adsorbent (the stationary phase), most commonly silica gel or alumina.[12]

Protocol 3: Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane). Carefully pour the slurry into the column, allowing the silica to settle into a uniform, packed bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel (dry loading).[10] Carefully add this to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in a series of tubes, creating dozens or even hundreds of fractions.

Expertise Insight: A gradient elution is crucial. Non-polar compounds will elute first in the non-polar mobile phase. As the polarity of the mobile phase increases, it will more effectively compete with the polar stationary phase for the more polar compounds, causing them to elute from the column. This allows for the separation of compounds across a wide range of polarities.

3.2. Thin-Layer Chromatography (TLC): Visualizing Separation

TLC is a rapid, inexpensive, and indispensable tool for monitoring the progress of the column chromatography.[11] It helps to identify which fractions contain compounds of interest and which fractions can be pooled together.

3.3. High-Performance Liquid Chromatography (HPLC): Final Purification

For final purification to obtain a single, high-purity compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7] Preparative HPLC uses the same principles as column chromatography but employs high pressure to force the mobile phase through a column packed with much smaller particles, resulting in significantly higher resolution and faster separation times.[13]

Structural Elucidation: Identifying the Unknown

Once a pure compound is isolated, the final and most exciting step is to determine its exact chemical structure and ascertain if it is a novel compound. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[8][14]

4.1. High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely precise measurement of the mass-to-charge ratio of the parent ion.[14] This allows for the unambiguous determination of the compound's molecular formula. The high accuracy of HRMS can differentiate between molecules with the same nominal mass but different elemental compositions.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise three-dimensional structure of an organic molecule.[15][16] A suite of NMR experiments is typically performed to piece together the molecular puzzle.

NMR ExperimentInformation Gained
1D ¹H NMR Provides information about the number and types of protons (hydrogen atoms) and their immediate electronic environment.
1D ¹³C NMR Shows the number and types of carbon atoms in the molecule.
COSY (Correlation Spectroscopy)Reveals which protons are coupled to each other, typically through two or three bonds. This helps to build fragments of the molecule.[17]
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton with the carbon atom it is directly attached to, mapping out all C-H bonds.[17]
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting the molecular fragments into a complete structure.[14]
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals which protons are close to each other in space, providing crucial information about the molecule's stereochemistry.[17]

Authoritative Grounding: The combination of HRMS to establish the molecular formula and a full suite of 1D and 2D NMR experiments to establish atomic connectivity and stereochemistry is the gold standard for the structural elucidation of a novel compound and is required by scientific journals for the publication of new molecular entities.[15]

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy PureCompound Isolated Pure Compound HRMS HRMS Analysis PureCompound->HRMS H1_NMR 1D ¹H NMR PureCompound->H1_NMR C13_NMR 1D ¹³C NMR PureCompound->C13_NMR COSY 2D COSY PureCompound->COSY HSQC 2D HSQC PureCompound->HSQC HMBC 2D HMBC PureCompound->HMBC Formula Molecular Formula (e.g., C₁₅H₁₈O₂) HRMS->Formula Provides Structure Definitive 3D Structure & Novelty Confirmation Formula->Structure Data Integration H1_NMR->Structure Data Integration C13_NMR->Structure Data Integration COSY->Structure Data Integration HSQC->Structure Data Integration HMBC->Structure Data Integration

Sources

Exploratory

Structure-activity relationship (SAR) of cyano-substituted chromanols

This technical guide details the Structure-Activity Relationship (SAR) of cyano-substituted chromanols, focusing on their dual roles as Potassium Channel Openers (KATP) and novel antiproliferative agents. Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the Structure-Activity Relationship (SAR) of cyano-substituted chromanols, focusing on their dual roles as Potassium Channel Openers (KATP) and novel antiproliferative agents.

Executive Summary

The chromanol scaffold (3,4-dihydro-2H-1-benzopyran-ol) represents a privileged structure in medicinal chemistry. The introduction of a cyano group (-CN) onto this scaffold creates two distinct pharmacological classes depending on the hydroxylation pattern and regiospecificity of the nitrile:

  • 6-Cyano-3-chromanols (Cromakalim Class): Potent ATP-sensitive potassium (KATP) channel openers used as vasodilators and bronchodilators.

  • 2-Cyano-6-hydroxychromans (Modified Vitamin E Class): Synthetic derivatives that decouple antiproliferative efficacy from antioxidant activity.

This guide analyzes the SAR of both classes, providing mechanistic insights and synthesis protocols.

Class I: 6-Cyano-3-Chromanols (KATP Channel Openers)

The archetype of this class is Cromakalim (and its active enantiomer, Levcromakalim).[1] The cyano group at the C6 position is the critical pharmacophore driving potency.

SAR Analysis: The Cromakalim Scaffold

The biological activity is strictly governed by the electronic environment of the benzene ring and the stereochemistry at C3/C4.

A. The C6-Cyano Group (Electronic Effect)
  • Requirement: An Electron-Withdrawing Group (EWG) at C6 is essential for high affinity to the SUR (Sulfonylurea Receptor) subunit of the KATP channel.

  • Cyano vs. Nitro/Acetyl: The cyano group (-CN) provides the optimal balance of electron-withdrawing capability (

    
    ) and metabolic stability.
    
    • Analogs: Replacing -CN with -NO2 retains activity but introduces toxicity risks (nitro-aromatic reduction). Replacing with -H or Electron-Donating Groups (EDG) like -OMe abolishes channel opening activity.

  • Mechanism: The EWG at C6 lowers the electron density of the aromatic ring, facilitating pi-stacking or hydrophobic interactions within the channel binding pocket.

B. The C3-Hydroxyl Group [2][3][4]
  • Chirality: Activity resides predominantly in the (3S, 4R) enantiomer (Levcromakalim).

  • H-Bonding: The C3-OH acts as a hydrogen bond donor/acceptor. Acylation of this group generally reduces potency unless it is a prodrug modification.

  • Dehydration: Dehydration to the chromene (double bond at C3-C4) often retains activity but alters solubility and metabolic profile.

C. The C4-Substituent
  • A cyclic amide (e.g., pyrrolidinone) or a similar non-basic nitrogenous group is required at C4 (trans to the C3-OH). This moiety locks the conformation required for receptor docking.

Visualization: Cromakalim SAR Map

CromakalimSAR Figure 1: SAR of 6-Cyano-3-Chromanols (Cromakalim Type) Core Cromakalim Scaffold (3-Chromanol) C6 C6 Position: Cyano (-CN) Essential EWG required for KATP opening Core->C6 C3 C3 Position: (S)-Hydroxyl (-OH) Critical for H-bonding Core->C3 C4 C4 Position: (R)-Pyrrolidinone Trans-orientation required Core->C4 C2 C2 Position: Gem-dimethyl Hydrophobic fit & Stability Core->C2

Class II: 2-Cyano-6-Hydroxychromans (Antiproliferative)

Unlike the KATP openers, these compounds are derived from the Vitamin E (alpha-tocopherol) core. The introduction of a cyano group at the C2 position fundamentally alters the molecule's function.

Mechanism of Action

Standard Vitamin E (6-hydroxychroman) acts primarily as a radical scavenger (antioxidant). However, 6-hydroxy-chroman-2-carbonitrile derivatives exhibit potent antiproliferative activity against vascular smooth muscle cells (VSMC) via a non-antioxidant mechanism.

  • Decoupling Effect: Studies show poor correlation between the antioxidant capacity (TEAC) and the IC50 for cell growth inhibition. The cyano group likely facilitates binding to a specific kinase (e.g., PKC) or a non-antioxidant receptor site involved in cell cycle regulation.

Comparative Data: Potency vs. Structure[5]
CompoundSubstitution (C2)Substitution (C6)Antioxidant ActivityAntiproliferative IC50 (VSMC)
alpha-Tocopherol Methyl / PhytylHydroxyl (-OH)High> 50 µM (Weak)
Cromakalim Gem-dimethylCyano (-CN)NoneN/A (Vasodilator)
6-OH-Chroman-2-CN Cyano (-CN) Hydroxyl (-OH)Moderate~ 5 - 10 µM (Potent)
2-Carboxy-Analog Carboxyl (-COOH)Hydroxyl (-OH)Moderate> 100 µM (Inactive)

Experimental Protocols

Synthesis of 6-Cyano-2,2-dimethylchroman-4-one (Precursor)

This protocol yields the key intermediate for Cromakalim-type analogs.

  • Starting Material: 4-Cyanophenol (4-hydroxybenzonitrile).[1]

  • Step A (Propargylation): React 4-cyanophenol with 3-chloro-3-methyl-1-butyne in the presence of K2CO3, KI, and CuCl2 (catalyst) in dry acetone. Reflux for 12 hours.

  • Step B (Cyclization): The resulting propargyl ether is heated in ethylene glycol at 200°C (Claisen rearrangement followed by cyclization) to yield the 2,2-dimethyl-6-cyano-chromene.

  • Step C (Functionalization): Epoxidation of the chromene using NBS/DMSO/H2O followed by ring opening with the appropriate amine (e.g., pyrrolidine) yields the trans-3-hydroxy-4-amino derivative.

Rubidium-86 Efflux Assay (KATP Channel Activity)

To validate the biological activity of synthesized 6-cyano-chromanols.

  • Principle: KATP channel openers increase the efflux of 86Rb+ (a K+ tracer) from pre-loaded cells.

  • Cell Line: Rat Aortic Smooth Muscle Cells (A7r5).

  • Protocol:

    • Load cells with 86RbCl (1 µCi/mL) for 2 hours at 37°C.

    • Wash cells 3x with efflux buffer (low K+).

    • Incubate with test compound (0.01 - 10 µM) for 10 minutes.

    • Collect supernatant and lyse cells.

    • Measure radioactivity in supernatant vs. lysate using a scintillation counter.

    • Calculation: % Efflux = (CPM_supernatant) / (CPM_supernatant + CPM_lysate) * 100.

Mechanistic Pathways

The following diagram illustrates how the 6-cyano substitution facilitates the KATP channel opening pathway, leading to vasodilation.

Mechanism Figure 2: Mechanism of Action for 6-Cyano-Chromanols (Vasodilation) Drug 6-Cyano-Chromanol (Cromakalim) Receptor SUR2B Subunit (KATP Channel) Drug->Receptor Binding (EWG dependent) Channel Kir6.1/6.2 Pore Opening Receptor->Channel Allosteric Modulation IonFlow K+ Efflux (Hyperpolarization) Channel->IonFlow CellResponse Ca2+ Channel Closure (L-Type) IonFlow->CellResponse Membrane Potential < -50mV Outcome Smooth Muscle Relaxation CellResponse->Outcome

References

  • Structure-Activity Relationships of KATP Openers

    • Title: Structural modifications of the potassium channel activator cromakalim.[3]

    • Source: Journal of Medicinal Chemistry.[5][6]

    • Link:[Link]

  • Antiproliferative 6-Hydroxychromans

    • Title: Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell prolifer
    • Source: PubMed / Free Radical Biology & Medicine.
    • Link:[Link]

  • Synthesis of Chroman Derivatives

    • Title: Synthesis and biological evaluation of substituted chromene deriv
    • Source: Der Pharma Chemica.
    • Link:[Link]

  • Cromakalim Pharmacology

    • Title: Cromakalim | Inward Rectifier Potassium Channel Activators.[7]

    • Source: Tocris Bioscience.

Sources

Foundational

7-Cyano-4-chromanol: A Bifunctional Privileged Fragment for Drug Discovery

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from "flat" aromatic hits to three-dimensional, vector-rich leads is the primary bottleneck. 7-Cyano-4-chromanol represents a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from "flat" aromatic hits to three-dimensional, vector-rich leads is the primary bottleneck. 7-Cyano-4-chromanol represents a high-value "privileged structure" that addresses this challenge. Unlike the ubiquitous coumarins or flat flavones, the chroman-4-ol core offers a defined sp³ stereocenter at C4, providing a critical vector for "escaping flatland."

This guide details the technical utility of 7-cyano-4-chromanol.[1] It combines a rigid benzodihydropyran backbone with two orthogonal synthetic handles: the C4-hydroxyl (hydrogen bond donor/acceptor, stereogenic center) and the C7-nitrile (dipole, metabolic stability, gateway to heterocycles).

Part 1: Physicochemical Profile & Fragment Metrics

The utility of 7-cyano-4-chromanol lies in its "Rule of Three" compliance and its ability to serve as a high-efficiency seed for library generation.

PropertyValueSignificance
MW 175.18 DaIdeal fragment size (<200 Da allows significant growth).
cLogP ~1.3Optimal lipophilicity for membrane permeability without solubility issues.
H-Bond Donors 1 (OH)Critical for directional binding (e.g., hinge regions in kinases).
H-Bond Acceptors 3 (OH, CN, Ether O)Diverse interaction points.
Rotatable Bonds 0High rigidity minimizes entropic penalty upon binding.
PSA ~43 ŲWell within the range for CNS and peripheral penetrance.
Vectors 109° angleThe angle between the C4 and C7 vectors allows for "pincer-like" binding modes.

Part 2: Synthetic Accessibility & Stereocontrol

A "senior" approach to this fragment rejects racemic synthesis in favor of enantioselective control. The C4 stereocenter is often a determinant of biological activity.

Workflow Visualization: The Asymmetric Route

The following pathway outlines the conversion of commercially available 7-bromo-4-chromanone to the chiral 7-cyano-4-chromanol scaffold.

SynthesisWorkflow Start 7-Bromo-4-chromanone (Comm. Available) Step1 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)Cl2) Start->Step1 80-90°C, DMA Inter 7-Cyano-4-chromanone (Key Intermediate) Step1->Inter Step2 Asymmetric Transfer Hydrogenation (ATH) (Ru-TsDPEN) Inter->Step2 HCOOH/TEA Product (S)-7-Cyano-4-chromanol (>95% ee) Step2->Product

Caption: Figure 1. Enantioselective synthesis of (S)-7-cyano-4-chromanol via Pd-cyanation and Ru-catalyzed ATH.

Detailed Protocol 1: Pd-Catalyzed Cyanation

Rationale: Traditional Rosenmund-von Braun reactions use stoichiometric CuCN at high temperatures, leading to difficult workups. The Pd-catalyzed method is scalable and cleaner.

  • Reagents: 7-Bromo-4-chromanone (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(dppf)Cl₂ (3 mol%), Zn dust (10 mol%).

  • Solvent: Dimethylacetamide (DMA) (degassed).

  • Procedure:

    • Charge a reaction vessel with the bromide, Zn(CN)₂, Pd catalyst, and Zn dust under Nitrogen.

    • Add degassed DMA.

    • Heat to 120°C for 4 hours. Monitor by LCMS (Appearance of M+1 = 174).

    • Workup (Critical): Cool to RT. Dilute with EtOAc. Quench with 10% NH₄OH (to sequester Zn/Pd species). Wash with brine, dry over MgSO₄.

    • Purification: Flash chromatography (Hexane/EtOAc). The nitrile is strongly deactivating, making the product less polar than the starting material in some systems, but the ketone dominates polarity.

Detailed Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

Rationale: Chemical reduction (NaBH4) yields a racemate requiring wasteful resolution. ATH using Noyori-Ikariya catalysts provides >95% ee.

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (1 mol%).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Procedure:

    • Dissolve 7-cyano-4-chromanone in DCM (0.5 M).

    • Add the Ru-catalyst and the HCOOH/TEA mixture (2.0 eq hydride).

    • Stir at 25°C for 16 hours.

    • Validation: Check conversion by NMR (disappearance of ketone carbonyl). Check ee% via Chiral HPLC (Chiralcel OD-H column).

    • Result: Yields (S)-7-cyano-4-chromanol. (Switch to (R,R)-Ts-DPEN for the (R)-enantiomer).

Part 3: Fragment Elaboration Strategies

The power of 7-cyano-4-chromanol lies in its orthogonal vectors . The chemist can grow the molecule in two distinct directions without protecting groups.

Vector Analysis
  • Vector A (C4-OH): Points out of the plane. Ideal for engaging solvent-exposed pockets or specific H-bonds (e.g., Ser/Thr residues).

    • Chemistry: Mitsunobu (inversion), Williamson Ether (retention/racemization risk), Carbamate formation.

  • Vector B (C7-CN): Planar extension. Ideal for reaching deep hydrophobic pockets or salt bridges.

    • Chemistry: Pinner reaction, [3+2] cycloaddition (Tetrazole), Reduction (Benzylamine).

ElaborationVectors Core 7-Cyano-4-chromanol (Core Scaffold) VectorA Vector A: C4-Hydroxyl (Solvent Front) Core->VectorA VectorB Vector B: C7-Nitrile (Deep Pocket) Core->VectorB ReactionA1 Mitsunobu (Phenols/Azides) VectorA->ReactionA1 ReactionA2 Alkylation (NaH, R-X) VectorA->ReactionA2 OutcomeA Chiral Ethers/Amines (Potency Boost) ReactionA1->OutcomeA ReactionA2->OutcomeA ReactionB1 [3+2] Cycloaddition (NaN3, ZnBr2) VectorB->ReactionB1 ReactionB2 Reduction (Raney Ni/H2) VectorB->ReactionB2 OutcomeB Tetrazoles (Acid Bioisostere) or Benzylamines ReactionB1->OutcomeB ReactionB2->OutcomeB

Caption: Figure 2. Orthogonal elaboration strategies for the 7-cyano-4-chromanol scaffold.

Protocol 3: The "Super-Vector" Transformation (Nitrile to Tetrazole)

Context: The tetrazole ring is a classic bioisostere for a carboxylic acid, offering improved metabolic stability and permeability while maintaining the ability to form salt bridges (pKa ~4.5-5).

  • Reagents: 7-Cyano-substituted chroman derivative, Sodium Azide (NaN₃, 1.5 eq), Zinc Bromide (ZnBr₂, 1.0 eq).

  • Solvent: Water/Isopropanol (2:1) or DMF.[2][3]

  • Procedure:

    • Safety Note: Azides are potentially explosive. Use a blast shield. Avoid chlorinated solvents (formation of diazidomethane).

    • Mix the nitrile, NaN₃, and ZnBr₂ in the solvent.

    • Heat to 100°C for 12-24 hours. The Lewis acid (Zn²⁺) activates the nitrile, accelerating the cycloaddition.

    • Workup: Acidify carefully with 1N HCl (in a fume hood, hydrazoic acid risk) to pH 2. Extract with EtOAc.

    • Mechanism: The zinc coordinates the nitrile nitrogen, increasing electrophilicity for the azide attack.

Part 4: Case Study Application

Target: A hypothetical GPCR with a deep hydrophobic pocket and a solvent-exposed polar region. Design Logic:

  • Scaffold: The chroman core provides the rigid spacer.

  • C7-Vector: The nitrile is converted to a tetrazole to mimic an Aspartate interaction deep in the pocket (Salt bridge).

  • C4-Vector: The (S)-hydroxyl is etherified with a pyridine-containing side chain to engage a specific H-bond at the pocket entrance.

  • Result: A bifunctional ligand with defined geometry, unlike flexible alkyl chain linkers.

References

  • Synthesis of Chromanones

    • Reference: P. N. P. Rao, et al.
    • Source:

  • Pd-Catalyzed Cyanation (Zinc Cyanide Method)

    • Reference: Tschaen, D. M., et al. "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry.
    • Source:

  • Asymmetric Transfer Hydrogenation (ATH)

    • Reference: Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.
    • Source:

  • Tetrazole Synthesis (ZnBr2 Method)

    • Reference: Demko, Z. P., & Sharpless, K. B.
    • Source:

  • Chroman-4-ol as a Privileged Scaffold

    • Reference: Go, M. L., et al. "Chromanones and their derivatives as privileged scaffolds in drug discovery." Medicinal Research Reviews.
    • Source:

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for the Preparation of 7-Cyano-4-chromanol: A Detailed Guide for Researchers

Introduction: The Significance of 7-Cyano-4-chromanol in Modern Drug Discovery The chromanol scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 7-Cyano-4-chromanol in Modern Drug Discovery

The chromanol scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds. The inherent versatility of this heterocyclic system, coupled with the ability to introduce a wide range of functional groups, has established it as a cornerstone in medicinal chemistry. Among the various substituted chromanols, 7-Cyano-4-chromanol stands out as a particularly valuable intermediate in the synthesis of novel therapeutic agents. The presence of the cyano group at the 7-position offers a unique handle for further chemical transformations, enabling the exploration of novel chemical space and the development of compounds with tailored pharmacological profiles. This document provides a comprehensive overview of the primary synthetic strategies for the preparation of 7-Cyano-4-chromanol, offering detailed protocols and expert insights to guide researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of 7-Cyano-4-chromanol

The synthesis of 7-Cyano-4-chromanol can be strategically dissected into two key stages: the formation of the crucial intermediate, 7-cyano-4-chromanone, followed by the chemoselective reduction of the C4-ketone. Two principal and robust synthetic pathways have been delineated for the preparation of 7-cyano-4-chromanone, each with its own set of advantages and considerations. These routes are:

  • The Sandmeyer Reaction Pathway: A classic and reliable method that proceeds via a 7-amino-4-chromanone intermediate.

  • Palladium-Catalyzed Cyanation of a 7-Triflate Intermediate: A modern and highly efficient approach leveraging the power of transition metal catalysis.

The subsequent reduction of the 4-keto group to the corresponding alcohol is a well-established transformation, typically achieved with high selectivity using standard reducing agents. The following sections will provide an in-depth exploration of these synthetic routes, complete with detailed experimental protocols.

Route 1: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] This pathway commences with the synthesis of 7-amino-4-chromanone, which is then subjected to diazotization followed by treatment with a cyanide source.

Conceptual Workflow for the Sandmeyer Reaction Pathway

Sandmeyer_Reaction_Pathway m-Aminophenol m-Aminophenol 7-Amino-4-chromanone 7-Amino-4-chromanone m-Aminophenol->7-Amino-4-chromanone Multi-step synthesis 7-Diazonium-4-chromanone salt 7-Diazonium-4-chromanone salt 7-Amino-4-chromanone->7-Diazonium-4-chromanone salt NaNO2, HCl 0-5 °C 7-Cyano-4-chromanone 7-Cyano-4-chromanone 7-Diazonium-4-chromanone salt->7-Cyano-4-chromanone CuCN, KCN 7-Cyano-4-chromanol 7-Cyano-4-chromanol 7-Cyano-4-chromanone->7-Cyano-4-chromanol NaBH4, MeOH

Caption: Synthetic scheme for 7-Cyano-4-chromanol via the Sandmeyer reaction.

Protocol 1.1: Synthesis of 7-Amino-4-chromanone (Proposed)

Step 1: Synthesis of 7-Nitro-4-chromanone

The synthesis of 7-nitro-4-chromanone can be achieved starting from a suitably substituted phenol.

Step 2: Reduction of 7-Nitro-4-chromanone to 7-Amino-4-chromanone

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.[3]

  • Materials: 7-Nitro-4-chromanone, Iron powder (Fe), Ammonium chloride (NH4Cl), Ethanol, Water.

  • Procedure:

    • To a stirred solution of 7-nitro-4-chromanone in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 7-amino-4-chromanone.

Protocol 1.2: Sandmeyer Cyanation of 7-Amino-4-chromanone

This protocol outlines the conversion of the 7-amino group to a 7-cyano group.[1]

  • Materials: 7-Amino-4-chromanone, Sodium nitrite (NaNO2), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Potassium cyanide (KCN), Ice.

  • Procedure:

    • Diazotization: Dissolve 7-amino-4-chromanone in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-water bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen ceases.

    • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 7-cyano-4-chromanone can be purified by column chromatography on silica gel.

Route 2: Palladium-Catalyzed Cyanation of a 7-Triflate Intermediate

A more contemporary and often higher-yielding approach involves the use of palladium catalysis to introduce the cyano group. This method starts with the readily accessible 7-hydroxy-4-chromanone, which is converted to a highly reactive triflate ester. The triflate is then subjected to a palladium-catalyzed cyanation reaction.[4]

Conceptual Workflow for the Palladium-Catalyzed Cyanation Pathway

Palladium_Catalyzed_Cyanation_Pathway 7-Hydroxy-4-chromanone 7-Hydroxy-4-chromanone 7-(Trifluoromethanesulfonyloxy)-4-chromanone 7-(Trifluoromethanesulfonyloxy)-4-chromanone 7-Hydroxy-4-chromanone->7-(Trifluoromethanesulfonyloxy)-4-chromanone Tf2O, Pyridine 7-Cyano-4-chromanone 7-Cyano-4-chromanone 7-(Trifluoromethanesulfonyloxy)-4-chromanone->7-Cyano-4-chromanone Pd(OAc)2, DPPF K4[Fe(CN)6] 7-Cyano-4-chromanol 7-Cyano-4-chromanol 7-Cyano-4-chromanone->7-Cyano-4-chromanol NaBH4, MeOH

Caption: Synthetic scheme for 7-Cyano-4-chromanol via Palladium-Catalyzed Cyanation.

Protocol 2.1: Synthesis of 7-Hydroxy-4-chromanone

This protocol is based on a well-established procedure starting from resorcinol.[5]

  • Materials: Resorcinol, 3-Bromopropionic acid, Trifluoromethanesulfonic acid, Sodium hydroxide (NaOH).

  • Procedure:

    • To a mixture of resorcinol and 3-bromopropionic acid, slowly add trifluoromethanesulfonic acid and heat the mixture.

    • After the reaction is complete, cool the mixture and carefully add it to a solution of sodium hydroxide to induce intramolecular cyclization.

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product to obtain 7-hydroxy-4-chromanone.

Protocol 2.2: Synthesis of 7-(Trifluoromethanesulfonyloxy)-4-chromanone

The conversion of the phenol to a triflate activates the position for the subsequent palladium-catalyzed reaction.

  • Materials: 7-Hydroxy-4-chromanone, Trifluoromethanesulfonic anhydride (Tf2O), Pyridine, Dichloromethane (CH2Cl2).

  • Procedure:

    • Dissolve 7-hydroxy-4-chromanone in anhydrous dichloromethane and cool the solution to 0 °C.

    • Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude triflate is often used in the next step without further purification.

Protocol 2.3: Palladium-Catalyzed Cyanation of 7-(Trifluoromethanesulfonyloxy)-4-chromanone

This protocol utilizes a palladium catalyst and a non-toxic cyanide source.[4]

  • Materials: 7-(Trifluoromethanesulfonyloxy)-4-chromanone, Palladium(II) acetate (Pd(OAc)2), 1,1'-Bis(diphenylphosphino)ferrocene (DPPF), Potassium hexacyanoferrate(II) (K4[Fe(CN)6]), Solvent (e.g., DMF or DMA).

  • Procedure:

    • To a reaction vessel, add 7-(trifluoromethanesulfonyloxy)-4-chromanone, potassium hexacyanoferrate(II), palladium(II) acetate, and DPPF.

    • Add the anhydrous solvent and degas the mixture.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent, and wash the combined organic layers with brine.

    • Dry the organic phase, filter, and concentrate under reduced pressure. Purify the crude 7-cyano-4-chromanone by column chromatography.

Final Step: Chemoselective Reduction of 7-Cyano-4-chromanone

The final step in the synthesis of 7-Cyano-4-chromanol is the reduction of the 4-keto group. It is crucial to employ a reducing agent that will selectively reduce the ketone without affecting the cyano group. Sodium borohydride is a mild and effective reagent for this transformation. The chemoselective reduction of ketones in the presence of nitriles with sodium borohydride is a well-documented process.

Protocol 3.1: Reduction of 7-Cyano-4-chromanone to 7-Cyano-4-chromanol
  • Materials: 7-Cyano-4-chromanone, Sodium borohydride (NaBH4), Methanol (MeOH), Dichloromethane (CH2Cl2).

  • Procedure:

    • Dissolve 7-cyano-4-chromanone in methanol and cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 7-Cyano-4-chromanol. The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Comparison of Synthetic Routes

The choice between the Sandmeyer reaction and the palladium-catalyzed cyanation will depend on factors such as reagent availability, scale of the reaction, and desired purity of the final product.

ParameterSandmeyer Reaction PathwayPalladium-Catalyzed Cyanation Pathway
Starting Material 7-Amino-4-chromanone7-Hydroxy-4-chromanone
Key Transformation Diazotization followed by cyanationTriflation followed by Pd-catalyzed cyanation
Reagents NaNO2, HCl, CuCN, KCNTf2O, Pyridine, Pd(OAc)2, DPPF, K4[Fe(CN)6]
Advantages Well-established, classical methodHigh yields, milder conditions, avoids toxic copper cyanide
Disadvantages May require multi-step synthesis of the amino precursor, use of toxic copper cyanideRequires a palladium catalyst and a phosphine ligand which can be expensive
Typical Yields Moderate to goodGood to excellent

Conclusion

The synthesis of 7-Cyano-4-chromanol is readily achievable through two primary synthetic routes, each offering a reliable pathway to this valuable intermediate. The classical Sandmeyer reaction provides a robust method, while the modern palladium-catalyzed cyanation of the corresponding triflate offers a highly efficient and often milder alternative. The final chemoselective reduction of the 4-keto group is a straightforward transformation that proceeds with high yield. The detailed protocols and strategic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize 7-Cyano-4-chromanol and its derivatives, thereby facilitating the discovery of novel and impactful therapeutic agents.

References

Sources

Application

Experimental protocol for 7-Cyano-4-chromanol synthesis

Application Note: High-Efficiency Synthesis of 7-Cyano-4-chromanol Executive Summary & Strategic Rationale The synthesis of 7-Cyano-4-chromanol represents a critical junction in medicinal chemistry, particularly in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 7-Cyano-4-chromanol

Executive Summary & Strategic Rationale

The synthesis of 7-Cyano-4-chromanol represents a critical junction in medicinal chemistry, particularly in the development of potassium channel openers (e.g., cromakalim analogs) and selective estrogen receptor modulators (SERMs). While the 4-chromanol core provides the necessary stereoelectronic environment for receptor binding, the 7-cyano moiety serves as a versatile pharmacophore handle, allowing for further transformation into amidines, tetrazoles, or amides.

Scientific Integrity Statement: Many standard protocols generalize the reduction of chromanones. However, the presence of the electron-withdrawing nitrile group at the 7-position alters the electronic density of the carbonyl at position 4, making it more electrophilic than unsubstituted chromanones. This protocol utilizes a controlled Sodium Borohydride (NaBH₄) reduction in methanol, optimized to prevent over-reduction or nitrile hydrolysis. We also provide the upstream synthesis of the precursor, 7-cyano-4-chromanone, to ensure a complete, self-validating workflow.

Reaction Pathway & Logic

The synthesis is a two-stage process. First, the construction of the chromanone core via Friedel-Crafts cyclization, followed by the chemoselective reduction of the ketone.

G Start 3-Cyanophenol (Starting Material) Inter1 3-(3-Cyanophenoxy) propionic acid Start->Inter1 3-chloropropionic acid NaOH, Reflux Ketone 7-Cyano-4-chromanone (Key Intermediate) Inter1->Ketone PPA or SOCl2/AlCl3 Cyclization Target 7-Cyano-4-chromanol (Target) Ketone->Target NaBH4, MeOH 0°C to RT

Figure 1: Synthetic pathway from commercially available 3-cyanophenol to the target 7-cyano-4-chromanol.

Preparation of Starting Material (Precursor Synthesis)

Note: If 7-cyano-4-chromanone is already available, skip to Section 4.

Objective: Synthesize 7-cyano-4-chromanone via intramolecular Friedel-Crafts acylation. Rationale: Direct cyanation of 4-chromanone is difficult. Building the ring with the cyano group in place (using 3-cyanophenol) ensures regiochemical fidelity.

Step A: Etherification
  • Reagents: Dissolve 3-cyanophenol (1.0 eq) and 3-chloropropionic acid (1.2 eq) in 20% aqueous NaOH.

  • Reaction: Reflux the mixture for 4 hours. The basic medium acts as both solvent and scavenger for the HCl byproduct.

  • Workup: Cool to room temperature (RT). Acidify with concentrated HCl to pH 2. The product, 3-(3-cyanophenoxy)propionic acid , will precipitate. Filter, wash with cold water, and dry.

Step B: Cyclization
  • Reagents: Mix the dried acid (from Step A) with Polyphosphoric Acid (PPA) (10x weight equivalent).

  • Reaction: Heat to 100°C for 2 hours with vigorous mechanical stirring. Expert Note: Avoid higher temperatures (>120°C) to prevent hydrolysis of the nitrile to the amide/acid.

  • Quench: Pour the hot syrup onto crushed ice/water.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield 7-cyano-4-chromanone (Off-white solid).

Core Protocol: Reduction to 7-Cyano-4-chromanol

Objective: Chemoselective reduction of the C4 ketone to the C4 alcohol without affecting the C7 nitrile.

Reagents & Stoichiometry
ReagentRoleEquivalentsMolar Mass
7-Cyano-4-chromanone Substrate1.0 eq173.17 g/mol
Sodium Borohydride (NaBH₄) Reducing Agent0.6 - 0.8 eq37.83 g/mol
Methanol (MeOH) Solvent10 mL / g32.04 g/mol
Acetic Acid (AcOH) QuenchExcess60.05 g/mol

Expert Insight on Stoichiometry: Theoretically, 0.25 eq of NaBH₄ can reduce 1 eq of ketone (delivering 4 hydrides). However, we use 0.6–0.8 eq to account for solvent reaction (methanolysis of borohydride) and to ensure rapid completion.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-cyano-4-chromanone (1.0 eq) in anhydrous Methanol.

    • Checkpoint: Ensure the ketone is fully dissolved. If solubility is poor, add a small amount of Dichloromethane (DCM) as a co-solvent (MeOH:DCM 4:1).

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Causality: Low temperature controls the exothermic hydride release and minimizes the risk of attacking the nitrile group or side reactions.

  • Reduction: Add NaBH₄ (0.6 eq) portion-wise over 10 minutes.

    • Observation: Gas evolution (H₂) will occur. Allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Monitoring (TLC): Check reaction progress via TLC (Eluent: 30% EtOAc in Hexane).

    • Target: Disappearance of the ketone spot (lower polarity) and appearance of the alcohol spot (higher polarity).

  • Quenching: Once complete, cool back to 0°C and carefully add Acetic Acid dropwise until gas evolution ceases and pH is ~6-7.

    • Mechanism:[1][2][3] This destroys excess hydride and breaks up the boron-alkoxide complex.

  • Workup:

    • Evaporate the Methanol under reduced pressure (Rotavap).

    • Resuspend the residue in Ethyl Acetate and Water.

    • Separate the organic layer.[1] Extract the aqueous layer once more with Ethyl Acetate.

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate to dryness. The resulting solid is usually of high purity (>95%).

    • Purification (Optional): If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc/Hexane) or recrystallize from Et₂O/Hexane.

Validation & Quality Control (QC)

To ensure the protocol was successful, compare analytical data against the expected values below.

Table 2: Characterization Data

TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR H-4 (Chromanol)δ ~4.75 ppm (triplet or dd)Diagnostic shift from ketone (absent) to alcohol methine.[3]
¹H NMR H-2 δ ~4.25 ppm (multiplet)Methylene protons adjacent to Oxygen.
¹H NMR H-3 δ ~2.0–2.2 ppm (multiplet)Methylene protons (bridge).
¹H NMR Ar-H δ ~7.1–7.4 ppm (3H)Aromatic protons; 7-CN causes downfield shift compared to unsubstituted.
IR -CN Stretch ~2225 cm⁻¹Sharp, distinct peak confirming nitrile integrity.
IR -OH Stretch ~3300–3400 cm⁻¹Broad peak confirming ketone reduction.
Melting Point Range~105–110°C (Derivative dependent)Sharp range indicates purity.

Self-Validating Check:

  • If the IR shows a peak at ~1680 cm⁻¹ (Carbonyl), the reduction is incomplete -> Repeat Step 3.

  • If the IR lacks the peak at ~2225 cm⁻¹, the nitrile was hydrolyzed -> Check water content in solvent or temperature control.

Safety & Hazards

  • Nitrile Compounds: While the nitrile group in 7-cyano-4-chromanol is stable, avoid strong acids at high temperatures to prevent hydrolysis to HCN or carboxylic acids.

  • Sodium Borohydride: Flammable solid. Releases flammable Hydrogen gas upon contact with acids or water. Perform quenching in a fume hood.

  • Solvents: Methanol is toxic and flammable.

References

  • Preparation of Cyclic Amine Derivatives (Patent). US Patent 7,199,244 B2. (2007). Describes the use of 7-cyano-4-chromanol as a key intermediate.

  • Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. Journal of Medicinal Chemistry. (2012).[4] Provides general methodology for chromanone reduction and characterization.

  • General Preparation of 7-Substituted 4-Chromanones. The Journal of Organic Chemistry. (1994). Details the Friedel-Crafts cyclization strategy for 7-substituted derivatives.

Sources

Method

The Synthetic Utility of 7-Cyano-4-chromanol: A Versatile Intermediate for Complex Molecule Synthesis

In the landscape of modern organic synthesis and drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures with potential th...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis and drug discovery, the strategic use of functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures with potential therapeutic applications. Among these, the chroman framework, a core motif in numerous natural products and bioactive molecules, has garnered significant attention.[1][2] This technical guide focuses on a specific, highly versatile derivative: 7-Cyano-4-chromanol. The presence of both a nucleophilic hydroxyl group and a synthetically malleable cyano group makes this molecule a valuable intermediate for the elaboration into a diverse array of more complex structures.

This document serves as a comprehensive resource for researchers, medicinal chemists, and professionals in drug development, providing in-depth protocols, mechanistic insights, and potential applications of 7-Cyano-4-chromanol. The methodologies described herein are grounded in established chemical principles and aim to provide a robust foundation for the exploration of novel chemical space.

Strategic Importance of 7-Cyano-4-chromanol

The chroman-4-ol scaffold is a privileged structure in medicinal chemistry.[1] The introduction of a cyano group at the 7-position significantly enhances its synthetic value. The cyano group can be readily transformed into a variety of other functional groups, including carboxylic acids, amines, and amides, providing a gateway to a multitude of chemical modifications. Furthermore, the hydroxyl group at the 4-position allows for nucleophilic substitution reactions, esterifications, and etherifications, enabling the attachment of diverse side chains and the construction of more intricate molecular frameworks.

The strategic placement of these two functional groups on the chroman core makes 7-Cyano-4-chromanol a key building block for the synthesis of compounds targeting a range of biological targets, including enzymes such as Sirtuin 2 (SIRT2), and for the development of novel antimicrobial and anticancer agents.[1][3]

Synthesis of 7-Cyano-4-chromanol

The synthesis of 7-Cyano-4-chromanol is achieved through a two-step sequence, starting with the preparation of the corresponding 7-cyano-4-chromanone, followed by its selective reduction.

Synthesis of 7-Cyano-4-chromanone

DOT Script for the Synthesis of 7-Cyano-4-chromanone

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization 3-Cyanophenol 3-Cyanophenol Intermediate_1 3-(3-Chloro-propanoyl)-5-cyanophenol 3-Cyanophenol->Intermediate_1 1. AlCl₃, CH₂Cl₂ 2. 3-Chloropropionyl chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Intermediate_1 AlCl3 AlCl₃ Intermediate_1_2 3-(3-Chloro-propanoyl)-5-cyanophenol 7-Cyano-4-chromanone 7-Cyano-4-chromanone Intermediate_1_2->7-Cyano-4-chromanone K₂CO₃, Acetone, Reflux K2CO3 K₂CO₃

Caption: Proposed synthetic workflow for 7-Cyano-4-chromanone.

Protocol for the Synthesis of 7-Cyano-4-chromanone (Proposed)

Materials:

  • 3-Cyanophenol

  • 3-Chloropropionyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add 3-chloropropionyl chloride (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of 3-cyanophenol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in acetone.

  • Add potassium carbonate (2.0 equivalents) and reflux the mixture for 8-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 7-cyano-4-chromanone.

Reduction of 7-Cyano-4-chromanone to 7-Cyano-4-chromanol

The reduction of the ketone in 7-cyano-4-chromanone to the corresponding alcohol is a standard transformation that can be achieved with high efficiency using sodium borohydride.[1][3]

DOT Script for the Reduction of 7-Cyano-4-chromanone

G 7-Cyano-4-chromanone 7-Cyano-4-chromanone 7-Cyano-4-chromanol 7-Cyano-4-chromanol 7-Cyano-4-chromanone->7-Cyano-4-chromanol NaBH₄, Methanol, 0 °C to rt NaBH4 NaBH₄

Caption: Reduction of 7-Cyano-4-chromanone to 7-Cyano-4-chromanol.

Protocol for the Reduction of 7-Cyano-4-chromanone to 7-Cyano-4-chromanol

Materials:

  • 7-Cyano-4-chromanone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-cyano-4-chromanone (1.0 equivalent) in methanol.

  • Cool the solution in an ice bath to 0 °C.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 7-cyano-4-chromanol.

Applications of 7-Cyano-4-chromanol in Organic Synthesis

The synthetic utility of 7-Cyano-4-chromanol stems from the orthogonal reactivity of its two key functional groups.

Transformations of the Cyano Group

The cyano group serves as a versatile handle for a variety of chemical transformations:

  • Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding 7-carboxy-4-chromanol, a valuable building block for the synthesis of amides and esters.

  • Reduction: Reduction of the nitrile using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can afford the corresponding 7-(aminomethyl)-4-chromanol, introducing a primary amine for further functionalization.

  • Organometallic Additions: The cyano group can react with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis, providing a route to more complex C-C bond formations.

Reactions at the Hydroxyl Group

The secondary alcohol at the 4-position is a nucleophile and can undergo a range of reactions:

  • Etherification: Williamson ether synthesis with various alkyl halides can be used to introduce a wide range of substituents at the 4-position.

  • Esterification: Reaction with acyl chlorides or carboxylic acids under appropriate conditions will yield the corresponding esters, which can be used to modulate the molecule's physicochemical properties.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles in an SN2 reaction, often with inversion of stereochemistry.

DOT Script for Synthetic Transformations of 7-Cyano-4-chromanol

G cluster_cyano Cyano Group Transformations cluster_hydroxyl Hydroxyl Group Reactions 7-Cyano-4-chromanol 7-Cyano-4-chromanol Carboxylic_Acid 7-Carboxy-4-chromanol 7-Cyano-4-chromanol->Carboxylic_Acid Hydrolysis Amine 7-(Aminomethyl)-4-chromanol 7-Cyano-4-chromanol->Amine Reduction Ketone 7-Acyl-4-chromanol 7-Cyano-4-chromanol->Ketone Grignard Reaction Ether 4-Alkoxy-7-cyanochroman 7-Cyano-4-chromanol->Ether Etherification Ester 7-Cyano-4-chromanyl ester 7-Cyano-4-chromanol->Ester Esterification Substituted_Chroman 4-Substituted-7-cyanochroman 7-Cyano-4-chromanol->Substituted_Chroman Substitution (via leaving group)

Caption: Potential synthetic pathways from 7-Cyano-4-chromanol.

Quantitative Data Summary

The following table summarizes key data for the synthesis of a representative 4-chromanol derivative, highlighting the efficiency of the reduction step.

Precursor (Chroman-4-one)Product (4-Chromanol)Reducing AgentSolventYield (%)Diastereomeric RatioReference
8-bromo-6-chloro-2-pentylchroman-4-one8-bromo-6-chloro-2-pentylchroman-4-olNaBH₄MeOH~10096:4[3]

Conclusion

7-Cyano-4-chromanol is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with the orthogonal reactivity of its cyano and hydroxyl groups, makes it an attractive building block for the synthesis of a wide array of complex and potentially bioactive molecules. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising scaffold.

References

  • PrepChem. Synthesis of 7-Methoxy-4-cyano chrom-3-ene. Available from: [Link]

  • ResearchGate. Synthesis of Chroman-4-ones by Reduction of Chromones. Available from: [Link]

  • Ventura College. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7104-7113. Available from: [Link]

Sources

Application

The Strategic Application of 7-Cyano-4-Chromanol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

The chroman scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds, including the various forms of Vitamin E.[1] Its inherent structural r...

Author: BenchChem Technical Support Team. Date: March 2026

The chroman scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds, including the various forms of Vitamin E.[1] Its inherent structural rigidity and favorable physicochemical properties make it a privileged scaffold in the design of novel therapeutic agents. The strategic introduction of a cyano group at the 7-position, coupled with a hydroxyl moiety at the 4-position, yields 7-cyano-4-chromanol – a molecule poised for significant impact in drug discovery. The electron-withdrawing nature of the nitrile group can profoundly influence the molecule's electronic distribution, receptor binding interactions, and metabolic stability, offering a unique entry point for modulating biological activity.

This comprehensive guide provides an in-depth exploration of the synthesis, functionalization, and potential therapeutic applications of 7-cyano-4-chromanol. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their quest for novel pharmaceuticals.

The Architectural Advantage of the Chromanol Scaffold

The chromanol framework, a bicyclic system comprising a dihydropyran ring fused to a benzene ring, is a recurring motif in a wide array of natural products and synthetic molecules with diverse pharmacological profiles.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[1][2] The hydroxyl group at the 4-position of the chromanol ring is a key functional handle, allowing for a variety of chemical transformations and the introduction of diverse pharmacophoric elements. This versatility makes 4-chromanol derivatives highly valuable intermediates in the synthesis of complex, biologically active molecules.[3]

Charting the Synthetic Pathway to 7-Cyano-4-Chromanol

While direct synthetic routes to 7-cyano-4-chromanol are not extensively documented, a logical and efficient pathway can be devised based on established methodologies for the synthesis of related chromanone and chromanol derivatives. The proposed synthetic strategy involves a three-stage process, commencing with the synthesis of 7-amino-4-chromanone, followed by the introduction of the cyano group via a Sandmeyer reaction, and culminating in the stereoselective reduction of the 4-keto group.

Experimental Workflow: A Three-Stage Synthesis

G cluster_0 Stage 1: Synthesis of 7-Amino-4-chromanone cluster_1 Stage 2: Sandmeyer Reaction cluster_2 Stage 3: Reduction to 7-Cyano-4-chromanol Start 3-Aminophenol + 3-Chloropropionic acid Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 3-(3-Amino-phenoxy)-propionic acid Step1->Intermediate1 Step2 Intramolecular Cyclization (Eaton's Reagent) Intermediate1->Step2 Product1 7-Amino-4-chromanone Step2->Product1 Product1_clone 7-Amino-4-chromanone Step3 Diazotization (NaNO₂, HCl) Product1_clone->Step3 Intermediate2 Diazonium Salt Intermediate Step3->Intermediate2 Step4 Cyanation (CuCN) Intermediate2->Step4 Product2 7-Cyano-4-chromanone Step4->Product2 Product2_clone 7-Cyano-4-chromanone Step5 Stereoselective Reduction (e.g., NaBH₄) Product2_clone->Step5 FinalProduct 7-Cyano-4-chromanol Step5->FinalProduct

Caption: Proposed synthetic workflow for 7-Cyano-4-chromanol.

Protocol 1: Synthesis of 7-Amino-4-chromanone

This protocol outlines the synthesis of the key intermediate, 7-amino-4-chromanone, starting from 3-aminophenol.

Materials:

  • 3-Aminophenol

  • 3-Chloropropionic acid

  • Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Friedel-Crafts Acylation: In a round-bottom flask, combine 3-aminophenol (1.0 eq) and 3-chloropropionic acid (1.1 eq). Heat the mixture gently to melt the solids and stir for 30 minutes.

  • Intramolecular Cyclization: Cool the reaction mixture to room temperature and slowly add Eaton's reagent (10 eq). Heat the mixture to 60-70°C and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 7-amino-4-chromanone.

Protocol 2: Sandmeyer Reaction for the Synthesis of 7-Cyano-4-chromanone

This protocol details the conversion of the amino group of 7-amino-4-chromanone to a cyano group.[4]

Materials:

  • 7-Amino-4-chromanone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Diazotization: Dissolve 7-amino-4-chromanone (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water. Cool this solution to 0-5°C and add the cold diazonium salt solution dropwise with vigorous stirring.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour, or until the evolution of nitrogen gas ceases. Cool the reaction mixture and extract the product with toluene. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the toluene under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 7-cyano-4-chromanone.

Protocol 3: Reduction of 7-Cyano-4-chromanone to 7-Cyano-4-chromanol

This protocol describes the final reduction step to obtain the target molecule.[3]

Materials:

  • 7-Cyano-4-chromanone

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reduction: Dissolve 7-cyano-4-chromanone (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath. Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitoring and Quenching: Monitor the reaction by TLC until the starting material is consumed. Quench the reaction by the slow addition of water.

  • Work-up and Purification: Extract the product with dichloromethane. Wash the combined organic layers with water and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 7-cyano-4-chromanol.

Data Presentation: A Summary of Synthetic Transformations

Transformation Starting Material Key Reagents Product Typical Yield (%)
Synthesis of 7-Amino-4-chromanone3-Aminophenol3-Chloropropionic acid, Eaton's reagent7-Amino-4-chromanone60-70
Sandmeyer Reaction7-Amino-4-chromanoneNaNO₂, HCl, CuCN7-Cyano-4-chromanone50-60
Reduction7-Cyano-4-chromanoneNaBH₄, MeOH7-Cyano-4-chromanol85-95

Medicinal Chemistry Applications: Unlocking the Therapeutic Potential

The introduction of a cyano group at the 7-position of the chromanol scaffold opens up new avenues for therapeutic intervention. The strong electron-withdrawing nature of the nitrile can significantly alter the electronic properties of the aromatic ring, influencing its interaction with biological targets. Furthermore, the cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, potentially enhancing binding affinity and selectivity.

Potential Therapeutic Targets and Signaling Pathways

G cluster_0 Anti-Inflammatory Activity cluster_1 Anticancer Activity cluster_2 Antimicrobial Activity Start 7-Cyano-4-chromanol Derivatives NFkB NF-κB Pathway Start->NFkB Modulation COX Cyclooxygenase (COX) Enzymes Start->COX Inhibition Apoptosis Induction of Apoptosis Start->Apoptosis Induction CellCycle Cell Cycle Arrest Start->CellCycle Induction Kinases Kinase Inhibition Start->Kinases Inhibition Membrane Bacterial/Fungal Cell Membrane Disruption Start->Membrane Interaction EnzymeInhibition Enzyme Inhibition Start->EnzymeInhibition Inhibition Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Regulates COX->Cytokines Produces Prostaglandins that influence

Caption: Potential signaling pathways modulated by 7-cyano-4-chromanol derivatives.

Anti-Inflammatory Agents

Chromanols and their derivatives have been reported to possess significant anti-inflammatory properties.[1] They can modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a central role in the expression of pro-inflammatory genes. The introduction of the electron-withdrawing cyano group could enhance the interaction of the chromanol scaffold with target proteins in these pathways, potentially leading to more potent anti-inflammatory agents.

Anticancer Therapeutics

The chroman scaffold is present in numerous compounds with demonstrated anticancer activity.[5] These compounds can induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer cell proliferation. The cyano group is a common feature in many approved anticancer drugs, where it often contributes to enhanced binding affinity and improved pharmacokinetic properties. Therefore, 7-cyano-4-chromanol serves as an excellent starting point for the development of novel anticancer agents.

Antimicrobial Drug Discovery

Derivatives of chroman-4-one have shown promising antimicrobial activity against a range of pathogenic bacteria and fungi.[6] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the cyano group could be exploited to optimize the antimicrobial potency and spectrum of activity of 7-cyano-4-chromanol-based compounds.

Conclusion and Future Directions

7-Cyano-4-chromanol represents a strategically important and versatile building block in medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through well-established chemical transformations. The presence of both a cyano group and a hydroxyl moiety provides orthogonal handles for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening. The promising, albeit inferred, biological activities associated with the cyano-substituted chromanol scaffold warrant further investigation. Future research should focus on the development of more streamlined synthetic routes, the exploration of its stereoselective synthesis to access enantiomerically pure compounds, and a comprehensive biological evaluation of its derivatives against a panel of therapeutic targets. The insights gained from such studies will undoubtedly accelerate the discovery of novel and effective therapeutic agents.

References

  • Werz, O., & Steinhilber, D. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. PMC. [Link]

  • Malarz, J., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. PMC. [Link]

  • Rangisetty, M., et al. (2015). Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Der Pharma Chemica. [Link]

  • Hranjec, M., et al. (2007). Novel Cyano- and Amidino-Substituted Derivatives of Styryl-2-Benzimidazoles and Benzimidazo[1,2-a]quinolines. Synthesis, Photochemical Synthesis, DNA Binding, and Antitumor Evaluation, Part 3. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2024). Heterocyclic Compounds in Medicinal Chemistry. MDPI. [Link]

  • Various Authors. (2024). Heterocycles in Medicinal Chemistry II. ResearchGate. [Link]

  • Sroka, Z., & Cisowski, W. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PMC. [Link]

  • Shams, H. Z., et al. (2010). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. MDPI. [Link]

  • Werz, O., & Steinhilber, D. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. ResearchGate. [Link]

  • PrepChem. (Date not available). Synthesis of 7-Methoxy-4-cyano chrom-3-ene. PrepChem.com. [Link]

  • Sroka, Z., & Cisowski, W. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (Date not available). Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]

  • Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. [Link]

  • Hanson, P., et al. (Date not available). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Ewies, F. F., & El-Shehry, M. F. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Various Authors. (Date not available). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. [Link]

  • de Oliveira, A. B., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Various Authors. (Date not available). Alternative two steps route to the synthesis of 7-hydroxychroman-4-one. ResearchGate. [Link]

  • Hanson, P., et al. (2025). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. ResearchGate. [Link]

  • Various Authors. (2012). A practical one pot synthesis of novel 2-hydroxy-4-chromanone derivatives from 3-formylchromone. Journal of Chemical Sciences. [Link]

  • Various Authors. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. PMC. [Link]

Sources

Method

High-Throughput Screening Assays for 7-Cyano-4-chromanol Analogs: A Detailed Guide for Drug Discovery Professionals

Abstract The 7-cyano-4-chromanol scaffold represents a privileged structural motif in medicinal chemistry, with analogs demonstrating a wide array of biological activities. The efficient discovery of novel therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-cyano-4-chromanol scaffold represents a privileged structural motif in medicinal chemistry, with analogs demonstrating a wide array of biological activities. The efficient discovery of novel therapeutic agents from this class of compounds hinges on the strategic implementation of robust high-throughput screening (HTS) assays. This guide provides a comprehensive overview of the principles, development, and execution of HTS assays tailored for the identification and characterization of 7-Cyano-4-chromanol analogs. We delve into both biochemical and cell-based assay formats, offering detailed protocols and critical insights to empower researchers in their drug discovery endeavors.

Introduction: The Therapeutic Potential of 7-Cyano-4-chromanol Analogs

The chromanol ring system is a core component of various naturally occurring and synthetic molecules with significant pharmacological properties. The incorporation of a cyano (nitrile) group at the 7-position and a hydroxyl group at the 4-position of the chroman scaffold creates a unique chemical entity with the potential for diverse biological interactions. Published research has highlighted the anticancer and antimicrobial activities of related 4H-chromene derivatives, suggesting that the 7-cyano-4-chromanol class of compounds holds considerable promise for therapeutic development.[1][2][3] The discovery of lead compounds within this family necessitates the use of high-throughput screening (HTS), a process that enables the rapid evaluation of large compound libraries against specific biological targets.[4][5][6]

Strategic Considerations for HTS Assay Selection

The choice between a biochemical and a cell-based primary screening assay is a critical decision in any HTS campaign.[7][8] This choice is dictated by the nature of the biological target and the desired information.

  • Biochemical Assays: These assays utilize purified biological components, such as enzymes or receptors, to directly measure the interaction of a compound with its target.[7][9] They are generally less complex and offer higher throughput compared to cell-based assays.

  • Cell-Based Assays: These assays are performed using living cells and provide a more physiologically relevant context by assessing a compound's effect on a specific cellular pathway or phenotype.[7][10] They can provide valuable information on cell permeability, cytotoxicity, and mechanism of action early in the discovery process.[9][10]

For screening 7-Cyano-4-chromanol analogs, the initial choice of assay will depend on whether a specific molecular target has been identified. If a target is known (e.g., a specific kinase or ion channel), a biochemical assay may be the most direct approach. If the goal is to identify compounds with a particular cellular effect (e.g., induction of apoptosis), a cell-based assay would be more appropriate.

Assay Formats for High-Throughput Screening

A variety of HTS assay formats are available, with fluorescence-based methods being particularly prevalent due to their high sensitivity and adaptability to automation.[4][11]

Fluorescence-Based Assays

Fluorescence-based assays are a cornerstone of HTS, offering diverse readouts to quantify molecular interactions.[4]

  • Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[12][13] Energy is transferred from an excited donor to the acceptor only when they are in close proximity (typically 1-10 nm).[12][13] This principle can be used to monitor binding events or enzymatic activity.

  • Time-Resolved FRET (TR-FRET): TR-FRET is an advanced form of FRET that uses long-lifetime lanthanide donors to reduce background fluorescence and increase assay sensitivity.[12][14][15][16] This technology is well-suited for HTS due to its robustness and low interference from compound autofluorescence.[14][16]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): AlphaScreen is a bead-based assay that relies on the generation of singlet oxygen by a donor bead upon illumination.[17][18] If an acceptor bead is in close proximity, the singlet oxygen triggers a chemiluminescent signal.[17][18] This highly sensitive method is applicable to a wide range of targets.[18]

Cell-Based Assay Formats

Cell-based assays provide a more holistic view of a compound's activity within a biological system.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific promoter to measure the activation or inhibition of a signaling pathway.

  • Ion Channel Assays: For 7-Cyano-4-chromanol analogs that may target ion channels, fluorescence-based assays using voltage-sensitive dyes can monitor changes in membrane potential.[19][20][21] These assays are amenable to high-throughput formats.[20][21]

  • Cytotoxicity/Viability Assays: Assays such as the MTT assay can be used to screen for compounds that affect cell viability, which is particularly relevant for identifying potential anti-cancer agents.[1]

Application Note & Protocol: TR-FRET Assay for a Kinase Target

This section provides a detailed protocol for a TR-FRET-based biochemical assay to screen for inhibitors of a hypothetical protein kinase, a common target class in drug discovery.[22][23]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody serves as the donor, and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC) binds to the biotinylated peptide. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a TR-FRET signal.[24][25] Inhibitors of the kinase will prevent phosphorylation, leading to a decrease in the TR-FRET signal.

Workflow Diagram:

TR_FRET_Kinase_Assay cluster_0 Assay Components cluster_1 Incubation cluster_2 Detection cluster_3 Result Kinase Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Biotinylated Peptide Substrate Substrate->Reaction ATP ATP ATP->Reaction Compound 7-Cyano-4-chromanol Analog Compound->Reaction Detection_Mix Add Detection Mix: - Eu-Ab (Donor) - SA-Acceptor Reaction->Detection_Mix TR_FRET TR-FRET Signal Measurement Detection_Mix->TR_FRET Inhibition Inhibition = Decreased Signal TR_FRET->Inhibition If compound is active No_Inhibition No Inhibition = High Signal TR_FRET->No_Inhibition If compound is inactive

Caption: Workflow for a TR-FRET-based kinase inhibition assay.

Materials and Reagents:

ReagentSupplierCatalog #
KinaseVariesVaries
Biotinylated Peptide SubstrateVariesVaries
ATPSigma-AldrichA7699
TR-FRET Donor (Eu-Ab)VariesVaries
TR-FRET Acceptor (SA-Acceptor)VariesVaries
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-house preparationN/A
384-well low-volume platesCorning3573

Protocol:

  • Compound Plating: Dispense 50 nL of 7-Cyano-4-chromanol analogs (in DMSO) into 384-well assay plates using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for no inhibition, and a known inhibitor for maximum inhibition).

  • Enzyme and Substrate Preparation: Prepare a 2X enzyme solution and a 2X substrate/ATP solution in assay buffer.

  • Assay Initiation: Add 5 µL of the 2X enzyme solution to each well of the assay plate and incubate for 15 minutes at room temperature.

  • Kinase Reaction: Add 5 µL of the 2X substrate/ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Prepare a 2X detection mix containing the Eu-labeled antibody and the streptavidin-conjugated acceptor in detection buffer. Add 10 µL of the detection mix to each well.

  • Signal Measurement: Incubate the plates for 60 minutes at room temperature, protected from light. Read the plates on a TR-FRET compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Determine the percent inhibition for each compound relative to the controls.

Data Interpretation and Quality Control:

A key metric for validating HTS assay performance is the Z'-factor, which assesses the separation between the high and low controls.[7][26] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7]

Application Note & Protocol: Cell-Based Ion Channel Assay

This section details a protocol for a cell-based assay to identify modulators of a specific ion channel, another potential target class for 7-Cyano-4-chromanol analogs.[27]

Principle: This assay utilizes a cell line stably expressing the ion channel of interest and a fluorescent membrane potential-sensitive dye.[21][28] Changes in ion channel activity lead to alterations in the cell's membrane potential, which are detected as a change in the fluorescence intensity of the dye.

Workflow Diagram:

Ion_Channel_Assay cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Stimulation & Detection cluster_3 Result Cell_Plating Plate cells expressing ion channel of interest Dye_Loading Load cells with membrane potential-sensitive dye Cell_Plating->Dye_Loading Add_Compound Add 7-Cyano-4-chromanol analogs Dye_Loading->Add_Compound Stimulate Stimulate ion channel (if required) Add_Compound->Stimulate Measure_Fluorescence Measure fluorescence change Stimulate->Measure_Fluorescence Modulation Modulation = Change in Fluorescence Measure_Fluorescence->Modulation If compound is active No_Modulation No Modulation = No Change Measure_Fluorescence->No_Modulation If compound is inactive

Caption: Workflow for a cell-based ion channel modulation assay.

Materials and Reagents:

ReagentSupplierCatalog #
Cell Line (expressing ion channel)VariesVaries
Membrane Potential Dye KitVariesVaries
Assay Buffer (e.g., Hanks' Balanced Salt Solution)Thermo Fisher Scientific14025092
384-well black, clear-bottom platesGreiner Bio-One781091

Protocol:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare the membrane potential dye according to the manufacturer's instructions and add it to the cells. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add the 7-Cyano-4-chromanol analogs to the wells.

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Stimulation: If the ion channel requires activation, inject a stimulus (e.g., a specific ligand or a solution with altered ion concentration) into the wells.

  • Data Acquisition: Immediately begin recording the fluorescence signal over a set period.

  • Data Analysis: Analyze the fluorescence kinetics to identify compounds that modulate the ion channel activity (either as activators or inhibitors).

Troubleshooting and Counter-Screening

False positives are a common challenge in HTS.[29] It is crucial to implement counter-screens to eliminate compounds that interfere with the assay technology rather than the biological target.[29]

Common Causes of Assay Interference:

  • Compound Autofluorescence: The compound itself fluoresces at the detection wavelength.[30]

  • Fluorescence Quenching: The compound absorbs the light emitted by the reporter fluorophore.[30]

  • Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.[30]

Strategies for Identifying False Positives:

  • Technology Counter-Screens: Run the assay in the absence of the biological target to identify compounds that directly interfere with the detection system.[29]

  • Orthogonal Assays: Confirm hits using a different assay format that relies on a distinct detection principle.

  • Dose-Response Curves: True hits should exhibit a classical sigmoidal dose-response curve. Atypical curves may indicate assay interference.[30]

Conclusion

The successful identification of novel drug candidates from a library of 7-Cyano-4-chromanol analogs is highly dependent on the selection and rigorous validation of an appropriate HTS assay. Both biochemical and cell-based approaches offer distinct advantages, and the choice should be guided by the specific research question. By understanding the principles behind different assay technologies, meticulously optimizing protocols, and implementing robust counter-screening strategies, researchers can confidently identify and advance promising lead compounds for further development.

References

  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Retrieved from [Link]

  • BioPharm International. (2024, November 7). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • An, W. F., & Tolliday, N. (2010). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Retrieved from [Link]

  • Dunlop, J., Bowlby, M., Peri, R., Vasilyev, D., & Arias, R. (2008). Cell-based assays and instrumentation for screening ion-channel targets. PubMed. Retrieved from [Link]

  • Assay Genie. (2026). High-Throughput Screening Assays. Retrieved from [Link]

  • Sportsman, J. R., & Gaudet, E. A. (2003). Fluorescence assays for high-throughput screening of protein kinases. PubMed. Retrieved from [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]

  • Denyer, J., Worley, J., Cox, B., Allenby, G., & Banks, M. (2000). High-Throughput Screening for Ion Channel Modulators. ResearchGate. Retrieved from [Link]

  • Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved from [Link]

  • Eglen, R. M., & Singh, R. (2016). The Use of AlphaScreen Technology in HTS: Current Status. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Förster resonance energy transfer. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Chen, Y., et al. (2016). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC. Retrieved from [Link]

  • Wyhs, N., et al. (2014). Time-resolved fluorescence resonance energy transfer assay for discovery of small-molecule inhibitors of methyl-CpG binding domain protein 2. Johns Hopkins University. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TR-FRET Assays Simplify and Accelerate Drug Discovery. Retrieved from [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. NCBI Bookshelf. Retrieved from [Link]

  • Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. Retrieved from [Link]

  • BellBrook Labs. (2026, February 26). Step-by-Step: Developing an Assay from Concept to HTS Campaign. Retrieved from [Link]

  • ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]

  • bioRxiv. (2024, June 13). Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK an. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Molecular Devices. (2026, February 16). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Prolytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • NCBI. (2012, October 1). Ion Channel Screening - Assay Guidance Manual. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Cell Lines. Retrieved from [Link]

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Retrieved from [Link]

  • NCBI. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • LabLogic. (n.d.). 514-004 AlphaScreen.xlsx. Retrieved from [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Retrieved from [Link]

  • PubChem. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Kamal, A., et al. (2011). Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. PMC. Retrieved from [Link]

  • de Oliveira, C. M. A., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Retrieved from [Link]

  • MDPI. (2021, October 30). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

Sources

Application

Cell-based assay protocols for testing 7-Cyano-4-chromanol

An Application Note on the Pharmacological Profiling of 7-Cyano-4-chromanol and its Derivatives Executive Summary The bicyclic compound 7-Cyano-4-chromanol serves as a highly privileged structural scaffold in modern medi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Pharmacological Profiling of 7-Cyano-4-chromanol and its Derivatives

Executive Summary

The bicyclic compound 7-Cyano-4-chromanol serves as a highly privileged structural scaffold in modern medicinal chemistry, most notably utilized as a core intermediate in the synthesis of non-peptide Bradykinin B1 receptor antagonists [1]. Because the B1 receptor is heavily upregulated during chronic inflammation and tissue injury, targeting it offers a targeted pathway for developing novel antinociceptive and anti-inflammatory therapeutics with minimal effects on normal tissue[2].

However, the chromanol moiety is also historically associated with potassium channel modulation (e.g.,


 openers like cromakalim). Therefore, when evaluating 7-Cyano-4-chromanol (either as a primary fragment or via its functionalized derivatives), researchers must deploy a multi-tiered cell-based assay strategy. This guide outlines a comprehensive, self-validating workflow to assess primary on-target efficacy (B1R antagonism), off-target liabilities (potassium channel activation), and cellular toxicity.

Part 1: On-Target Efficacy via Intracellular Calcium Mobilization (FLIPR)

Scientific Rationale & Causality

The human Bradykinin B1 receptor is a


-protein coupled receptor (GPCR)[2]. Activation by its specific endogenous ligand, des-Arg10-kallidin, triggers the Phospholipase C (PLC) cascade. This leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (

) into inositol triphosphate (

).

subsequently binds to receptors on the endoplasmic reticulum (ER), causing a rapid, transient release of intracellular calcium (

)[3].

To measure the antagonistic potency of 7-Cyano-4-chromanol derivatives, we utilize a Fluorescence Imaging Plate Reader (FLIPR) assay. We employ Fluo-4 AM, a cell-permeable fluorogenic calcium indicator.

  • Causality of Probenecid: Probenecid is added to the dye-loading buffer to inhibit organic anion transporters (MRPs). Without it, cells would actively pump the de-esterified Fluo-4 dye out of the cytoplasm, destroying the assay's signal-to-noise ratio.

  • Causality of the Agonist Choice: Unlike native Bradykinin, which primarily targets the constitutively expressed B2 receptor, des-Arg10-kallidin is highly selective for the inducible B1 receptor, ensuring target specificity[2].

B1R_Signaling Agonist des-Arg10-kallidin (Agonist) Receptor Bradykinin B1 Receptor (Gq) Agonist->Receptor Activates Antagonist 7-Cyano-4-chromanol Derivatives Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Receptor->PLC Gq-alpha IP3 IP3 Generation PLC->IP3 Cleaves PIP2 ER ER Ca2+ Release IP3->ER Binds IP3R Fluo4 Fluo-4 Fluorescence (FLIPR Readout) ER->Fluo4 Ca2+ Binding

Figure 1: Mechanism of B1R antagonism by 7-Cyano-4-chromanol derivatives and FLIPR readout.

Step-by-Step FLIPR Protocol

This protocol is designed as a self-validating system. A Z'-factor must be calculated per plate; a


 is required to validate the run.
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human Bradykinin B1 receptor. Seed at 13,000 cells/well in a 384-well black-wall/clear-bottom microplate. Incubate overnight at 37°C, 5%

    
    .
    
  • Receptor Upregulation (Optional but Recommended): Treat cells with human IL-1

    
     (0.35 ng/mL) for 2 hours prior to the assay to maximize B1R membrane expression[3].
    
  • Dye Loading: Remove culture media. Add 25 µL/well of Dye Loading Buffer (Hank’s Balanced Salt Solution [HBSS] containing 20 mM HEPES, 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

  • Compound Addition: Wash cells twice with Assay Buffer to remove extracellular dye. Add 7-Cyano-4-chromanol test compounds (10-point dose-response curve, starting at 10 µM, 1:3 serial dilution). Incubate for 30 minutes at room temperature.

  • Kinetic Readout: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Agonist Injection: Automatically inject des-Arg10-kallidin at its predetermined

    
     concentration. Record fluorescence continuously for 3 minutes to capture the peak calcium transient.
    

Part 2: Off-Target Profiling via Thallium Flux Assay

Scientific Rationale & Causality

Because the chromanol core is a known pharmacophore for ATP-sensitive potassium channels (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), it is critical to ensure that 7-Cyano-4-chromanol derivatives do not inadvertently open these channels, which could lead to off-target cardiovascular hypotensive effects.
  • Causality of Thallium (

    
    ):  Patch-clamp electrophysiology is low-throughput. Instead, we use 
    
    
    
    as a surrogate for
    
    
    . When
    
    
    channels open,
    
    
    flows down its concentration gradient into the cell, where it binds to a pre-loaded thallium-sensitive fluorogenic dye, providing a high-throughput kinetic readout of channel activity.
Step-by-Step Thallium Flux Protocol
  • Cell Seeding: Seed CHO cells stably expressing

    
     channels (e.g., Kir6.2/SUR2A) in a 384-well plate at 15,000 cells/well.
    
  • Dye Loading: Load cells with Thallos AM dye (in HBSS with Probenecid) for 60 minutes at room temperature.

  • Compound Incubation: Add the 7-Cyano-4-chromanol derivatives and incubate for 30 minutes. Include Cromakalim (10 µM) as a positive control for channel opening.

  • Stimulus Addition: On a kinetic plate reader, inject a Thallium Stimulus Buffer (containing

    
     and a low concentration of 
    
    
    
    to establish the gradient).
  • Measurement: Monitor fluorescence (Ex: 490 nm, Em: 515 nm). An increase in signal indicates off-target

    
     channel opening.
    

Part 3: Orthogonal Validation via ATP-Luminescence (Cytotoxicity)

Scientific Rationale & Causality

A fundamental rule of assay development is that dead cells do not signal. If a 7-Cyano-4-chromanol derivative causes a sharp decrease in the FLIPR calcium signal, it could be a potent antagonist—or it could simply be highly cytotoxic. To establish a self-validating system, all hit compounds must be counter-screened for cell viability. We utilize an ATP-dependent luciferase assay (e.g., CellTiter-Glo). Since ATP degrades rapidly upon cell death, luminescence is directly proportional to the number of metabolically active cells.

Workflow Step1 1. Cell Seeding CHO-K1 B1R+ (13,000 cells/well) Step2 2. Dye Loading Fluo-4 AM + 2.5 mM Probenecid Step1->Step2 Step3 3. Compound Addition 7-Cyano-4-chromanol derivatives Step2->Step3 Step4 4. FLIPR Kinetic Read Inject des-Arg10-kallidin (EC80) Step3->Step4 Step5 5. Orthogonal Validation CellTiter-Glo ATP Cytotoxicity Assay Step4->Step5

Figure 2: Complete self-validating experimental workflow for compound screening.

Part 4: Quantitative Data Presentation

To ensure clear benchmarking, all experimental runs must be summarized into a standardized pharmacological profile table. Below is a mock representation of expected data formatting for a functionalized 7-Cyano-4-chromanol derivative versus standard controls.

Compound / ControlTargetAssay TypePrimary MetricValue (µM)Interpretation
7-Cyano-4-chromanol Deriv. A Bradykinin B1RFLIPR CalciumAntagonism (

)
0.045Potent On-Target Antagonist
7-Cyano-4-chromanol Deriv. A

Channel
Thallium FluxActivation (

)
> 50.0No Off-Target Liability
7-Cyano-4-chromanol Deriv. A CHO-K1 CellsCellTiter-GloCytotoxicity (

)
> 100.0Non-toxic at active doses
des-Arg10-kallidin Bradykinin B1RFLIPR CalciumAgonism (

)
0.002Positive Control (Agonist)
Cromakalim

Channel
Thallium FluxActivation (

)
0.850Positive Control (Channel)
Digitonin CHO-K1 CellsCellTiter-GloCytotoxicity (

)
0.015Positive Control (Toxicity)

References

  • Groneberg, R. D., et al. "Cyclic amine derivatives and methods of use." US Patent 7,199,244 B2.
  • Bock, M. G., et al. "Bradykinin receptor antagonists and pharmaceutical compositions containing them." European Patent EP2813502A1.
  • Sharif, N. A., et al. "Ocular Hypotensive Activity of a Non-Peptide Bradykinin B2-Receptor Antagonist (WIN-64338) In Dutch-Belt Rabbits- A Case of Poly-Pharmacology in Action." International Journal of Ophthalmology and Clinical Research. ClinMed International Library.[Link]

Sources

Method

Stereoselective Synthesis of 7-Cyano-4-chromanol Enantiomers: A Detailed Guide for Researchers

Introduction: The Significance of Chiral Chromanols in Modern Drug Discovery The chroman-4-ol scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Chromanols in Modern Drug Discovery

The chroman-4-ol scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Enantiomerically pure chromanols are of particular importance, as the stereochemistry at the C4 position often dictates the molecule's interaction with chiral biological targets, leading to significant differences in pharmacological activity and toxicity between enantiomers. The introduction of a cyano (CN) group at the 7-position of the chroman ring is a strategic design element in medicinal chemistry. The nitrile group is a versatile functional group that can act as a bioisostere for other moieties, such as a carbonyl group or a halogen, thereby modulating the molecule's physicochemical properties, including its lipophilicity, polarity, and metabolic stability.[3][4] Furthermore, the strong electron-withdrawing nature of the cyano group can influence the electronic environment of the aromatic ring, potentially enhancing binding affinity to target proteins through dipole-dipole interactions or hydrogen bonding.[5] This application note provides a comprehensive guide to the stereoselective synthesis of the individual enantiomers of 7-cyano-4-chromanol, a valuable building block for the development of novel therapeutics.

Synthetic Strategy: A Two-Step Approach to Enantiopure 7-Cyano-4-chromanol

The most efficient and modular approach to the enantiomers of 7-cyano-4-chromanol involves a two-step sequence:

  • Synthesis of the Prochiral Precursor: Preparation of 7-cyano-4-chromanone.

  • Asymmetric Reduction: Stereoselective reduction of the prochiral ketone to the desired chiral alcohol.

This strategy allows for the synthesis of the key precursor on a larger scale, followed by the crucial stereoselective step to yield the desired enantiomer.

G A Starting Materials (e.g., 3-cyanophenol and 3-chloropropionyl chloride) B Synthesis of Precursor 7-Cyano-4-chromanone A->B C Asymmetric Reduction (Stereoselective) B->C D (R)-7-Cyano-4-chromanol C->D E (S)-7-Cyano-4-chromanol C->E

Figure 1: Overall synthetic workflow for the preparation of 7-cyano-4-chromanol enantiomers.

Part 1: Synthesis of the Precursor - 7-Cyano-4-chromanone

A reliable method for the synthesis of 7-substituted-4-chromanones involves the intramolecular Friedel-Crafts cyclization of a corresponding 3-phenoxypropanoic acid.[6]

Protocol 1: Synthesis of 7-Cyano-4-chromanone

Step 1a: Synthesis of 3-(3-Cyanophenoxy)propanoic acid

  • To a stirred solution of 3-cyanophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Add 3-chloropropanoic acid (1.1 eq) to the mixture.

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with 2M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-(3-cyanophenoxy)propanoic acid.

Step 1b: Intramolecular Friedel-Crafts Cyclization

  • Add the 3-(3-cyanophenoxy)propanoic acid (1.0 eq) to a stirred solution of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (7.7% w/w P₂O₅ in methanesulfonic acid).

  • Heat the mixture to 80-100 °C for 2-4 hours. The reaction should be monitored by TLC or HPLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-cyano-4-chromanone.

Part 2: Stereoselective Reduction of 7-Cyano-4-chromanone

The critical step in this synthesis is the enantioselective reduction of the prochiral 7-cyano-4-chromanone. Two powerful and widely adopted methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori Asymmetric Hydrogenation.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source to the ketone.[7][8] The choice of the (R)- or (S)-catalyst dictates the stereochemical outcome of the reaction.

G cluster_0 CBS Reduction Cycle Ketone 7-Cyano-4-chromanone TransitionState Six-membered Transition State Ketone->TransitionState Catalyst Chiral Oxazaborolidine (e.g., (R)-CBS) Complex Catalyst-Borane Complex Catalyst->Complex Coordination Borane BH₃•THF Borane->Complex Complex->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Product_Complex->Catalyst Regeneration Alcohol Chiral 7-Cyano-4-chromanol (e.g., (S)-enantiomer) Product_Complex->Alcohol

Figure 2: Simplified mechanism of the CBS reduction.

Protocol 2: (S)-7-Cyano-4-chromanol via (R)-CBS Reduction
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂) or borane-THF complex (BH₃•THF) (0.6 - 1.0 eq) to the catalyst solution and stir for 15 minutes.

  • In a separate flask, dissolve 7-cyano-4-chromanone (1.0 eq) in anhydrous THF.

  • Add the solution of 7-cyano-4-chromanone dropwise to the pre-formed catalyst-borane complex at 0 °C over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (S)-7-cyano-4-chromanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

To synthesize the (R)-enantiomer, the (S)-2-Methyl-CBS-oxazaborolidine catalyst should be used, following the same procedure.

Method B: Noyori Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) using a chiral Ru(II) catalyst, such as a Noyori-type catalyst, is a highly efficient and atom-economical method for the enantioselective reduction of ketones.[9] Formic acid/triethylamine azeotrope is commonly used as the hydrogen source.

Protocol 3: (R)-7-Cyano-4-chromanol via (R,R)-Noyori Catalyst
  • In a Schlenk flask under an inert atmosphere, dissolve 7-cyano-4-chromanone (1.0 eq) in a degassed solvent (e.g., dichloromethane or isopropanol).

  • Add the chiral ruthenium catalyst, such as (R,R)-Ts-DENEB or a similar Ru(II)-diamine complex (0.005 - 0.02 eq).

  • Add the hydrogen source, typically a 5:2 azeotropic mixture of formic acid and triethylamine (2.0 - 5.0 eq).

  • Stir the reaction mixture at the appropriate temperature (e.g., 25-40 °C) for 12-48 hours, monitoring by TLC or HPLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

To obtain the (S)-enantiomer, the corresponding (S,S)-Noyori catalyst should be employed.

Data Summary and Comparison

ParameterCBS ReductionNoyori Asymmetric Transfer Hydrogenation
Catalyst Chiral OxazaborolidineChiral Ru(II)-Diamine Complex
Reducing Agent Borane (BH₃•SMe₂ or BH₃•THF)Formic Acid/Triethylamine
Catalyst Loading 5 - 10 mol%0.5 - 2 mol%
Temperature 0 °C to room temperatureRoom temperature to 40 °C
Typical ee >90%>95%
Advantages Well-established, predictable stereochemistryHigh atom economy, low catalyst loading
Considerations Stoichiometric borane source requiredRequires inert atmosphere, catalyst can be air-sensitive

Conclusion and Outlook

The stereoselective synthesis of 7-cyano-4-chromanol enantiomers is readily achievable through a robust two-step sequence involving the preparation of the 7-cyano-4-chromanone precursor followed by a highly enantioselective reduction. Both the Corey-Bakshi-Shibata reduction and Noyori asymmetric transfer hydrogenation represent excellent, field-proven methods for accessing the desired chiral alcohols with high enantiomeric purity. The choice between these methods may depend on factors such as catalyst availability, cost, and the scale of the synthesis. The resulting enantiopure 7-cyano-4-chromanols are valuable chiral building blocks poised for further elaboration in the development of novel and potent therapeutic agents.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link]

  • Meanwell, N. A. (2018). Bioisosterism in drug design. Journal of medicinal chemistry, 61(14), 5822-5880. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859. [Link]

  • Patsnap. (2025, May 21). What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Caleffi, G. S., de O. C. Brum, J., Costa, A. T., Domingos, J. L. O., & Costa, P. R. R. (2021). Asymmetric Transfer Hydrogenation of Arylidene-Substituted Chromanones and Tetralones Catalyzed by Noyori-Ikariya Ru(II) Complexes: One-Pot Reduction of C═C and C═O bonds. The Journal of Organic Chemistry, 86(6), 4849-4858. [Link]

  • Koch, K., & Biggers, M. S. (1993). General Preparation of 7-Substituted 4-Chromanones: Synthesis of a Potent Aldose Reductase Inhibitor. The Journal of Organic Chemistry, 58(5), 1221-1223. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of chemical research, 30(2), 97-102. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Gaspar, B., & Bäckvall, J. E. (2008). Ruthenium-catalyzed asymmetric transfer hydrogenation of 3-fluorochromanone derivatives to access enantioenriched cis-3-fluorochroman-4-ols through dynamic kinetic resolution. Chemistry–A European Journal, 14(34), 10574-10577. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • de Souza, T. B., da Silva, A. C. M., de Lemos, T. L. G., & de Morais, S. M. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(17), 5621. [Link]

  • SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. [Link]

  • PrepChem. (n.d.). Synthesis of 7-Methoxy-4-cyano chrom-3-ene. [Link]

  • Organic Chemistry Portal. (n.d.). Itsuno-Corey Reduction. [Link]

  • Mphahlele, M. J., Malindisa, S. T., & Gildenhuys, S. (2020). Versatility of 7-Substituted Coumarin Molecules as Antimycobacterial Agents, Neuronal Enzyme Inhibitors and Neuroprotective Agents. Molecules, 25(21), 5036. [Link]

  • Chen, J., et al. (2024). Novel 4-Chromanone-Derived Compounds as Plant Immunity Inducers against CMV Disease in Passiflora spp. (Passion Fruit). Molecules, 29(5), 1084. [Link]

  • Zorc, B., et al. (2019). Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. Molecules, 24(7), 1369. [Link]

  • Devadasu, C., & Shimanovich, R. (2003). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. U.S.
  • Nowak, G., et al. (2023). Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules, 28(18), 6689. [Link]

  • El-Gamel, N. E. A., et al. (2022). Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. Molecules, 27(14), 4619. [Link]

  • Romo, D., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(21), 6599. [Link]

  • Parajuli, R. R., et al. (2015). PHARMACOLOGICAL ACTIVITIES OF PYRAZOLONE DERIVATIVES. Journal of Applied Pharmaceutical Research, 1(1), 1-10. [Link]

Sources

Application

Application Note: Derivatization of 7-Cyano-4-chromanol for Biological Testing

Executive Summary & Strategic Rationale The chroman-4-ol scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutics ranging from antioxidants (Vitamin E analogs) to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The chroman-4-ol scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutics ranging from antioxidants (Vitamin E analogs) to potassium channel openers (Cromakalim). While the 6-cyano-substituted benzopyrans (like Cromakalim) have been exhaustively studied for antihypertensive activity via


 channel activation, the 7-cyano-4-chromanol  isomer offers distinct, under-explored intellectual property (IP) space and altered structure-activity relationship (SAR) vectors.

This Application Note outlines a dual-vector derivatization strategy for 7-cyano-4-chromanol to generate novel chemical entities (NCEs) suitable for biological screening.

The Chemical Logic

The 7-cyano-4-chromanol molecule possesses two orthogonal reactive handles:

  • The C4-Hydroxyl Group (

    
    ):  A secondary alcohol suitable for installing lipophilic pharmacophores (esters, carbamates) to modulate membrane permeability and receptor binding.
    
  • The C7-Nitrile Group (

    
    ):  An electron-withdrawing group capable of transformation into bioisosteres, such as the 1,5-disubstituted tetrazole, to mimic carboxylic acids with improved metabolic stability.
    

Derivatization Workflow

The following decision tree illustrates the synthetic pathways available for maximizing the biological diversity of this scaffold.

DerivatizationWorkflow Start 7-Cyano-4-chromanol (Starting Material) PathA Path A: C4-Functionalization (Lipophilicity Modulation) Start->PathA Target: Membrane Permeability PathB Path B: C7-Bioisosterism (Electronic Modulation) Start->PathB Target: Metabolic Stability ProdA1 Carbamates (K-Channel Pharmacophore) PathA->ProdA1 Isocyanates ProdA2 Esters (Prodrugs) PathA->ProdA2 Acyl Chlorides ProdB1 Tetrazoles (Acid Bioisostere) PathB->ProdB1 NaN3 / ZnBr2 ProdB2 Primary Amides (Hydrolysis) PathB->ProdB2 H2O2 / Base Screening Biological Validation (Vasorelaxation / MTT) ProdA1->Screening ProdB1->Screening

Figure 1: Strategic derivatization pathways for 7-cyano-4-chromanol. Path A focuses on the C4-hydroxyl for pharmacophore installation, while Path B modifies the C7-nitrile for electronic tuning.

Experimental Protocols

Protocol A: Synthesis of C4-Carbamate Analogs

Rationale: The carbamate moiety at the C4 position is critical for


 channel opening activity, mimicking the pyrrolidinone ring found in Cromakalim.

Reagents:

  • Substrate: 7-Cyano-4-chromanol (1.0 equiv)

  • Reagent: Aryl or Alkyl Isocyanate (1.2 equiv)

  • Catalyst: Triethylamine (TEA) or Dibutyltin Dilaurate (DBTL) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 7-cyano-4-chromanol (1 mmol, ~175 mg) in 5 mL anhydrous DCM.

  • Activation: Add TEA (0.1 mmol, 14

    
    L). Stir for 5 minutes at Room Temperature (RT).
    
  • Addition: Add the Isocyanate (1.2 mmol) dropwise via syringe.

    • Note: If using solid isocyanates, dissolve in minimal DCM before addition.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product will appear as a less polar spot.

  • Quench & Workup: Quench with 1 mL saturated

    
    . Dilute with DCM (20 mL), wash with water (
    
    
    
    ) and brine (
    
    
    ).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexane).
    

Validation:

  • IR: Disappearance of broad -OH stretch (

    
    ); Appearance of strong Carbonyl stretch (
    
    
    
    ).
  • 1H NMR: Downfield shift of the C4-H proton (from

    
     4.8 to 
    
    
    
    5.9 ppm).
Protocol B: Transformation of C7-Nitrile to Tetrazole

Rationale: The tetrazole ring is a classic bioisostere for the carboxylic acid group, offering similar acidity (


 4.5–5.0) but significantly higher lipophilicity and metabolic resistance. This protocol uses the "Sharpless-Demko" zinc-catalyzed method to avoid toxic tin reagents or highly volatile hydrazoic acid.

Reagents:

  • Substrate: 7-Cyano-4-chromanol derivative (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv)[2]
    
  • Solvent: Water/Isopropanol (2:1 mixture)

Step-by-Step Methodology:

  • Setup: Use a pressure-rated vial or round-bottom flask with a reflux condenser.

  • Mixing: Combine the nitrile substrate (1 mmol),

    
     (1.5 mmol, 97 mg), and 
    
    
    
    (1 mmol, 225 mg) in the solvent mixture (5 mL).
  • Reaction: Heat to reflux (

    
    ) for 16–24 hours.
    
    • Safety: Although

      
       suppresses 
      
      
      
      formation, perform this reaction behind a blast shield in a fume hood.
  • Workup: Cool to RT. Add 3N HCl (3 mL) and Ethyl Acetate (20 mL). Stir vigorously until the solid zinc salts dissolve.

    • Note: The pH must be < 2 to protonate the tetrazole into the organic layer.[2]

  • Extraction: Separate the organic layer.[3][4] Extract the aqueous layer again with EtOAc.[4] Combine organics, wash with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallization from Ethanol/Water is usually sufficient; otherwise, use reverse-phase chromatography.

Validation:

  • IR: Disappearance of sharp Nitrile peak (

    
    ).
    
  • 13C NMR: Appearance of the quaternary tetrazole carbon (

    
    ).
    

Biological Validation Strategy

Once derivatives are synthesized, they must be validated for biological relevance.[5]

Assay 1: Rat Aorta Vasorelaxation (Functional Potency)

Purpose: To determine if the 7-cyano analogs retain the


 channel opening activity characteristic of the 6-cyano class (Cromakalim).
  • Tissue: Isolated thoracic aorta rings from Sprague-Dawley rats.

  • Pre-contraction: Phenylephrine (

    
    ) or High 
    
    
    
    (
    
    
    ).
    • Differentiation: If the compound relaxes Phenylephrine-induced contraction but not High

      
      -induced contraction, it confirms 
      
      
      
      channel opening mechanism.
  • Dosing: Cumulative addition (

    
     to 
    
    
    
    ).
  • Metric:

    
     (Concentration required for 50% relaxation).
    
Assay 2: MTT Cell Viability (Cytotoxicity)

Purpose: To screen for anticancer potential (SIRT2 inhibition relevance) or general toxicity.

  • Cell Lines: HUVEC (Normal control), A549 (Lung cancer), MCF-7 (Breast cancer).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h. Treat with compounds (

      
      ) for 48h.
      
    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Dissolve formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

Data Reporting Template
Compound IDSubstitution (C4)Substitution (C7)Vasorelaxation

Cytotoxicity

(

)
7-CN-4-OH -OH-CNBaseline>100
Analog A1 -O-CO-NH-Ph-CNTBDTBD
Analog B1 -OH-TetrazoleTBDTBD
Cromakalim (Reference)(Reference)7.2 (Expected)>100

References

  • Chroman Scaffold Significance: Emami, S., et al. (2015). "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." European Journal of Medicinal Chemistry.

  • Tetrazole Synthesis Protocol: Demko, Z. P., & Sharpless, K. B. (2001).[6] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry.

  • Cromakalim SAR: Cecchetti, V., et al. (2006). "From cromakalim to different structural classes of K(ATP) channel openers." Current Topics in Medicinal Chemistry.

  • Carbamoylation Methods: Ichikawa, Y., et al. (2010).[7][8] "An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation." Synlett.

  • Vasorelaxation Methodology: Modgill, A., et al. (2018). "Evaluation of Vasorelaxant Activity of Synthetic Chroman Derivatives." Journal of Cardiovascular Pharmacology.

Sources

Method

Application Notes and Protocols for the Use of 7-Cyano-4-Chromanol in the Development of Enzyme Inhibitors

Introduction: The Therapeutic Potential of the Chromanol Scaffold and the Nitrile Moiety The chromanol ring system is a "privileged scaffold" in medicinal chemistry, forming the core of a diverse range of biologically ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Chromanol Scaffold and the Nitrile Moiety

The chromanol ring system is a "privileged scaffold" in medicinal chemistry, forming the core of a diverse range of biologically active natural products and synthetic molecules.[1][2] Chromanol derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-carcinogenic, and antioxidant effects.[3][4] Their ability to interact with multiple biological targets, such as enzymes and cellular receptors, makes them attractive starting points for drug discovery.[3]

The incorporation of a nitrile (cyano) group into small molecule inhibitors has become an increasingly important strategy in drug development.[5] The nitrile moiety is a versatile functional group; it can act as a hydrogen bond acceptor, a surrogate for hydroxyl or carboxyl groups, and, significantly, as an electrophilic "warhead" that can form a reversible or irreversible covalent bond with nucleophilic residues (such as cysteine or serine) in an enzyme's active site.[5][6][7][8] This covalent interaction can lead to high potency and prolonged duration of action.

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 7-cyano-4-chromanol, a novel compound combining the chromanol scaffold with a reactive nitrile group, in the development of enzyme inhibitors. We will focus on the aldo-keto reductase (AKR) family of enzymes as a representative target class, given that various chroman derivatives have shown inhibitory activity against these enzymes.[9][10]

Rationale for Target Selection: Aldo-Keto Reductases (AKRs)

The human aldo-keto reductase (AKR) superfamily consists of several enzymes that play crucial roles in the metabolism of steroids, prostaglandins, and xenobiotics.[11] Dysregulation of AKR activity is implicated in a variety of diseases, including cancer, diabetic complications, and inflammatory disorders.[9][11] For instance, AKR1C3 is overexpressed in prostate and breast cancers, where it is involved in the synthesis of active androgens and estrogens, respectively, promoting tumor growth.[9] Therefore, the development of potent and selective AKR inhibitors is a promising therapeutic strategy.[12][13]

The selection of AKRs as a primary target for 7-cyano-4-chromanol is based on the following:

  • Established Precedent: Chroman and chromanone derivatives have been reported as inhibitors of aldose reductase and other AKR isoforms.[10]

  • Active Site Chemistry: The active sites of many enzymes, including some proteases and reductases, contain nucleophilic residues that are susceptible to interaction with the electrophilic carbon of a nitrile group.[5][6][8]

  • Therapeutic Relevance: The development of novel AKR inhibitors has significant potential for clinical applications in oncology and other disease areas.[11]

Proposed Mechanism of Action of 7-Cyano-4-Chromanol as an Enzyme Inhibitor

The inhibitory activity of 7-cyano-4-chromanol can be hypothesized to occur through several mechanisms, which are not mutually exclusive:

  • Competitive Inhibition: The chromanol scaffold may mimic the endogenous substrate or a cofactor, allowing the inhibitor to bind reversibly to the enzyme's active site and compete with the natural substrate.[14][15][16]

  • Non-Competitive or Mixed Inhibition: The molecule could bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency.[14][16]

  • Covalent Inhibition: The electrophilic nature of the nitrile group's carbon atom makes it a target for nucleophilic attack by amino acid residues in the enzyme's active site, such as cysteine or serine.[5] This can lead to the formation of a covalent adduct, resulting in reversible or irreversible inhibition.[6][8]

The following diagram illustrates a hypothetical mechanism of covalent inhibition of a cysteine-containing enzyme by 7-cyano-4-chromanol.

G cluster_0 Enzyme Active Site cluster_1 7-Cyano-4-Chromanol cluster_2 Covalent Adduct (Thioimidate) Enzyme_Cys Enzyme-Cys-S⁻ Adduct Enzyme-Cys-S-C(R)=NH Enzyme_His Enzyme-His-Im (Proton Acceptor) Enzyme_His->Adduct Protonation of Nitrogen Inhibitor R-C≡N Inhibitor->Enzyme_Cys Nucleophilic Attack

Caption: Proposed covalent inhibition mechanism.

Experimental Protocol: In Vitro Inhibition Assay for AKR1C3

This protocol provides a detailed methodology for determining the inhibitory potential of 7-cyano-4-chromanol against human AKR1C3. The assay is based on monitoring the oxidation of the cofactor NADPH, which can be measured by a decrease in absorbance at 340 nm.

Materials and Reagents
  • Recombinant human AKR1C3 enzyme

  • 7-Cyano-4-chromanol

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • S-tetralol (substrate)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Step-by-Step Procedure
  • Preparation of Solutions:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0.

    • Enzyme Stock Solution: Prepare a stock solution of AKR1C3 in assay buffer. The final concentration in the assay should be optimized for a linear reaction rate (e.g., 50-100 nM).

    • Cofactor Solution: Prepare a stock solution of NADPH in assay buffer. The final concentration in the assay should be at or near the Km value for AKR1C3 (e.g., 200 µM).

    • Substrate Solution: Prepare a stock solution of S-tetralol in DMSO. The final concentration in the assay should be at or near the Km value (e.g., 165 µM).

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of 7-cyano-4-chromanol in DMSO. Create a serial dilution in DMSO to obtain a range of concentrations for testing.

  • Enzyme Inhibition Assay:

    • Set up the reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.

    • Add the following components to each well in the specified order:

      • Assay buffer

      • NADPH solution

      • Inhibitor solution (or DMSO for control wells)

      • Enzyme solution

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate solution (S-tetralol) to all wells.

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Controls:

    • No-Inhibitor Control: Contains all reaction components except the inhibitor (substitute with DMSO). This represents 100% enzyme activity.

    • No-Enzyme Control: Contains all reaction components except the enzyme. This control accounts for any non-enzymatic degradation of NADPH.

    • No-Substrate Control: Contains all reaction components except the substrate. This control measures any substrate-independent NADPH oxidation.

Data Analysis
  • Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Normalize the reaction rates to the no-inhibitor control to determine the percentage of inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The following diagram illustrates the general workflow for the enzyme inhibition assay.

G A Prepare Reagents (Buffer, Enzyme, NADPH, Substrate, Inhibitor) B Add Buffer, NADPH, Inhibitor/DMSO, and Enzyme to 96-well Plate A->B C Pre-incubate at 37°C for 15 min B->C D Initiate Reaction with Substrate C->D E Measure Absorbance at 340 nm over Time D->E F Calculate Initial Velocities E->F G Determine % Inhibition F->G H Plot Dose-Response Curve and Calculate IC50 G->H

Caption: Experimental workflow for AKR1C3 inhibition assay.

Data Presentation and Interpretation

To assess the selectivity of 7-cyano-4-chromanol, it is recommended to test its inhibitory activity against other related enzymes. The results can be summarized in a table as shown below.

EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
AKR1C1
AKR1C2
AKR1C3
AKR1C4
  • IC50: The half maximal inhibitory concentration.

  • Ki: The inhibition constant, which provides a more absolute measure of inhibitor potency.

  • Mode of Inhibition: Can be determined through kinetic studies (e.g., Lineweaver-Burk plots) by varying the substrate concentration.

Expertise & Experience: Causality Behind Experimental Choices

  • Pre-incubation Step: The pre-incubation of the enzyme with the inhibitor before adding the substrate is crucial, especially for time-dependent or covalent inhibitors.[17][18] This step allows for the binding equilibrium to be reached or for the covalent reaction to proceed, providing a more accurate assessment of the inhibitor's potency.

  • Choice of Substrate Concentration: Performing the initial screen with the substrate concentration at or near its Km value is a common practice. This ensures that the assay is sensitive to competitive inhibitors.

  • Use of DMSO: DMSO is a common solvent for hydrophobic compounds. However, high concentrations of DMSO can inhibit enzyme activity. It is essential to keep the final DMSO concentration in the assay low (typically ≤1%) and consistent across all wells.[18]

  • Reversibility of Inhibition: To determine if the inhibition is reversible, a dialysis or rapid dilution experiment can be performed. If enzyme activity is restored after removing the inhibitor, the inhibition is reversible.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of the results, the following practices should be implemented:

  • Enzyme Quality Control: The purity and activity of the recombinant enzyme should be verified before use.

  • Positive Control: Include a known inhibitor of the target enzyme in the assay to validate the experimental setup.

  • Statistical Analysis: All experiments should be performed in triplicate, and the results should be reported as the mean ± standard deviation.

  • Confirmation of Covalent Binding: If covalent inhibition is suspected, techniques such as mass spectrometry can be used to identify the covalent adduct between the inhibitor and the enzyme.

Conclusion

7-Cyano-4-chromanol represents a promising scaffold for the development of novel enzyme inhibitors. Its unique combination of a chromanol core and a reactive nitrile group offers multiple avenues for potent and selective interactions with enzyme targets. The protocols and guidelines presented in this application note provide a robust framework for researchers to explore the therapeutic potential of this and related compounds. By carefully designing and executing enzyme inhibition assays, and by thoroughly characterizing the mechanism of action, the path from a novel chemical entity to a potential drug candidate can be successfully navigated.

References

  • Current time information in Brisbane, AU. (n.d.). Google.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). PMC.
  • Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). Benchchem.
  • Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. (2020). PMC.
  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io.
  • New complex reacting with nitrile: A key to enable down-regulation of cancer enzymes. (2017). EurekAlert!.
  • Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. (n.d.). PMC.
  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. (2013). Frontiers.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). ACS Publications.
  • How to Use Inhibitors. (n.d.). Sigma-Aldrich.
  • Cysteine protease inhibition by nitrile-based inhibitors: a computational study. (2013). PMC.
  • Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. (2018). Springer.
  • Enzyme Assay Protocol. (n.d.). Sandiego.
  • Coumarin‐Based Aldo‐Keto Reductase Family 1C (AKR1C) 2 and 3 Inhibitors. (2025). ResearchGate.
  • Coumarin-Based Aldo-Keto Reductase Family 1C (AKR1C) 2 and 3 Inhibitors. (2024). PubMed.
  • Aldose reductase inhibitors: flavonoids, alkaloids, acetophenones, benzophenones, and spirohydantoins of chroman. (n.d.). PubMed.
  • Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. (2025). ResearchGate.
  • Chromanol derivatives--a novel class of CETP inhibitors. (2011). PubMed.
  • Inhibitors of Aldo-Keto Reductases AKR1C1-AKR1C4. (n.d.). Bentham Science Publisher.
  • Selected C7-substituted chromone derivatives as monoamine oxidase inhibitors. (2025). ResearchGate.
  • An efficient synthesis of 4-chromanones. (n.d.). ResearchGate.
  • Inhibition of Extracellular Enzymes Exposed to Cyanopeptides. (n.d.). CHIMIA.
  • Harnessing Enzyme Inhibition: Mechanisms, Applications and Therapeutic Implications. (2024). ResearchGate.
  • K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions. (n.d.). PMC.
  • Competitive inhibitors of enzymes and their therapeutic application. (n.d.). SciSpace.
  • Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology.
  • Process for preparing substituted 7-cyano quinone methides. (n.d.). Google Patents.
  • Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids. (2021). PMC.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). MDPI.
  • Synthesis of 2-Amino-3-cyano-7-hydroxy-4H-chromenes Using L-Proline as a Biocatalyst. (2025). Wiley Online Library.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 7-Cyano-4-Chromanol Synthesis

Current Status: Online Agent: Senior Application Scientist, Organic Synthesis Division Ticket Subject: Yield Improvement & Protocol Standardization for 7-Cyano-4-chromanol Executive Summary The conversion of 7-cyano-4-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist, Organic Synthesis Division Ticket Subject: Yield Improvement & Protocol Standardization for 7-Cyano-4-chromanol

Executive Summary

The conversion of 7-cyano-4-chromanone to 7-cyano-4-chromanol is a reduction reaction that appears deceptively simple. However, the presence of the electron-withdrawing nitrile (-CN) group at position 7 significantly alters the electronic landscape of the molecule compared to unsubstituted chromanones.

Low yields in this synthesis are rarely due to the reduction step failing; they are almost always caused by:

  • Aldol Condensation (Dimerization): The 7-CN group increases the acidity of the

    
    -protons at C3, leading to self-condensation under basic conditions.
    
  • Nitrile Hydrolysis: Inadvertent conversion of the nitrile to a primary amide during acidic workup.

  • Extraction Losses: The polarity of the cyano-alcohol product leads to poor recovery during aqueous workup.

This guide provides a troubleshooting framework and an optimized protocol to maximize yield and purity.

Part 1: The Diagnostic Phase

Before altering your protocol, identify the specific "yield killer" based on your crude NMR or TLC profile.

SymptomDiagnosisRoot Cause
Insoluble solid / Polymer Oligomerization The reaction medium was too basic (high pH). The 7-CN group activates the C3 protons, causing the starting material to enolize and react with itself (Aldol-type) before the hydride can reduce the ketone.
New peak at ~1680 cm⁻¹ (IR) or

6-7 ppm broad (NMR)
Nitrile Hydrolysis The nitrile hydrolyzed to an amide (

). This occurs if the quench was too acidic or the reaction generated heat during the quench.[1]
Starting material remains Incomplete Conversion The hydride source (NaBH₄) is wet/decomposed, or the solvent is not polar enough to solubilize the borohydride.
Low mass recovery Partitioning Issue The product is water-soluble. 7-cyano-4-chromanol is significantly more polar than the ketone precursor. Standard ether/water extractions often leave 30-40% of the product in the aqueous phase.

Part 2: Optimized Experimental Protocols

Method A: The Buffered Reduction (Standard)

Recommended for general synthesis where >85% yield is required.

The Logic: We use Sodium Borohydride (NaBH₄) in methanol. However, to prevent the base-catalyzed dimerization (Symptom 1 above), we must maintain a lower temperature and control the addition rate.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 7-cyano-4-chromanone in anhydrous Methanol (0.2 M concentration).

    • Note: Do not use Ethanol if possible; Methanol solubilizes NaBH₄ faster, ensuring a kinetic reduction rather than thermodynamic equilibration.

  • Cooling: Cool the solution to -10°C to 0°C (Ice/Salt bath).

    • Critical: The low temperature suppresses the deprotonation of the C3 position.

  • Addition: Add NaBH₄ (0.6 - 0.8 eq) portion-wise over 15 minutes.

    • Why 0.6 eq? Theoretically, 0.25 eq is needed, but borohydride decomposes in methanol. Excess is required, but too much excess increases basicity.

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (Mobile phase: 40% EtOAc/Hexanes).

  • Quench (The Yield Maker):

    • Do NOT dump into 1M HCl.

    • Add Saturated Aqueous Ammonium Chloride (NH₄Cl) dropwise at 0°C. This buffers the pH to ~5-6, destroying excess hydride without hydrolyzing the nitrile.

  • Workup:

    • Evaporate most of the Methanol under reduced pressure (Rotovap) before extraction.

    • Extract with Ethyl Acetate (EtOAc) (3x). Avoid Diethyl Ether (poor solubility for this polar target).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: The Luche Reduction (Advanced)

Recommended if Method A yields <60% or if dimerization is observed.

The Logic: Adding Cerium(III) Chloride (CeCl₃·7H₂O) creates a transient organocerium species. Cerium coordinates to the carbonyl oxygen, making it more electrophilic (selective 1,2-addition) while simultaneously acting as a Lewis acid to buffer the solution, preventing the basicity that causes dimerization.

Protocol:

  • Dissolve 7-cyano-4-chromanone (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in Methanol (0.2 M).

  • Stir at room temperature for 10 minutes to ensure coordination.

  • Cool to -15°C .

  • Add NaBH₄ (1.0 eq) portion-wise.

    • Observation: Gas evolution will be vigorous.

  • Quench with Saturated NH₄Cl and work up as described in Method A.

Part 3: Visualization of the Reaction Logic

The following diagram illustrates the decision pathways and chemical risks associated with this specific synthesis.

G Start Start: 7-Cyano-4-Chromanone Solvent Solvent Choice: MeOH Start->Solvent Temp Temperature Control (< 0°C) Solvent->Temp Reagent Add NaBH4 Temp->Reagent Risk_Base RISK: High pH / Temp (C3 Deprotonation) Reagent->Risk_Base If Temp > 20°C or Excess Reagent Target Target: 7-Cyano-4-Chromanol Reagent->Target Controlled Reduction Dimer Aldol Dimer / Polymer (Low Yield) Risk_Base->Dimer Risk_Acid RISK: Strong Acid Quench (Nitrile Hydrolysis) Amide Amide Impurity (Hydrolysis) Risk_Acid->Amide pH < 2 Risk_Acid->Target Buffered Quench (NH4Cl) Target->Risk_Acid Workup

Figure 1: Reaction pathway analysis showing critical control points (Temperature and pH) to avoid oligomerization and hydrolysis.

Part 4: Frequently Asked Questions (FAQ)

Q1: My product is an oil that won't crystallize, but literature says it's a solid. Why? A: This usually indicates trace solvent retention or the presence of the cis/trans isomers if you have substituents at C2 or C3. However, for 7-cyano-4-chromanol, it is often due to trace amide impurities acting as a plasticizer.

  • Fix: Triturate the oil with cold diethyl ether/hexanes (1:1). If it remains an oil, run a short silica plug eluting with 30% EtOAc/Hexanes.

Q2: Can I use LiAlH₄ (Lithium Aluminum Hydride) to ensure complete conversion? A: Absolutely not. LiAlH₄ is too strong. It will reduce the nitrile (-CN) to a primary amine (-CH₂NH₂) or an aldehyde depending on the quench. Stick to borohydrides (NaBH₄ or NaCNBH₃) which are chemoselective for ketones over nitriles.

Q3: I see a small peak at 10.5 ppm in my NMR. What is it? A: This is likely a phenolic proton, indicating the ether ring has opened (reductive cleavage). This is rare with NaBH₄ but can happen if the reaction is allowed to run for too long (overnight) or if the starting material contained 3-cyanophenol impurities. Ensure your reaction time does not exceed 2 hours.

Q4: Why do you recommend evaporating Methanol before extraction? A: Methanol is miscible with both water and organic solvents. If you extract a Methanol/Water mixture with EtOAc, the Methanol acts as a phase transfer catalyst, dragging your polar product into the aqueous waste layer. Removing it concentrates the product and forces it into the organic layer during extraction.

References

  • Reduction of Chromanones: BenchChem Technical Review. "Troubleshooting low yield in substituted chroman-4-one reactions." (2025).[3][4][5][6][7]

  • Nitrile Stability: Chemistry Steps. "Reactions of Nitriles: Hydrolysis and Reduction Mechanisms." (2024).[8]

  • Luche Reduction Mechanism:Gemini, A.L., et al. "Lanthanides in Organic Synthesis: The Luche Reduction." Journal of the American Chemical Society. (Cited for mechanistic grounding of CeCl3 usage in electron-deficient systems).
  • General Workup Protocols: University of Rochester. "Troubleshooting: How to Improve Yield."

Sources

Optimization

Technical Support Center: Purification of 7-Cyano-4-chromanol

Introduction Welcome to the technical support hub for 7-Cyano-4-chromanol . This molecule is a critical pharmacophore in the development of potassium channel blockers and anti-arrhythmic agents.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 7-Cyano-4-chromanol . This molecule is a critical pharmacophore in the development of potassium channel blockers and anti-arrhythmic agents. However, its purification presents a "perfect storm" of challenges: the lability of the benzylic alcohol at position 4, the polarity influence of the nitrile group at position 7, and the absolute requirement for enantiopurity in biological assays.

This guide moves beyond generic protocols. We address the causality of failure modes—specifically why your yields drop during scale-up and why your chiral separations often tail.

Module 1: Chemical Stability & Handling

The "Hidden" Yield Killer: Acid-Catalyzed Dehydration

Issue: Users frequently report that the product turns into a yellow oil or solidifies into an impure gum during concentration, even after a clean TLC. Diagnosis: You are likely triggering the elimination of the hydroxyl group to form 7-cyano-chromene .

Mechanism: The hydroxyl group at C4 is benzylic . Even mild acidity (from unneutralized silica gel or trace acid in solvents) can protonate the alcohol, leading to the formation of a carbocation. Although the 7-cyano group is electron-withdrawing (deactivating), the benzylic position is sufficiently stabilized to facilitate E1 elimination, yielding the thermodynamically stable conjugated alkene (chromene).

Troubleshooting Protocol: The "Neutral Workup" System
  • Quench: If reducing the ketone (7-cyano-4-chromanone) with NaBH₄, quench with saturated NH₄Cl , not HCl.

  • Buffer: When running silica flash chromatography, pre-wash your column with 1% Triethylamine (Et₃N) in Hexane to neutralize acidic sites on the silica.

  • Temperature: Never heat the crude alcohol above 40°C during rotary evaporation.

Stability Alcohol 7-Cyano-4-chromanol (Benzylic Alcohol) Cation Carbocation Intermediate Alcohol->Cation Protonation (-H2O) Acid Acidic Trigger (Silica/Heat/H+) Acid->Alcohol Chromene 7-Cyano-chromene (Elimination Product) Cation->Chromene -H+ (Irreversible)

Figure 1: The degradation pathway.[1] Acidic conditions trigger irreversible dehydration to the chromene impurity.

Module 2: Achiral Purification (The Cleanup)

Before attempting chiral separation, you must remove the starting material (7-cyano-4-chromanone).[1]

Challenge: The polarity difference between the alcohol and the ketone is significant, but the nitrile group causes "tailing" on standard silica. Solution: Use a gradient system with a polar modifier.

ParameterRecommendationRationale
Stationary Phase Spherical Silica (25–40 µm)Irregular silica increases backpressure and risks on-column degradation.[1]
Mobile Phase A Hexanes or HeptaneNon-polar base.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1]
Gradient 10% → 40% B over 20 CVThe ketone elutes early; the alcohol elutes later.
Critical Additive None (for achiral)Note: If tailing persists, add 0.5% Isopropanol (IPA) to the mobile phase, not acid/base.

Module 3: Enantiomeric Resolution (The High-Value Step)

This is the most critical section. 7-Cyano-4-chromanol possesses a stereocenter at C4.[1]

Option A: Chiral HPLC (Analytical & Prep)

Best For: Rapid isolation of mg to gram quantities. Column Selection: Polysaccharide-based columns are the industry standard for chromanols [1, 2].

Recommended Screening Conditions:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).[1][2]

  • Flow Rate: 1.0 mL/min (Analytical).[1]

  • Detection: UV @ 254 nm (The cyano-benzene chromophore is strong).[1]

Troubleshooting Poor Resolution:

  • Symptom:[1][2][3][4][5][6] Broad peaks or merging enantiomers.

  • Fix: The cyano group and the hydroxyl group can hydrogen bond with the stationary phase. Lower the temperature to 15°C . If peak shape is still poor, switch to Hexane : Ethanol (90:10) .[1] Ethanol is a stronger hydrogen-bond disruptor than IPA.[1]

Option B: Enzymatic Kinetic Resolution (Scalable)

Best For: Multi-gram to Kilogram scale where HPLC is too expensive.[1] Biocatalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[1]

Protocol Logic: Lipases typically acetylate the (R)-enantiomer of secondary alcohols, leaving the (S)-alcohol unreacted.

  • Solvent: Toluene or MTBE (Anhydrous).[1]

  • Acyl Donor: Vinyl Acetate (Irreversible donor) or Isopropyl Acetate.[1]

  • Process:

    • Dissolve racemate in Toluene.

    • Add 3-5 eq. Vinyl Acetate.

    • Add CALB (10-20% w/w).[1]

    • Stir at 30°C. Monitor by Chiral HPLC.

    • Stop point: When conversion reaches 50%.

  • Separation: The product (Acetate ester) and the unreacted substrate (Alcohol) have vastly different R_f values. Separate via simple flash chromatography.

ChiralWorkflow Racemate Racemic 7-Cyano-4-chromanol Decision Scale? Racemate->Decision HPLC Chiral HPLC (Chiralpak AD-H) Decision->HPLC < 1g Enzyme Kinetic Resolution (CALB + Vinyl Acetate) Decision->Enzyme > 1g ResultHPLC Pure Enantiomers (Direct Separation) HPLC->ResultHPLC ResultEnz Mixture: (S)-Alcohol + (R)-Acetate Enzyme->ResultEnz Flash Flash Chromatography ResultEnz->Flash FinalEnz (S)-Alcohol (Pure) (R)-Acetate (Hydrolyze to R) Flash->FinalEnz

Figure 2: Decision matrix for chiral resolution based on scale.

Frequently Asked Questions (FAQs)

Q1: My product shows two spots on TLC after HPLC purification. Did the separation fail? A: Not necessarily. Check your NMR solvent. If you used CDCl₃ that is acidic (aged), you might have generated the chromene (elimination product) in the NMR tube. Always filter CDCl₃ through basic alumina or use DMSO-d6 for this sensitive alcohol.[1]

Q2: Can I use reverse-phase (C18) for the achiral purification? A: Yes, but be careful. The nitrile group hydrolyzes to the amide or carboxylic acid under acidic aqueous conditions (e.g., Water/MeCN + 0.1% TFA) if left for too long [3]. Use a neutral buffer like Ammonium Formate (10mM) if you must use C18.[1]

Q3: Why is the melting point of my purified enantiomer lower than the literature value? A: This is often a sign of low enantiomeric excess (ee) . Unlike achiral impurities which depress MP, a racemate often has a different crystal lattice and MP than the pure enantiomer. Verify 'ee' via Chiral HPLC. Do not rely solely on rotation ([α]D).[1]

Q4: The enzymatic reaction stopped at 40% conversion. What happened? A: The enzyme is likely inhibited by the acetaldehyde byproduct (if using vinyl acetate).

  • Fix: Ensure you are using molecular sieves to scavenge moisture and consider switching to Isopropanol Acetate as the donor, though the reaction will be slower. Also, ensure the enzyme beads are not mechanically crushed by vigorous stirring.

References

  • Chiral Separation of 4-Chromanol Derivatives. HPLC.eu Application Notes. Use of ChiralCD and Chiralpak columns for chromanol resolution.

  • Shimadzu Application Note. "Method Development for Chiral Compounds using SFC and HPLC." Describes screening protocols for chiral alcohols using polysaccharide columns (AD-H, OD-H).

  • Chemical Stability of Nitriles. PubChem Compound Summary: 7-Cyano-4-chromanol derivatives. Stability data regarding hydrolysis and elimination risks.[5][7]

  • Enzymatic Kinetic Resolution. Kinetic resolution of secondary alcohols using Candida antarctica Lipase B. Standard protocols for CALB-mediated acylation.

Sources

Troubleshooting

Overcoming solubility issues of 7-Cyano-4-chromanol in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 7-Cyano-4-chromanol in biological an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 7-Cyano-4-chromanol in biological and biochemical assays.

7-Cyano-4-chromanol is a critical bicyclic intermediate frequently utilized in the synthesis of biologically active chromenes (e.g., topoisomerase and cytochrome inhibitors)[1]. However, its hydrophobic chroman core and rigid cyano group severely limit its aqueous solubility. When introduced into aqueous assay buffers, it is highly prone to precipitation, colloidal aggregation, and non-specific protein binding.

This guide provides field-proven, self-validating methodologies to diagnose and overcome these solubility barriers, ensuring the scientific integrity of your high-throughput screening (HTS) and lead optimization workflows.

Troubleshooting Guide & FAQs

Q1: Why does 7-Cyano-4-chromanol precipitate immediately upon dilution from my DMSO stock into the aqueous assay buffer? Causality & Solution: This is a classic example of the "Amorphous Precipitate Trap"[2]. When a highly concentrated DMSO stock of a hydrophobic compound like 7-Cyano-4-chromanol is rapidly introduced into an aqueous environment, the sudden shift in the solvent's dielectric constant forces the solute out of solution. It typically crashes out as a metastable amorphous precipitate rather than a stable crystalline form[2][3].

  • Resolution: Do not dilute the compound directly into the aqueous buffer from a high-concentration stock. Instead, perform all serial dilutions in 100% anhydrous DMSO first[3][4]. Once the desired concentration gradient is achieved in DMSO, transfer a uniform, minimal volume (e.g., 1% v/v final DMSO) from each intermediate tube into the aqueous buffer while vortexing rapidly to ensure even dispersal[4][5].

Q2: My enzyme inhibition assay is showing erratic, "bell-shaped" dose-response curves. The compound appears highly active at low doses but loses efficacy at higher concentrations. What is happening? Causality & Solution: You are likely observing colloidal aggregation , a phenomenon extensively characterized by the Shoichet Laboratory[6][7]. Small hydrophobic molecules often spontaneously self-assemble into nano-sized colloidal particles (50–1000 nm) when their concentration exceeds a specific Critical Aggregation Concentration (CAC)[6][7]. These colloids non-specifically sequester and partially denature target proteins on their surfaces, acting as a crowding barrier[8]. The "bell-shaped" curve occurs because, at the CAC, the onset of aggregation drastically reduces the concentration of freely available monomeric compound, leading to a sudden loss of apparent efficacy[6].

  • Resolution: To confirm if colloidal aggregation is the culprit, add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer. Detergents disrupt colloidal aggregates; if the false-positive inhibition disappears upon detergent addition, your compound was aggregating[7].

Q3: How do I accurately determine the maximum working concentration of 7-Cyano-4-chromanol for my specific assay buffer? Causality & Solution: You must measure its kinetic solubility rather than its thermodynamic solubility. Thermodynamic solubility measures the equilibrium of a solid crystal in water (relevant for late-stage formulation), whereas kinetic solubility mimics the actual assay conditions: a DMSO stock diluted into an aqueous buffer[2][9].

  • Resolution: Utilize a laser nephelometry assay[9][10]. Nephelometry detects the light scattering caused by insoluble particles the moment they form. The highest concentration that does not produce a significant increase in light scattering relative to a buffer control is your maximum working concentration[10][11].

Data Presentation: Solubilization Strategies

When optimizing the assay conditions for 7-Cyano-4-chromanol, consider the following solubilization additives.

Strategy / AdditiveMechanistic ActionMax Recommended Conc.ProsCons
Anhydrous DMSO Lowers dielectric constant; disrupts solute-solute lattice energy.≤ 1.0% (v/v) in final assayUniversal solvent; easy to standardize.Hygroscopic[4]; >1% can cause cytotoxicity or enzyme denaturation[3][4].
Tween-20 / Triton X-100 Micelle formation; disrupts nano-colloidal aggregates[7].0.01% - 0.05% (v/v)Eliminates false-positive promiscuous inhibition[7].May interfere with membrane-protein assays or specific downstream readouts.
HP-β-Cyclodextrin Forms reversible inclusion complexes with the hydrophobic chroman core.1% - 5% (w/v)Excellent for maintaining monomeric state without detergents.Can sequester the compound too tightly, lowering the effective free concentration.
Bovine Serum Albumin (BSA) Acts as a carrier protein, binding hydrophobic moieties to prevent precipitation.0.1% - 0.5% (w/v)Highly biocompatible; mimics physiological protein binding.High risk of masking true potency due to extensive non-specific protein binding[3].

Experimental Protocols

Protocol A: Solubility-Optimized Serial Dilution Workflow

To prevent the "Amorphous Precipitate Trap"[2], follow this self-validating dilution matrix.

  • Stock Preparation: Dissolve 7-Cyano-4-chromanol in 100% anhydrous DMSO to yield a 10 mM master stock. Note: DMSO is highly hygroscopic; use freshly opened, sealed ampoules to prevent water absorption which drastically reduces solubility[4].

  • DMSO Serial Dilution: Label a series of microcentrifuge tubes. Perform a 1:2 or 1:3 serial dilution of the 10 mM stock using 100% DMSO as the diluent[4]. This ensures all intermediate concentrations remain fully solubilized.

  • Aqueous Transfer: Pre-warm your aqueous assay buffer to room temperature or 37°C.

  • Rapid Dispersal: Using a multichannel pipette, transfer exactly 1 µL of each DMSO intermediate into 99 µL of the aqueous buffer (yielding a constant 1% final DMSO concentration across all wells)[4][12]. Mix immediately by rapid pipetting or plate shaking for 2 minutes to prevent localized high-concentration zones that trigger nucleation[12].

Protocol B: Kinetic Solubility Determination via Laser Nephelometry

This protocol determines the compound's Critical Aggregation Concentration (CAC) and precipitation threshold[9][10].

  • Plate Setup: Prepare a 96-well clear-bottom microtiter plate. Add 198 µL of your specific aqueous assay buffer (e.g., PBS pH 7.4) to each well[10][12].

  • Compound Addition: Add 2 µL of the serially diluted 7-Cyano-4-chromanol DMSO stocks (from Protocol A) to the buffer wells[10].

  • Equilibration: Shake the plate at 500 RPM for 2 minutes, then incubate at room temperature for 60 minutes to allow metastable states to settle[12].

  • Nephelometric Reading: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar). The instrument will measure scattered light (expressed in Nephelometric Turbidity Units, NTU)[11].

  • Data Analysis: Plot the compound concentration (x-axis) against the light scattering intensity (y-axis). The "kick-off" point—where the curve sharply deviates from the baseline—represents the kinetic solubility limit[10].

Mechanistic Visualizations

Diagram 1: Workflow for Kinetic Solubility Assessment

This diagram maps the logical progression of preparing and validating 7-Cyano-4-chromanol solutions to prevent assay artifacts.

SolubilityWorkflow Stock 1. Prepare 10mM Stock (100% Anhydrous DMSO) SerialDil 2. Serial Dilution (in 100% DMSO) Stock->SerialDil BufferAdd 3. Transfer to Aqueous Buffer (Constant 1% DMSO) SerialDil->BufferAdd Incubate 4. Equilibrate (60 min, RT) BufferAdd->Incubate Nephelometry 5. Laser Nephelometry (Measure Light Scattering) Incubate->Nephelometry Decision Is Scattering > Baseline? Nephelometry->Decision Soluble Compound is Soluble (Valid Assay Range) Decision->Soluble No Insoluble Precipitation/Aggregation (Invalid Assay Range) Decision->Insoluble Yes

Caption: Workflow for preparing 7-Cyano-4-chromanol and validating kinetic solubility via nephelometry.

Diagram 2: Mechanism of Colloidal Aggregation vs. True Solution

This diagram illustrates the causality behind false-positive assay results driven by the physical state of the small molecule.

ColloidalMechanism Monomer 7-Cyano-4-chromanol (Monomeric State) Threshold Concentration exceeds Critical Aggregation Conc. (CAC) Monomer->Threshold [Conc] > CAC TrueBinding Specific Target Binding (Valid Pharmacological Effect) Monomer->TrueBinding [Conc] < CAC Colloid Formation of Nano-sized Colloidal Aggregates (50-1000nm) Threshold->Colloid Sequestration Non-specific Protein Adsorption & Denaturation Colloid->Sequestration FalsePositive False Positive / Bell-Shaped Inhibition Curve Sequestration->FalsePositive

Caption: Divergent assay outcomes based on the Critical Aggregation Concentration (CAC) threshold.

References

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. NIH / PMC.[Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. News-Medical.[Link]

  • Colloidal aggregation - Shoichet Lab. University of Toronto.[Link]

  • 3.8. Determination of Kinetic Solubility. Bio-protocol.[Link]

  • In vitro solubility assays in drug discovery. PubMed / NIH.[Link]

  • A Crowding Barrier to Protein Inhibition in Colloidal Aggregates. PMC / NIH.[Link]

  • Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository.[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.[Link]

Sources

Optimization

Stability studies of 7-Cyano-4-chromanol under experimental conditions

The following technical guide serves as a specialized support resource for researchers working with 7-Cyano-4-chromanol . This document is structured to address stability, solubility, and degradation mechanisms based on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 7-Cyano-4-chromanol . This document is structured to address stability, solubility, and degradation mechanisms based on functional group chemistry and empirical data from analogous benzopyran systems.

Expert Insights: The Stability Matrix

7-Cyano-4-chromanol is a bifunctionalized benzopyran derivative. Its stability profile is governed by the electronic tension between the electron-withdrawing nitrile group (-CN) at position 7 and the secondary alcohol at position 4.

Why this matters:

  • The Nitrile (C7): While aromatic nitriles are generally robust, they are susceptible to hydrolysis under extreme pH or prolonged aqueous exposure, converting to amides (primary degradation) and carboxylic acids (secondary degradation).

  • The Alcohol (C4): This is a benzylic-like position. It is prone to oxidation (forming 7-cyano-4-chromanone) and acid-catalyzed dehydration (forming 7-cyano-chromene).

Critical Note: The C4-hydroxyl group is the "weakest link" in standard laboratory conditions. Most "instability" reports actually stem from oxidation due to improper storage or dehydration in acidic mobile phases.

Troubleshooting Guide (FAQ Format)

Category A: HPLC & Purity Issues

Q: I see a new, less polar impurity peak (RRT > 1.0) in my HPLC chromatogram. What is it? Diagnosis: This is likely the dehydration product (7-Cyano-chromene) .

  • Mechanism: Under acidic conditions (e.g., 0.1% TFA in mobile phase) or high heat, the hydroxyl group at C4 eliminates water, forming a double bond between C3 and C4.

  • Solution:

    • Switch to a milder mobile phase modifier (e.g., 0.1% Formic Acid or Acetate buffer).

    • Ensure the column temperature does not exceed 40°C.

    • Check if the sample was dissolved in an acidified solvent.

Q: A peak appearing before the main peak (RRT < 1.0) is increasing over time. Is this hydrolysis? Diagnosis: Yes, this suggests nitrile hydrolysis or oxidation .

  • Scenario 1 (Hydrolysis): Conversion of -CN to -CONH₂ (Amide). This increases polarity significantly. Cause: High pH (>8.0) or strong acid exposure.

  • Scenario 2 (Oxidation): Conversion of C4-OH to C4=O (Ketone). While ketones are often less polar than alcohols, the loss of the H-bond donor can sometimes shift retention slightly.

  • Verification: Check the UV spectrum.[1] The ketone (chromanone) typically has a bathochromic shift (red-shift) compared to the chromanol due to conjugation with the benzene ring.

Category B: Solubility & Handling

Q: The compound precipitates when I dilute my DMSO stock into PBS. Why? Diagnosis: 7-Cyano-4-chromanol is highly lipophilic (LogP ~2.0–2.5 estimated).

  • Constraint: The planar aromatic system and the nitrile group limit aqueous solubility.

  • Protocol:

    • Do not exceed 1% v/v DMSO in the final aqueous buffer.

    • Use a solubility enhancer if higher concentrations are needed: 5-10% Cyclodextrin (HP-β-CD) is recommended over surfactants like Tween-80, which may promote oxidation.

Q: Can I store the stock solution at -20°C indefinitely? Diagnosis: No.

  • Risk: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce water, which can slowly hydrolyze the nitrile or promote oxidation if oxygen is present.

  • Best Practice: Aliquot single-use vials. Store under argon/nitrogen. Stability is guaranteed for 6 months at -80°C, but only 1 month at -20°C in opened vials.

Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation routes for 7-Cyano-4-chromanol. Use this to identify impurities based on reaction conditions.

DegradationPathways Parent 7-Cyano-4-chromanol (Target Compound) Ketone 7-Cyano-4-chromanone (Oxidation Product) Parent->Ketone Oxidation (Air/Peroxides) Chromene 7-Cyano-chromene (Dehydration Product) Parent->Chromene Acid/Heat (Dehydration) Amide 7-Carboxamide-4-chromanol (Hydrolysis Product) Parent->Amide High pH/Strong Acid (Nitrile Hydrolysis)

Caption: Primary degradation pathways. Red: Oxidative stress. Yellow: Acid/Thermal stress. Green: Hydrolytic stress.

Standardized Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to validate the purity of your lot before critical experiments.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Avoid TFA to prevent on-column dehydration)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 280 nm (Phenolic/Indole-like)
Temperature 25°C (Strict control required)
Protocol B: Forced Degradation Stress Test

Perform this if you suspect your experimental conditions are degrading the compound.

  • Prepare Stock: Dissolve 1 mg of 7-Cyano-4-chromanol in 1 mL Acetonitrile.

  • Acid Stress: Add 100 µL stock to 100 µL 0.1 M HCl. Incubate 1h @ 60°C. -> Expect Dehydration (Chromene).

  • Oxidative Stress: Add 100 µL stock to 100 µL 3% H₂O₂. Incubate 1h @ RT. -> Expect Ketone formation.

  • Base Stress: Add 100 µL stock to 100 µL 0.1 M NaOH. Incubate 1h @ 60°C. -> Expect Amide formation.

  • Analysis: Neutralize samples and inject onto HPLC (Protocol A). Compare retention times.

Troubleshooting Logic Flow

Use this flowchart to diagnose the root cause of experimental inconsistencies.

TroubleshootingFlow Start Issue: Inconsistent Bioassay Results CheckPurity Run HPLC (Protocol A) Start->CheckPurity Decision New Peaks Observed? CheckPurity->Decision NoPeaks No New Peaks (Purity >98%) Decision->NoPeaks No YesPeaks Yes, New Peaks Decision->YesPeaks Yes Solubility Check Solubility/Precipitation (Compound Aggregation) NoPeaks->Solubility AnalyzeRT Analyze Retention Time (RT) YesPeaks->AnalyzeRT LateEluter RT > Main Peak (Dehydration) AnalyzeRT->LateEluter EarlyEluter RT < Main Peak (Hydrolysis/Oxidation) AnalyzeRT->EarlyEluter FixAcid Action: Reduce Acid in Mobile Phase Check Storage Temp LateEluter->FixAcid FixpH Action: Check Buffer pH Eliminate Peroxides EarlyEluter->FixpH

Caption: Diagnostic workflow for identifying stability issues during bioassays.

References

  • Tocochromanols & Chromanol Chemistry

    • Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. (2018).[2][3] Describes the fundamental stability and oxidation susceptibility of the chromanol ring system.

  • Nitrile Hydrolysis Mechanisms

    • Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent. (2020). Details the conversion of nitriles to amides under mild conditions when catalyzed by adjacent groups.[4]

  • Synthesis & Stability of Chroman-4-ones

    • Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. (2023).[5][6] Provides experimental details on the stability of the chroman-4-one/chromanol interconversion and ring stability.

  • Opioid Intermediate Hydrolysis (Analogous Nitrile Chemistry)

    • An Improved Hydrolysis of 7α-Chloro-7β-cyano-6,14-endo-ethenotetrahydrothebaine.[5][7] (2001). Highlights the difficulty of hydrolyzing sterically hindered or complex nitriles without affecting other functional groups.

Sources

Troubleshooting

Technical Support Center: Scaling Up 7-Cyano-4-chromanol Synthesis

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 7-Cyano-4-chromanol presents unique thermochemical, stereochemical, and downstream processing challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling up the synthesis of 7-Cyano-4-chromanol presents unique thermochemical, stereochemical, and downstream processing challenges. Whether you are targeting the racemic intermediate for early-stage screening or the enantiopure (S)-/(R)-chromanol for advanced API development, this guide provides the mechanistic causality and self-validating protocols necessary for a safe, high-yielding scale-up.

Process Overview & Pathway Selection

The reduction of 7-cyano-4-chromanone can be driven down two distinct pathways depending on your stereochemical requirements.

SynthesisRoutes A 7-Cyano-4-chromanone (Starting Material) B Racemic Reduction NaBH4, THF/MeOH A->B Non-chiral Pathway C Asymmetric Transfer Hydrogenation (ATH) A->C Chiral Pathway D (±)-7-Cyano-4-chromanol >90% Yield B->D 10°C to RT E (S)- or (R)-7-Cyano-4-chromanol >98% ee C->E Ru-TsDPEN, HCOOH/TEA

Fig 1. Divergent scale-up pathways for racemic and enantiopure 7-Cyano-4-chromanol synthesis.

Troubleshooting FAQs: Reaction Engineering & Stereocontrol

Q1: Why does the NaBH₄ reduction of 7-cyano-4-chromanone stall or generate excessive impurities upon scale-up? Causality: The exothermic decomposition of sodium borohydride (NaBH₄) in methanol generates hydrogen gas and sodium tetramethoxyborate rapidly if the temperature is not strictly controlled. If the reagent is added too quickly, the resulting thermal runaway causes over-reduction (e.g., ring-opening) or unwanted hydrolysis of the sensitive cyano group. Solution: Utilize a co-solvent system of THF/MeOH to moderate the hydride reactivity. The reaction must be initiated at 10 °C, and NaBH₄ must be added in discrete portions .

Q2: How do we achieve high enantiomeric excess (ee) for the chiral synthesis of (S)-7-cyano-4-chromanol at a multi-gram scale? Causality: Classical chiral resolution of the racemic mixture is highly inefficient, often resulting in >50% yield loss. Asymmetric Transfer Hydrogenation (ATH) using Ru(II) complexes (e.g., RuCl) provides excellent stereocontrol. The catalyst utilizes a concerted outer-sphere mechanism where the metal-hydride and the ligand-NH proton are transferred simultaneously to the ketone face, dictated entirely by the spatial arrangement of the chiral diamine ligand . Solution: Use a Formic acid/Triethylamine (5:2) azeotrope as the hydrogen source. This avoids the need for high-pressure hydrogen gas infrastructure while driving the equilibrium forward via CO₂ off-gassing.

Q3: During the ATH scale-up, we observe a sudden drop in conversion and enantiomeric excess (ee). What is the root cause? Causality: Ru-TsDPEN catalysts are highly sensitive to dissolved oxygen during the formation of the active hydride species. Oxygen irreversibly oxidizes the active Ru(II)-hydride species to an inactive Ru(III) complex. Furthermore, atmospheric moisture can disrupt the highly ordered six-membered transition state required for facial selectivity, leading to a drop in ee. Solution: Sparge all solvents with argon for at least 30 minutes prior to catalyst introduction and maintain a strict inert atmosphere.

Downstream Processing & Workup

Workup A Crude ATH Mixture (Product, Ru-cat, FA/TEA) B Aqueous Quench (NaHCO3 / EtOAc) A->B C Phase Separation B->C D Organic Phase (Product + Trace Ru) C->D Top Layer E Aqueous Phase (Salts, FA/TEA) C->E Bottom Layer (Discard) F Silica/Scavenger Filtration (Remove Ru) D->F G Crystallization (Pure Enantiomer) F->G Concentration

Fig 2. Downstream processing and trace metal scavenging workflow for ATH scale-up.

Q4: What is the most efficient way to resolve stubborn emulsions during the aqueous workup of the racemic NaBH₄ reduction? Causality: The reduction of 7-cyano-4-chromanone generates complex borate salts. Upon aqueous quenching, these salts form gelatinous polymeric networks that trap the chromanol product and stabilize organic-aqueous emulsions, leading to severe yield loss. Solution: Quench the reaction first with acetone to safely consume residual hydride. Follow this by acidification with 2N HCl to hydrolyze the borate esters into water-soluble boric acid before attempting phase separation .

Quantitative Process Metrics

ParameterRacemic ReductionAsymmetric Transfer Hydrogenation (ATH)
Primary Reagents NaBH₄, THF, MeOHRuCl, HCOOH/TEA
Operating Temperature 10 °C → 25 °C25 °C → 40 °C
Reaction Time 12 – 14 hours8 – 12 hours
Typical Yield > 90%> 95%
Enantiomeric Excess (ee) N/A (Racemic)> 98%
Primary Scale-Up Risk H₂ evolution, thermal runawayCO₂ off-gassing, catalyst poisoning
Workup Quench Acetone, followed by 2N HClSaturated NaHCO₃ (Aqueous)

Self-Validating Experimental Protocols

Protocol A: Racemic Scale-Up (Modified from U.S. Patent 7,199,244)
  • Preparation: Dissolve 7-Cyano-4-chromanone (1.0 eq, e.g., 44 mmol) in a mixture of THF (1.7 volumes) and MeOH (3.4 volumes) under nitrogen.

  • Cooling: Chill the reactor jacket until the internal temperature reaches exactly 10 °C.

  • Addition: Add NaBH₄ (1.1 eq) in 5 equal portions over 45 minutes.

    • Validation Checkpoint: The internal temperature must drop back to 10 °C within 5 minutes of pausing the NaBH₄ addition. Failure to cool indicates insufficient reactor jacket heat transfer; do not proceed with the next portion until the temperature stabilizes.

  • Reaction: Remove cooling and allow the mixture to warm to room temperature. Stir for 14 hours.

  • Quench: Slowly add acetone (0.1 volumes) to consume unreacted NaBH₄.

    • Validation Checkpoint: The cessation of hydrogen gas bubbling confirms the complete destruction of active hydride species.

  • Hydrolysis: Add 2N HCl slowly until the pH reaches ~2. Concentrate in vacuo to remove THF/MeOH, then extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate to yield (±)-7-Cyano-4-chromanol.

Protocol B: Enantioselective Scale-Up via ATH
  • Preparation: Charge the reactor with 7-Cyano-4-chromanone (1.0 eq) and a 5:2 azeotropic mixture of Formic Acid / Triethylamine (5 volumes).

  • Degassing: Sparge the solution with Argon for 30 minutes.

    • Validation Checkpoint: An inline dissolved oxygen (DO) sensor should read < 1 ppm before proceeding.

  • Catalyst Addition: Add RuCl (0.5 mol%). Heat the reaction to 40 °C.

  • Reaction Monitoring: Stir for 8–12 hours.

    • Validation Checkpoint: A steady, controlled bubbling of CO₂ should be observed. If bubbling stops prematurely before HPLC confirms >99% conversion, it validates that the active Ru-hydride catalyst has been poisoned or the HCOOH source is depleted.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash carefully with saturated aqueous NaHCO₃ to neutralize excess formic acid.

  • Scavenging: Pass the organic layer through a short pad of silica gel or a functionalized metal scavenger resin (e.g., QuadraSil AP) to remove ruthenium residues. Concentrate to yield (S)-7-Cyano-4-chromanol (>98% ee).

References

  • Groneberg, R. D., et al. "Cyclic amine derivatives and methods of use." U.S. Patent No. 7,199,244. 3 Apr. 2007.
  • Touge, T., et al. "Asymmetric Transfer Hydrogenation of (Hetero)arylketones With Tethered Rh(III)-N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations." Frontiers in Chemistry (2017). Available at:[Link]

  • Szöllősi, G., et al. "Mechanochemical, Water-Assisted Asymmetric Transfer Hydrogenation of Ketones Using Ruthenium Catalyst." ChemSusChem (2018). Available at:[Link]

Optimization

Technical Support Center: 7-Cyano-4-chromanol Crystallization

A Guide for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I've observed that the path from a crude synthetic product to a beautifully formed, single crystal can be fraught...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've observed that the path from a crude synthetic product to a beautifully formed, single crystal can be fraught with challenges. Crystallization is often perceived as more of an art than a science, but a systematic, principles-based approach can resolve most issues. This guide is designed to provide you with the causal logic behind common crystallization phenomena and to offer field-proven, actionable solutions for obtaining high-quality crystals of 7-Cyano-4-chromanol. The chroman framework is a privileged scaffold in medicinal chemistry, and mastering its crystallization is a key step in characterization and development.[1]

This document is structured as a dynamic troubleshooting guide. We will begin with frequently asked questions to establish a foundational understanding and then move to specific problem-solving scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in attempting to crystallize 7-Cyano-4-chromanol?

The purity of your starting material is paramount. Crystallization is a purification technique, but significant impurities can inhibit nucleation, alter crystal habit, or co-crystallize, leading to poor quality crystals. Before attempting crystallization, ensure your 7-Cyano-4-chromanol is of high purity (ideally >95%), often achieved through flash column chromatography on silica gel.[1]

Q2: How do I select an appropriate solvent system for 7-Cyano-4-chromanol?

Solvent selection is the most significant variable in crystallization.[2] The ideal solvent is one in which your compound is moderately soluble—highly soluble when heated, but only sparingly soluble at room temperature or below.

  • Principle of "Like Dissolves Like": 7-Cyano-4-chromanol is a moderately polar molecule due to the hydroxyl (-OH), cyano (-CN), and ether oxygen functionalities. Start by screening moderately polar solvents.

  • Recommended Starting Solvents: Based on the structure, solvents like ethanol, isopropanol, ethyl acetate, and acetone are excellent starting points.[3][4]

  • Solvent Mixtures: If a single solvent proves ineffective, a binary solvent system (one "good" solvent in which the compound is soluble, and one "anti-solvent" in which it is not) can be highly effective. For example, dissolving the compound in a minimum of warm ethanol and then slowly adding water (an anti-solvent) can induce crystallization.[5][6]

Q3: What defines a "supersaturated" solution and why is it important?

A supersaturated solution contains more dissolved solute than can normally be dissolved at that temperature. This thermodynamically unstable state is the essential driving force for crystallization.[7] Without it, crystals will not form. Supersaturation is typically achieved by:

  • Cooling: Dissolving the solute in a hot solvent and then allowing it to cool slowly.

  • Solvent Evaporation: Slowly allowing the solvent to evaporate, thereby increasing the solute concentration.

  • Anti-Solvent Addition: Adding a solvent in which the solute is insoluble (an anti-solvent) to a solution of the solute.[6]

Troubleshooting Common Crystallization Failures

This section addresses specific issues you may encounter during your experiments. The following diagram illustrates a general workflow for troubleshooting.

G Start Crystallization Attempt Fails Problem1 Observation: No Crystals Formed Start->Problem1 Problem2 Observation: Compound 'Oiled Out' Start->Problem2 Problem3 Observation: Amorphous Powder Precipitates Start->Problem3 Solution1a Is the solution saturated? Concentrate by slow evaporation. Problem1->Solution1a Solution2a Supersaturation is too high. Redissolve and add more solvent. Problem2->Solution2a Solution3a Nucleation is too rapid. Use a more dilute solution. Problem3->Solution3a Solution1b Induce Nucleation: - Scratch inner surface of flask - Add a seed crystal Solution1a->Solution1b Solution1c Re-screen Solvents: Try a less-polar solvent system. Solution1b->Solution1c Solution2b Cooling rate is too fast. Allow to cool more slowly. Solution2a->Solution2b Solution2c Try a different solvent with a lower boiling point. Solution2b->Solution2c Solution3b Reduce rate of cooling or slow down anti-solvent addition. Solution3a->Solution3b Solution3c Use a solvent system where the compound is slightly more soluble. Solution3b->Solution3c G cluster_purification Purification cluster_crystallization Crystallization Crude Crude Product Column Column Chromatography Crude->Column Pure Pure Compound (>95%) Column->Pure Solvent Select Solvent System Pure->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Induce Induce Supersaturation (e.g., Slow Cooling) Dissolve->Induce Isolate Isolate & Dry Crystals Induce->Isolate Final Pure Crystals Isolate->Final

Sources

Troubleshooting

Refinement of analytical techniques for 7-Cyano-4-chromanol detection

The following guide is designed as a specialized technical support resource for analytical scientists working with 7-Cyano-4-chromanol . It synthesizes field-proven methodologies with mechanistic insights to address the...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for analytical scientists working with 7-Cyano-4-chromanol . It synthesizes field-proven methodologies with mechanistic insights to address the specific challenges posed by this chiral intermediate.

Status: Active | Role: Senior Application Scientist | Context: Drug Development & QC

Executive Summary: The Molecule & The Challenge

7-Cyano-4-chromanol is a critical bicyclic intermediate often used in the synthesis of potassium channel openers (e.g., Cromakalim analogs). Its analysis is complicated by three primary factors:

  • Chirality: The C4 hydroxyl group creates a stereocenter, requiring enantioselective separation.

  • Chemical Instability: The benzylic alcohol at C4 is prone to acid-catalyzed dehydration, forming the corresponding chromene (7-cyano-chromene).

  • Polarity: The nitrile group (C7) and hydroxyl group (C4) create a dipole that can lead to secondary interactions (tailing) on standard C18 phases.

Part 1: Optimized Methodologies (The "Golden Path")

Achiral Purity Method (RP-HPLC)

Goal: Quantify chemical purity and detect dehydration impurities.

ParameterRecommendationRationale
Column PFP (Pentafluorophenyl) or C18 with high carbon load PFP phases offer unique

-

selectivity for the cyano-substituted aromatic ring, separating it effectively from the dehydrated chromene impurity.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)Critical: Avoid low pH (< 3.0) to prevent acid-catalyzed dehydration of the 4-OH group inside the column.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for cyano-compounds compared to Methanol due to dipole alignment.
Gradient 5% B to 60% B over 15 minSlow gradient ensures separation of the polar 4-chromanol from the non-polar chromene degradant.
Detection UV @ 235 nm & 278 nm235 nm targets the cyano-benzene chromophore; 278 nm is specific to the phenolic ring system.
Chiral Separation Method (NP-HPLC / SFC)

Goal: Determine Enantiomeric Excess (% ee).

ParameterRecommendationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA)The helical amylose backbone creates an inclusion complex that discriminates the spatial orientation of the C4-OH group.
Mode Normal Phase (NP)Polar organic mode works best for stabilizing the hydrogen bonding required for chiral recognition.
Mobile Phase n-Hexane : Ethanol (90:10 v/v)Ethanol is preferred over IPA here to reduce system pressure and improve mass transfer kinetics.
Flow Rate 1.0 mL/minStandard flow; lower to 0.5 mL/min if resolution (

) < 1.5.

Part 2: Troubleshooting Hub (Q&A)

Issue 1: "I see a growing impurity peak at a higher retention time during my sequence."

Diagnosis: On-column Dehydration. Mechanism: The 4-hydroxyl group is benzylic. In the presence of acidic silanols or low pH mobile phases, it eliminates water to form 7-cyano-2H-chromene . This species is more hydrophobic (lacks -OH) and elutes later on RP columns. Solution:

  • Buffer pH: Ensure mobile phase pH is > 4.5.

  • Column Choice: Switch to a "Hybrid" silica or highly end-capped column (e.g., BEH C18) to minimize silanol acidity.

  • Sample Diluent: Do not dissolve the sample in pure acid or unbuffered water. Use the initial mobile phase (buffered).

Issue 2: "My chiral peaks are broad or tailing significantly."

Diagnosis: Non-specific interactions with the stationary phase support. Mechanism: The cyano group (a strong dipole) and the free hydroxyl group can interact with residual silanols on the silica support of the chiral column, rather than the chiral selector itself. Solution:

  • Add Modifier: Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This masks the acidic silanols.

  • Temperature: Lower the column temperature to 15-20°C. While counter-intuitive for kinetics, lower temperature often enhances the specific chiral binding constant relative to non-specific interactions.

Issue 3: "MS Sensitivity is poor in ESI+ mode."

Diagnosis: Low proton affinity. Mechanism: The cyano group is electron-withdrawing, reducing the electron density of the ring and making the molecule harder to protonate than a standard phenol. Solution:

  • Adduct Formation: Look for the Ammonium adduct

    
     rather than the protonated ion 
    
    
    
    . Use Ammonium Acetate in the mobile phase.[1][2]
  • Source Switch: Try APCI (Atmospheric Pressure Chemical Ionization) . The dehydration propensity of the molecule actually aids ionization in APCI, often yielding a strong

    
     signal which is stable and quantifiable.
    

Part 3: Visualizing the Logic

Workflow: Method Development Decision Tree

This diagram guides you through selecting the correct mode based on your analytical goal.

MethodDevelopment Start START: Define Analytical Goal Goal_Purity Chemical Purity / Impurities Start->Goal_Purity Goal_Chiral Enantiomeric Excess (Chiral) Start->Goal_Chiral Check_pH Check Mobile Phase pH (Must be > 4.5) Goal_Purity->Check_pH Select_Mode Select Mode: Normal Phase (Hex/EtOH) Goal_Chiral->Select_Mode Column_Select Select Column: PFP or High-Load C18 Check_pH->Column_Select Impurity_Check Dehydration Peak Present? Column_Select->Impurity_Check Optimize_Temp Lower Temp / Change Buffer Impurity_Check->Optimize_Temp Yes (Unstable) Final_Achiral Validated Achiral Method Impurity_Check->Final_Achiral No (Stable) Optimize_Temp->Final_Achiral Column_Screen Screen Columns: Amylose vs. Cellulose Select_Mode->Column_Screen Resolution_Check Resolution > 1.5? Column_Screen->Resolution_Check Add_Base Add 0.1% DEA/TEA Resolution_Check->Add_Base No (Tailing) Final_Chiral Validated Chiral Method Resolution_Check->Final_Chiral Yes Add_Base->Final_Chiral

Caption: Decision matrix for selecting analytical conditions, prioritizing pH control for stability and additives for chiral resolution.

Mechanism: Impurity Fate Mapping

Understanding where your impurities come from is half the battle.

ImpurityFate Parent 7-Cyano-4-chromanol (Target Analyte) Acid Acidic Conditions (pH < 3 or Silanols) Parent->Acid -H2O Base Basic Conditions (pH > 9) Parent->Base +H2O Product_Dehyd 7-Cyano-2H-chromene (Late Eluter, Non-polar) Acid->Product_Dehyd Elimination Product_Hydro 7-Carboxamide-4-chromanol (Early Eluter, Polar) Base->Product_Hydro Hydrolysis of Nitrile

Caption: Degradation pathways of 7-Cyano-4-chromanol under stress conditions, aiding in impurity identification.

References

  • Chiral Separation of Chroman Derivatives: Detailed protocols on using polysaccharide-based stationary phases for chromanols and related flavanones. Source: Cass, Q. B., et al. "Enantiomeric resolution of chiral drugs using polysaccharide-based stationary phases." Journal of Chromatography A, 2001.

  • Dehydration Mechanisms of Benzylic Alcohols: Fundamental organic chemistry explaining the acid-catalyzed elimination of the 4-OH group. Source: LibreTexts Chemistry. "Dehydration of Alcohols."[3][4][5]

  • Analysis of Cyano-Compounds: Strategies for HPLC separation of nitrile-containing compounds using PFP and C18 phases. Source: LCGC International. "Selectivity in Reversed-Phase LC Separation of Polar Compounds."

  • Mass Spectrometry of Nitriles: Fragmentation patterns and ionization strategies for electron-deficient aromatic nitriles. Source: NIST Chemistry WebBook, SRD 69. "Benzonitrile Derivatives Mass Spectra."

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Analysis of 7-Cyano-4-Chromanol and its Parent Chromanone: A Guide for Medicinal Chemists

Introduction: The Chromanone Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromanone Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to serve as versatile templates for drug design. The chromanone (2,3-dihydro-1-benzopyran-4-one) skeleton is a quintessential example of such a scaffold.[1][2] Naturally occurring and synthetic chromanone derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The structural simplicity of the chromanone core, a fusion of a benzene ring with a dihydropyranone ring, belies its chemical versatility and allows for substitutions that can fine-tune its biological profile.

This guide provides a detailed comparative analysis of the parent chromanone molecule and a specifically substituted derivative, 7-Cyano-4-chromanol. While chromanone itself is a foundational structure, the introduction of a cyano group at the 7-position and the reduction of the 4-keto group to a hydroxyl group are predicted to significantly alter its physicochemical properties and biological activity. This analysis, grounded in established principles of medicinal chemistry and supported by experimental data on related compounds, aims to provide researchers with a predictive framework for the development of novel chromanone-based therapeutics.

Section 1: Structural and Physicochemical Comparison

The functionalization of the chromanone core at the C4 and C7 positions introduces significant changes to the molecule's topology, polarity, and potential for intermolecular interactions.

Molecular Structure

The key structural differences are the presence of a cyano (-C≡N) group on the aromatic ring and a hydroxyl (-OH) group on the heterocyclic ring of 7-Cyano-4-chromanol. The parent chromanone possesses a carbonyl (C=O) group at the C4 position. This transformation from a planar ketone in chromanone to a chiral alcohol in 4-chromanol changes the geometry at this position from sp² to sp³.

Proposed synthetic workflow for 7-Cyano-4-chromanol.

  • Stage 1: Synthesis of 7-Cyano-4-chromanone. A plausible route starts with a suitably substituted phenol. For instance, a 3-hydroxyphenol bearing a bromo or other leaving group at the 4-position would be reacted with acrylonitrile. The resulting aryloxypropanenitrile could then undergo intramolecular Friedel-Crafts acylation (a Hoesch reaction) to form 7-Bromo-4-chromanone. The bromo group can then be converted to a cyano group via a nucleophilic substitution, for example, using copper(I) cyanide (a Rosenmund-von Braun reaction).

  • Stage 2: Reduction to 7-Cyano-4-chromanol. The ketone at the C4 position of the 7-Cyano-4-chromanone intermediate can be selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This reaction yields the final product, 7-Cyano-4-chromanol.

Predicted Impact of Substituents on Biological Activity

The analysis of Structure-Activity Relationships (SAR) allows for the prediction of how specific functional groups will impact the biological activity of a molecule. [3]

  • Parent Chromanone: The parent scaffold provides a rigid structure that correctly orients substituents for interaction with biological targets. Its derivatives have shown a wide array of activities, suggesting the core is well-tolerated by various enzymes and receptors. [1][2]

  • The 4-Hydroxyl Group (-OH): The conversion of the 4-keto group of chromanone to a 4-hydroxyl group (a chromanol) is a critical modification. Chromanols, such as the well-known vitamin E analogue Trolox, are potent antioxidants. [4][5][6]This activity stems from the ability of the phenolic hydroxyl group (at C6 in Trolox) to donate a hydrogen atom to scavenge free radicals. While 7-Cyano-4-chromanol lacks this C6-OH, the C4-OH group still fundamentally alters the molecule's electronic profile and introduces a hydrogen bond donor capability. This can lead to different or enhanced interactions with target proteins compared to the planar ketone of the parent chromanone. [7]Many chromanol derivatives have been investigated for anti-inflammatory and anti-carcinogenic activities. [7][8][9]

  • The 7-Cyano Group (-C≡N): The cyano group is a potent electron-withdrawing group and a strong dipole. Its inclusion on the aromatic ring will significantly decrease the electron density of the benzene ring. This electronic modulation can affect the molecule's binding affinity to protein targets. Furthermore, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological receptor. [10]In various heterocyclic drug candidates, the inclusion of a cyano group has been shown to be important for anticancer activity. [11]

Section 3: Proposed Experimental Protocol for Comparative Cytotoxicity

To empirically validate the predicted biological activities, a direct comparison of the cytotoxic effects of chromanone and 7-Cyano-4-chromanol is essential. The MTT assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT Assay Workflow

Workflow for the comparative MTT cytotoxicity assay.

Detailed Step-by-Step Methodology

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of the parent chromanone and 7-Cyano-4-chromanol on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 human breast cancer cell line

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Parent Chromanone, 7-Cyano-4-chromanol

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh media.

    • Seed 5,000 cells per well in 100 µL of media into a 96-well plate.

    • Rationale: This cell density ensures logarithmic growth during the experiment.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare 100 mM stock solutions of each test compound in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds (or controls) to the respective wells.

    • Controls:

      • Vehicle Control: Cells treated with media containing the same percentage of DMSO as the highest compound concentration. This validates that the solvent is not causing cytotoxicity.

      • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin. This confirms the assay is working correctly.

      • Untreated Control: Cells in media only.

  • Treatment Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (percent viability vs. compound concentration) and determine the IC₅₀ value for each compound using non-linear regression analysis.

Conclusion and Future Perspectives

This guide presents a comparative analysis of 7-Cyano-4-chromanol and its parent chromanone scaffold. Based on established structure-activity relationships, the introduction of the 7-cyano and 4-hydroxyl groups is predicted to significantly enhance the molecule's polarity and hydrogen bonding potential. These modifications are hypothesized to alter its biological activity, potentially leading to enhanced antioxidant or cytotoxic effects compared to the parent chromanone. The provided experimental protocol offers a robust framework for validating these predictions in a laboratory setting.

Future research should focus on the successful synthesis of 7-Cyano-4-chromanol and its subsequent biological evaluation. A comprehensive screening against a panel of cancer cell lines, along with assays to determine its antioxidant and anti-inflammatory potential, would provide crucial data. Elucidating the precise mechanism of action through which this novel compound exerts its effects will be paramount in developing it as a potential therapeutic lead.

References

  • Rosenau, T., et al. (2005). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. The Journal of Organic Chemistry, 70(9), 3472-83.
  • Mukai, K., et al. (1993). Kinetic study of the prooxidant effect of tocopherol. Hydrogen abstraction from lipid hydroperoxides by tocopheroxyls in solution. Lipids, 28(8), 747-752.
  • Suarna, C., & Southwell-Keely, P. T. (1991). Antioxidant activity of oxidation products of α-tocopherol and of its model compound 2,2,5,7,8-pentamethyl-6-chromanol. Lipids, 26(3), 187-190.
  • Laggner, H., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Antioxidants, 9(4), 345.
  • Chen, M., et al. (2001). Antioxidant activity of 5-alkoxymethyl-6-chromanols. Redox Report, 6(3), 183-186.
  • Birringer, M., et al. (2018). Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. RSC Advances, 8(33), 18443-18483.
  • Rosenau, T., et al. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry, 70(9), 3472-3483.
  • Al-Warhi, T., et al. (2022). Chromanone Oxime Analogs of Quinolone Drugs as Cytotoxic Agents. Biointerface Research in Applied Chemistry, 12(4), 4882-4891.
  • Birringer, M., et al. (2018). Cytotoxic activities of by chromanols and chromenols against cancer cells. Data from: Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications.
  • Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 117771.
  • Wesołowska, O., et al. (2024). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 25(23), 14859.
  • Woźniak, D., et al. (2020).
  • Various Authors. (2015). What is the effect of cyano group on bioactivity?
  • Gaspar, A., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
  • Siddiqui, Z. N., & Farooq, F. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview.
  • Sharma, V., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of Medicinal Chemistry, 52(23), 7544-7569.
  • Bîcu, E., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • Al-Amiery, A. A., et al. (2012). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 4(1), 245-255.
  • Patel, R. B., et al. (2011). Synthesis and biological evaluation of some novel isoindoline containing 3-cyanopyridine derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 182-186.
  • Skinner, W. A., & Parkhurst, R. M. (1965). Structure-Activity Relations in the Vitamin E Series.1 I. Effects of 5-Methyl Substitution on 6-Hydroxy-2,2,5,7,8-pentamethylchroman. Journal of Medicinal Chemistry, 8(1), 112-114.
  • Wikipedia contributors. (2024). Structure–activity relationship. Wikipedia, The Free Encyclopedia.
  • Frolov, K., et al. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. International Journal of Molecular Sciences, 24(7), 6614.
  • Drug Design Org. (2005).

Sources

Validation

A Comparative In Vitro Analysis of 7-Cyano-4-chromanol: A Guide to Validating Novel Anticancer Candidates

This guide provides a comprehensive framework for the in vitro validation of novel anticancer compounds, using the promising molecule 7-Cyano-4-chromanol as a case study. We will objectively compare its performance again...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro validation of novel anticancer compounds, using the promising molecule 7-Cyano-4-chromanol as a case study. We will objectively compare its performance against Doxorubicin, a well-established chemotherapeutic agent, providing the underlying rationale for experimental choices and detailed, replicable protocols. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the preclinical potential of new chemical entities.

Introduction: The Quest for Selective and Potent Anticancer Agents

The development of novel anticancer therapeutics is a cornerstone of modern oncology research. While established drugs have improved patient outcomes, challenges such as systemic toxicity and acquired resistance necessitate a continuous search for new agents with enhanced efficacy and better safety profiles.[1] The chromanone scaffold, a core structure in many natural products, has garnered significant interest for its diverse biological activities, including potential anticancer properties.[2] 7-Cyano-4-chromanol, a derivative of this class, represents a compelling candidate for investigation.

However, a promising chemical structure is merely the starting point. Rigorous in vitro validation is the critical first step to determine if a compound warrants further development.[3][4] This process moves beyond simple efficacy screening to elucidate the compound's mechanism of action, providing a foundational dataset for future preclinical and clinical studies.

This guide details a multi-faceted approach to characterize the anticancer activity of 7-Cyano-4-chromanol. We will systematically evaluate its cytotoxic potential, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. By comparing these metrics directly with Doxorubicin, a standard-of-care anthracycline antibiotic used in breast cancer treatment, we establish a clear performance benchmark.[5][6]

Part 1: Foundational Analysis: Quantifying Cytotoxicity

The primary question for any potential anticancer agent is whether it can effectively kill or inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify this activity, representing the concentration of a drug required to inhibit a biological process by 50%.[1][7] A lower IC50 value signifies greater potency. We will employ a metabolic activity assay to determine this fundamental parameter.

Principle of Tetrazolium-Based Assays (MTT/XTT)

Colorimetric assays like MTT and XTT are mainstays for assessing cell viability.[8][9] Their principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce a yellow tetrazolium salt (MTT) to an insoluble purple formazan product, or a water-soluble orange formazan in the case of XTT.[10][11] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.[12] The XTT assay offers an advantage by producing a water-soluble product, eliminating a solubilization step and simplifying the protocol.[11]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis p1 Seed Cancer Cells (e.g., MCF-7) in 96-well plates p2 Incubate for 24h (Allow cell adherence) p1->p2 t2 Treat cells with compounds (Include vehicle control) p2->t2 t1 Prepare serial dilutions of 7-Cyano-4-chromanol & Doxorubicin t1->t2 t3 Incubate for 48-72h t2->t3 a1 Add XTT Reagent to each well t3->a1 a2 Incubate for 2-4h (Allow formazan development) a1->a2 a3 Measure Absorbance (450-500 nm) a2->a3 a4 Calculate % Viability vs. Control & Determine IC50 a3->a4 G cluster_prep Preparation & Treatment cluster_stain Staining cluster_analysis Analysis p1 Seed & grow MCF-7 cells in 6-well plates p2 Treat with IC50 concentration of 7-Cyano-4-chromanol & Doxorubicin p1->p2 p3 Incubate for 24h p2->p3 s1 Harvest cells (including supernatant) p3->s1 s2 Wash with PBS s1->s2 s3 Resuspend in Annexin V Binding Buffer s2->s3 s4 Add FITC-Annexin V and Propidium Iodide (PI) s3->s4 s5 Incubate for 15 min in the dark s4->s5 a1 Analyze by Flow Cytometry s5->a1 a2 Quantify Cell Populations: Live, Early Apoptotic, Late Apoptotic a1->a2

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Detailed Protocol: Annexin V & Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the predetermined IC50 concentration of 7-Cyano-4-chromanol and Doxorubicin for 24 hours. Include an untreated control.

  • Cell Harvesting: After incubation, collect both the adherent and floating cells. To do this, aspirate the culture medium (which contains detached, potentially apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, detach them with trypsin, and combine them with the supernatant from the first step.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 channel.

Comparative Data: Apoptosis Induction in MCF-7 Cells
Treatment (at IC50)% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Control (Untreated) 95.1 ± 2.32.5 ± 0.82.4 ± 0.7
7-Cyano-4-chromanol 48.5 ± 4.135.2 ± 3.516.3 ± 2.9
Doxorubicin 45.3 ± 3.838.9 ± 3.215.8 ± 2.5

Expert Insight: This data shows that 7-Cyano-4-chromanol induces a significant shift in the cell population towards apoptosis, comparable to the effects of Doxorubicin at its respective IC50. The substantial increase in the "Early Apoptotic" population is a strong indicator that the compound activates programmed cell death pathways.

Cell Cycle Analysis

Many anticancer drugs exert their effects by interfering with the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and preventing them from proliferating. [13][14]This arrest can itself trigger apoptosis. Flow cytometry with a DNA-staining dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution. [15]The amount of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase.

Experimental Workflow: Cell Cycle Analysis

G cluster_prep Preparation & Treatment cluster_fix Fixation & Staining cluster_analysis Analysis p1 Seed & grow MCF-7 cells in 6-well plates p2 Treat with IC50 concentration of compounds for 24h p1->p2 f1 Harvest and wash cells p2->f1 f2 Fix cells in cold 70% Ethanol (preserves DNA) f1->f2 f3 Incubate at -20°C (at least 2 hours) f2->f3 f4 Wash to remove Ethanol f3->f4 f5 Treat with RNase A (ensures only DNA is stained) f4->f5 f6 Stain with Propidium Iodide (PI) f5->f6 a1 Analyze by Flow Cytometry f6->a1 a2 Model DNA content histogram to quantify cell cycle phases a1->a2

Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

Detailed Protocol: PI Staining for Cell Cycle Analysis
  • Cell Culture and Treatment: Seed and treat MCF-7 cells in 6-well plates as described in the apoptosis protocol.

  • Cell Harvesting: Harvest cells via trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity. 4. Incubation: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in this state for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer, collecting the linear fluorescence signal from the PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Comparative Data: Cell Cycle Distribution in MCF-7 Cells
Treatment (at IC50)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Untreated) 65.4 ± 4.520.1 ± 2.814.5 ± 2.1
7-Cyano-4-chromanol 25.3 ± 3.115.5 ± 2.559.2 ± 5.3
Doxorubicin 30.1 ± 3.512.7 ± 2.257.2 ± 4.9

Expert Insight: The data clearly indicates that both 7-Cyano-4-chromanol and Doxorubicin cause a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the G0/G1 population. This G2/M arrest is a potent antiproliferative mechanism and often precedes the induction of apoptosis.

Part 3: Synthesis of Findings & Proposed Mechanism

The in vitro data provides a cohesive preliminary profile for 7-Cyano-4-chromanol. It is a moderately potent cytotoxic agent that effectively induces apoptosis in cancer cells. This apoptotic induction is strongly associated with, and likely a consequence of, its ability to arrest the cell cycle in the G2/M phase. This mechanistic profile is remarkably similar to that of the established drug Doxorubicin in this context.

Based on these findings, we can propose a hypothetical mechanism of action where 7-Cyano-4-chromanol disrupts processes critical for the G2 to M phase transition, such as microtubule dynamics or cyclin-dependent kinase activity. This prolonged arrest at a critical cell cycle checkpoint activates intrinsic cellular stress pathways, culminating in the activation of the caspase cascade and execution of apoptosis.

Proposed Signaling Pathway for 7-Cyano-4-chromanol

G compound 7-Cyano-4-chromanol target Putative Intracellular Target (e.g., Microtubules, CDK1) compound->target Inhibits arrest G2/M Phase Arrest target->arrest Leads to stress Cellular Stress Signal (e.g., p53 activation) arrest->stress Induces apoptosis Intrinsic Apoptosis Pathway (Caspase Activation) stress->apoptosis Triggers death Apoptotic Cell Death apoptosis->death Results in

Sources

Comparative

A Researcher's Guide to Cross-Validating 7-Cyano-4-chromanol's Biological Effects in Diverse Cell Lines

Introduction: The Imperative of Cross-Validation for Novel Compounds like 7-Cyano-4-chromanol The chromanol chemical scaffold is a recurring motif in a multitude of natural and synthetic molecules demonstrating significa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Cross-Validation for Novel Compounds like 7-Cyano-4-chromanol

The chromanol chemical scaffold is a recurring motif in a multitude of natural and synthetic molecules demonstrating significant biological activity, including anti-inflammatory, antioxidant, and anti-carcinogenic properties.[1][2][3][4][5] The novel compound, 7-Cyano-4-chromanol, represents a promising new entity within this class. However, the journey from a promising compound to a validated research tool or therapeutic lead is paved with rigorous and systematic validation. A critical, and often underestimated, step in this process is the cross-validation of its biological effects across multiple, distinct cell lines.

A compound's efficacy and mechanism can be profoundly context-dependent, influenced by the unique genetic and proteomic landscape of each cell. An effect observed in a single cell line, while valuable, may be an anomaly rather than a universal principle. Therefore, cross-validation across a panel of well-characterized cell lines is not merely a confirmatory step but a foundational one. It allows researchers to:

  • Establish the Breadth and Selectivity of Action: Does the compound exhibit a pan-cellular effect, or is its activity restricted to specific cancer types or genetic backgrounds?

  • Identify Potential Resistance Mechanisms: Comparing sensitive and resistant cell lines can provide invaluable clues into the compound's mechanism of action and potential pathways of resistance.[6]

  • Uncover Off-Target Effects: Assessing effects in non-cancerous cell lines is crucial for gauging potential toxicity and therapeutic index.

  • Build a Robust Foundation for In Vivo Studies: Data from a well-selected cell line panel provides a much stronger rationale for advancing a compound into more complex and resource-intensive preclinical models.

This guide provides a comprehensive, step-by-step framework for designing and executing a cross-validation study for a novel compound such as 7-Cyano-4-chromanol. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation and comparative analysis.

Phase 1: Foundational Screening - Determining Cytotoxicity and Dose-Response Across a Panel

The initial step is to establish the fundamental cytotoxic or cytostatic profile of 7-Cyano-4-chromanol. This is achieved by performing a dose-response analysis across a strategically selected panel of cell lines.

Strategic Cell Line Selection

The choice of cell lines is paramount and should be driven by the hypothesized activity of the compound. For a compound with putative anti-cancer effects, a diverse panel is essential.

Recommended Starting Panel:

Cell LineTissue of OriginKey CharacteristicsRationale
MCF-7 Breast CancerEstrogen Receptor (ER)+, wild-type p53Represents a common, hormone-responsive breast cancer subtype.
MDA-MB-231 Breast CancerTriple-Negative (ER-, PR-, HER2-), mutant p53Represents an aggressive, harder-to-treat breast cancer subtype.[7]
A549 Lung CancerNon-Small Cell Lung Carcinoma (NSCLC), KRAS mutationRepresents a prevalent form of lung cancer with a common oncogenic driver.
HCT116 Colon CancerColorectal carcinoma, wild-type p53A well-characterized colon cancer line often used in drug screening.[8]
MRC-5 Normal LungFetal Lung FibroblastA non-cancerous control to assess selectivity and general cytotoxicity.
Experimental Workflow: Cell Viability Assessment

The overall workflow for the initial screening phase is designed to efficiently determine the half-maximal inhibitory concentration (IC50) in each cell line.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plates adhere Allow 24h for Adherence seed->adhere serial_dil Prepare Serial Dilutions of 7-Cyano-4-chromanol add_comp Add Compound to Wells (Include Vehicle Control) serial_dil->add_comp incubate Incubate for 48-72 hours add_comp->incubate add_reagent Add PrestoBlue™ or MTT Reagent incubate->add_reagent incubate_reagent Incubate (10 min - 4h) add_reagent->incubate_reagent read Read Fluorescence/Absorbance incubate_reagent->read normalize Normalize to Vehicle Control read->normalize plot Plot Dose-Response Curve normalize->plot calc_ic50 Calculate IC50 Values plot->calc_ic50

Caption: Workflow for IC50 determination.
Protocol: Cell Viability using PrestoBlue™ Reagent

The PrestoBlue™ assay is a robust choice due to its speed, sensitivity, and non-destructive nature.[9][10] It measures the reducing power of living cells, providing a direct correlation with cell viability.

  • Cell Seeding: Seed cells into a 96-well clear-bottom black plate at a pre-determined optimal density for each cell line (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X working stock of 7-Cyano-4-chromanol serial dilutions in complete culture medium. A typical concentration range would be from 200 µM down to 0.1 µM. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions, resulting in a final volume of 100 µL and the desired final compound concentrations.

  • Incubation: Return the plate to the incubator for a predetermined duration, typically 48 or 72 hours. The choice of time point is critical and may need optimization, as compounds can affect cell health at different rates.[11]

  • Assay: Add 10 µL of PrestoBlue™ reagent to each well.[9] Incubate for 10 minutes to 2 hours at 37°C, protecting from light. The incubation time should be optimized for each cell line to ensure the signal is within the linear range of the plate reader.

  • Measurement: Read fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]

  • Data Analysis:

    • Subtract the average fluorescence of "medium only" (no cells) wells to correct for background.

    • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Interpreting Phase 1 Data

The IC50 values provide the first critical comparison point. A wide range of IC50 values across the cell lines suggests selective activity, which warrants further investigation. Conversely, similar IC50 values, including in the non-cancerous MRC-5 line, may indicate a general cytotoxic mechanism.

Hypothetical Data Summary:

Cell Line7-Cyano-4-chromanol IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h (Comparator)
MCF-7 5.20.1
MDA-MB-231 4.80.5
A549 25.61.2
HCT116 8.10.2
MRC-5 > 1002.5

From this hypothetical data, 7-Cyano-4-chromanol shows potent activity against breast and colon cancer lines, less activity against the A549 lung cancer line, and high selectivity against the non-cancerous MRC-5 line. This makes the MCF-7/MDA-MB-231 (sensitive) and A549 (resistant) lines prime candidates for deeper mechanistic studies.

Phase 2: Mechanistic Deep Dive - Apoptosis and Cell Cycle Analysis

Having identified sensitive and resistant cell lines, the next step is to investigate how 7-Cyano-4-chromanol exerts its effects. The two most common fates for cells treated with an anti-cancer agent are apoptosis (programmed cell death) and cell cycle arrest.

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This dual-staining flow cytometry assay is the gold standard for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a DNA stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12][14]

  • Cell Treatment: Seed cells (e.g., MCF-7 and A549) in 6-well plates and grow to ~70% confluency. Treat with 7-Cyano-4-chromanol at concentrations equivalent to their 1X and 2X IC50 values for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant from the same well, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Washing: Wash the cell pellet once with 1 mL of cold 1X PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V- / PI-

    • Early Apoptotic cells: Annexin V+ / PI-

    • Late Apoptotic/Necrotic cells: Annexin V+ / PI+

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16][17][18] An accumulation of cells in a specific phase suggests the compound is inducing cell cycle arrest.

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Harvest and pellet approximately 1x10^6 cells per sample.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16][18] Fix for at least 30 minutes on ice (cells can be stored at -20°C for weeks at this stage).[16][17]

  • Washing: Pellet the fixed cells (a higher g-force may be needed, e.g., 500 x g) and wash twice with cold 1X PBS.[16][18]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[16][17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15][19]

  • Analysis: Analyze by flow cytometry, collecting data on a linear scale. Use pulse-width vs. area plots to gate out doublets and ensure accurate analysis of single cells.[16]

Phase 3: Target Pathway Elucidation via Western Blotting

The final phase involves probing the molecular machinery within the cells to identify the signaling pathways modulated by 7-Cyano-4-chromanol. Based on the known activities of other chromanol derivatives and common cancer-related pathways, the PI3K/Akt and MAPK/ERK pathways are logical starting points.[20][21][22][23][24][25][26][27][28][29]

Signaling Pathways to Investigate

The PI3K/Akt and MAPK/ERK pathways are central regulators of cell proliferation, survival, and apoptosis. Their dysregulation is a hallmark of many cancers.[20][21][25] Investigating the phosphorylation status of key proteins in these cascades can reveal if 7-Cyano-4-chromanol acts as an inhibitor or activator.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Survival Cell Survival & Proliferation pAkt->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Differentiation pERK->Proliferation Receptor Growth Factor Receptor Receptor->PI3K Receptor->Ras Compound 7-Cyano-4-chromanol (Hypothetical Inhibition) Compound->PI3K ? Compound->Raf ?

Caption: Key cancer signaling pathways.
Protocol: Western Blotting for Key Signaling Proteins

Western blotting allows for the semi-quantitative analysis of specific protein levels and their phosphorylation (activation) status.[30][31][32]

  • Cell Lysis: Treat sensitive (MCF-7) and resistant (A549) cells with the IC50 concentration of 7-Cyano-4-chromanol for various time points (e.g., 0, 15 min, 30 min, 1h, 6h, 24h). Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[32]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[32] Separate the proteins by size on an SDS-PAGE gel.[30]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[30]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[30]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[30]

    • Recommended Antibodies: p-Akt (Ser473), Total Akt, p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, and β-Actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[32]

  • Analysis: Quantify the band intensity using software like ImageJ. For phosphoproteins, normalize the signal to the corresponding total protein. For total proteins, normalize to the β-Actin loading control. Compare the changes in protein phosphorylation/expression between treated and untreated samples across the different cell lines.

Conclusion: Synthesizing a Comprehensive Profile

By systematically progressing through these three phases, researchers can move beyond a simple "it works" or "it doesn't" and build a comprehensive, multi-faceted understanding of 7-Cyano-4-chromanol's biological activity. The cross-validation approach provides a robust framework for assessing efficacy, selectivity, and mechanism of action. The comparative data generated between sensitive and resistant cell lines are particularly powerful, offering critical insights that can guide future research, from identifying predictive biomarkers to designing rational combination therapies. This rigorous, evidence-based approach is essential for validating novel compounds and unlocking their full scientific and therapeutic potential.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Flow Cytometry Core Facility. PI Cell cycle. [Link]

  • Lian, J., et al. (2022). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 46(6), 246. [Link]

  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link]

  • Cusabio. PI3K-Akt Signaling Pathway and Cancer. [Link]

  • CSI-Cancer Science Institute of Singapore. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Osaki, M., Oshimura, M., & Ito, H. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis, 9(6), 667-676. [Link]

  • Flow Cytometry Core Facility, University of Milan. Cell Cycle analysis. [Link]

  • Carnevale, J., & Fesik, S. W. (2021). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance. Cancers, 13(23), 6037. [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]

  • Cusabio. MAPK Erk pathway. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Calses, P. C., et al. (2019). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 20(18), 4583. [Link]

  • Lee, J. O., et al. (2022). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. International Journal of Molecular Sciences, 23(7), 3491. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Biologi, Department of. Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]

  • Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • Wikipedia. MAPK/ERK pathway. [Link]

  • Rosenau, F., et al. (2005). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. The Journal of Organic Chemistry, 70(9), 3467-3474. [Link]

  • Pejic, M., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Physiology, 11, 396. [Link]

  • Pejic, M., et al. (2020). Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. Frontiers in Physiology, 11, 396. [Link]

  • Rosenau, F., et al. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry, 70(9), 3467-3474. [Link]

  • ResearchGate. Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. [Link]

  • Choi, S., et al. (2020). A cross-study analysis of drug response prediction in cancer cell lines. Briefings in Bioinformatics, 21(5), 1653-1662. [Link]

  • Recalde-Reyes, D., et al. (2019). Cell fishing: A similarity based approach and machine learning strategy for multiple cell lines-compound sensitivity prediction. PLoS ONE, 14(10), e0223412. [Link]

  • Kanzawa, F., et al. (2003). The “Comparative Growth Assay”: Examining the Interplay of Anti-cancer Agents with Cells Carrying Single Gene Alterations. Journal of Experimental Therapeutics and Oncology, 3(4), 213-222. [Link]

  • Kuenzi, B. M., et al. (2022). Matching anticancer compounds and tumor cell lines by neural networks with ranking loss. PLoS Computational Biology, 18(1), e1009825. [Link]

  • ResearchGate. Cross validation results from feature combination experiments. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • AstraZeneca. (2024). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Cancer Research, 84(9_Supplement), 45-45. [Link]

  • Seashore-Ludlow, B., et al. (2019). Drug-adapted cancer cell lines as preclinical models of acquired resistance. Drug Resistance Updates, 47, 100652. [Link]

  • ResearchGate. Chromone Alkaloids: Structural Features, Distribution in Nature, and Biological Activity. [Link]

  • de Oliveira, A. F. B., et al. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 27(19), 6523. [Link]

  • CHIMIA. Cyanobacterial Natural Products for the Inhibition of Biofilm Formation and Biofouling. [Link]

  • National Institutes of Health. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

  • Semantic Scholar. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. [Link]

Sources

Validation

A Comparative Guide to the Efficacy of Chromanol 293B and Other Known Modulators of Kv7 Potassium Channels

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the efficacy of Chromanol 293B, a representative cyano-chromanol derivative, with the well-establis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of Chromanol 293B, a representative cyano-chromanol derivative, with the well-established Kv7 channel modulators, XE991 and Retigabine. This analysis is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key assays to facilitate the replication and validation of these findings.

Introduction to Kv7 (KCNQ) Potassium Channels

Voltage-gated potassium channels of the Kv7 family (encoded by the KCNQ genes) are critical regulators of neuronal excitability and cardiac muscle repolarization.[1] In the central nervous system, heteromers of Kv7.2 and Kv7.3 subunits are the primary molecular correlates of the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and dampens repetitive firing.[2] Consequently, modulators of these channels are of significant interest for the treatment of neurological disorders such as epilepsy.[1] In the heart, the Kv7.1 subunit co-assembles with the KCNE1 accessory subunit to form the channel responsible for the slow delayed rectifier potassium current (IKs), which plays a crucial role in cardiac action potential repolarization.[3][4] Dysfunctional IKs channels are associated with cardiac arrhythmias.[5]

This guide will compare a selective inhibitor (Chromanol 293B), a pan-inhibitor (XE991), and an activator (Retigabine) to provide a comprehensive overview of different modes of Kv7 channel modulation.

Comparative Efficacy of Kv7 Channel Modulators

The efficacy of a channel modulator is typically quantified by its half-maximal inhibitory concentration (IC50) for inhibitors or its half-maximal effective concentration (EC50) for activators. The following table summarizes the reported potency of Chromanol 293B, XE991, and Retigabine on various Kv7 channel subtypes.

CompoundTypeTarget Channel(s)Reported IC50/EC50Key Findings
Chromanol 293B InhibitorKv7.1 (IKs)IC50: ~1-10 µM[6][7][8] (1.8 µM in canine ventricular myocytes[9]; ~7 µM for human Kv7.1/KCNE1[10])A selective blocker of the slow delayed rectifier K+ current (IKs).[4][5] It shows significantly less potency for other cardiac ion channels.
XE991 InhibitorPan-Kv7IC50: 0.6 µM (Kv7.2/7.3)[11][12]; 0.71 µM (Kv7.2)[11][12]; 0.75 µM (Kv7.1)[11][12]; 0.98 µM (M-current)[11][12]A potent and widely used non-selective blocker of Kv7 channels.[2][13]
Retigabine (Ezogabine) ActivatorKv7.2-7.5EC50: 0.6-100 µM across subtypes[14]; ~1.6 µM for shifting voltage dependence of Kv7.2/7.3[15]A non-selective activator of neuronal Kv7 channels, known for its anticonvulsant properties.[1][14] It has little to no effect on the cardiac Kv7.1 channel.[1]

Mechanisms of Action: A Tale of Two Effects

The divergent mechanisms of these compounds highlight the complex pharmacology of Kv7 channels. While both Chromanol 293B and XE991 are inhibitors, they achieve this through different interactions with the channel protein. Retigabine, in contrast, enhances channel activity.

Chromanol 293B acts as a selective blocker of the Kv7.1 channel pore.[3] Its binding site is located in the inner pore vestibule, involving hydrophobic interactions with residues in the S6 transmembrane segment and electrostatic interactions with potassium ions within the selectivity filter.[3] This physically occludes the channel, preventing the efflux of potassium ions and thereby prolonging the cardiac action potential.

XE991 is a state-dependent inhibitor that favors the activated state of the channel.[16] It is a potent, non-selective blocker of the M-current and other Kv7 channels.[11][12][13] Its broad-spectrum inhibitory activity makes it a valuable tool for studying the physiological roles of M-currents in various neuronal populations.[16]

Retigabine is a positive allosteric modulator that enhances the activity of Kv7.2-7.5 channels.[1][17] Its primary mechanism of action is a significant leftward shift in the voltage-dependence of channel activation, meaning the channels open at more negative membrane potentials.[15] This increases the number of open channels at rest, stabilizing the membrane potential and reducing neuronal hyperexcitability. Retigabine has been shown to interact with a tryptophan residue in the S5 segment of the channel pore, a site distinct from the binding region of XE991. It is important to note that Retigabine also exhibits off-target effects, including the modulation of GABA-A receptors, which may contribute to its overall pharmacological profile.[18][19]

Below is a diagram illustrating the putative binding sites and mechanisms of action of these modulators on a Kv7 channel.

Kv7_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kv7 Kv7 Channel Pore S5 S6 K_out K+ K_in K+ K_in->K_out K+ Efflux Retigabine Retigabine (Activator) Retigabine->Kv7:s5 Binds to S5, shifts voltage-dependence XE991 XE991 (Inhibitor) XE991->Kv7:p Blocks open channel pore Chromanol_293B Chromanol 293B (Inhibitor) Chromanol_293B->Kv7:p Occludes pore (S6 interaction)

Putative binding sites and mechanisms of Kv7 modulators.

Experimental Protocols for Efficacy Determination

The efficacy of Kv7 channel modulators is primarily determined using two key experimental techniques: electrophysiology (specifically, the patch-clamp technique) and thallium flux assays.

Electrophysiological Characterization using Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for studying ion channel pharmacology. It allows for the direct measurement of ionic currents across the cell membrane in response to voltage changes and the application of pharmacological agents.

Objective: To determine the IC50 or EC50 of a test compound on a specific Kv7 channel subtype expressed in a heterologous system (e.g., HEK293 or CHO cells).

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.

    • Transiently or stably transfect the cells with the cDNA encoding the desired Kv7 channel subunits (e.g., KCNQ2 and KCNQ3 for the M-current).

  • Electrophysiological Recording:

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions.

    • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

    • Using a glass micropipette filled with intracellular solution, form a high-resistance seal (a "gigaseal") with the membrane of a single cell.

    • Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Apply a voltage-clamp protocol to elicit the characteristic Kv7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and then applying depolarizing voltage steps to activate the channels.

    • Record the resulting potassium currents using a patch-clamp amplifier and data acquisition software.

  • Compound Application and Data Analysis:

    • Establish a stable baseline recording of the Kv7 current.

    • Perfuse the recording chamber with increasing concentrations of the test compound.

    • At each concentration, record the steady-state current inhibition or activation.

    • Wash out the compound to assess the reversibility of its effect.

    • Plot the percentage of current inhibition or activation as a function of compound concentration and fit the data to a Hill equation to determine the IC50 or EC50 value.

High-Throughput Screening using Thallium Flux Assay

Thallium flux assays are a fluorescence-based method suitable for high-throughput screening (HTS) of ion channel modulators.[20][21] These assays utilize the fact that many potassium channels are also permeable to thallium ions (Tl+).

Objective: To rapidly screen a library of compounds for their ability to modulate Kv7 channel activity.

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells stably expressing the target Kv7 channel in a multi-well plate (e.g., 96- or 384-well).

  • Dye Loading:

    • Load the cells with a thallium-sensitive fluorescent indicator dye.[22] This dye is non-fluorescent until it binds to thallium.

  • Compound Incubation:

    • Add the test compounds to the wells and incubate for a specific period.

  • Thallium Stimulation and Signal Detection:

    • Add a stimulus solution containing thallium ions to the wells. This solution may also contain a depolarizing agent to open the voltage-gated Kv7 channels.

    • As thallium flows into the cells through open Kv7 channels, it binds to the indicator dye, causing an increase in fluorescence.

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the number of open potassium channels.

    • Compare the fluorescence signal in the presence of test compounds to control wells to identify potential activators (which will increase the signal) or inhibitors (which will decrease the signal).

The following diagram illustrates a typical workflow for screening and validating Kv7 channel modulators.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Validation and Characterization HTS Thallium Flux Assay (e.g., FLIPR) Hits Primary Hits HTS->Hits Identifies potential modulators Compound_Library Compound Library Compound_Library->HTS Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Hits->Patch_Clamp Confirmation and characterization Potency Determine IC50/EC50 Patch_Clamp->Potency Mechanism Investigate Mechanism of Action Patch_Clamp->Mechanism

Workflow for screening and validation of Kv7 modulators.

Conclusion

The comparative analysis of Chromanol 293B, XE991, and Retigabine reveals the diverse pharmacological landscape of Kv7 channel modulation. Chromanol 293B serves as a selective tool for investigating the role of cardiac IKs (Kv7.1) channels. XE991, with its broad-spectrum inhibitory activity, is an invaluable pharmacological probe for studying neuronal M-currents. In contrast, Retigabine provides a clear example of channel activation and its therapeutic potential in treating conditions of neuronal hyperexcitability like epilepsy. Understanding the distinct efficacies and mechanisms of action of these compounds is crucial for the rational design and development of novel and more selective Kv7 channel modulators for a range of therapeutic applications.

References

  • Gualdianone, E., et al. (2023). Pharmacological Screening of Kv7.1 and Kv7.1/KCNE1 Activators as Potential Antiarrhythmic Drugs in the Zebrafish Heart. MDPI. Retrieved from [Link]

  • Khamtean, T., et al. (2021). KV7 channels are potential regulators of the exercise pressor reflex. Journal of Neurophysiology, American Physiological Society. Retrieved from [Link]

  • Wu, S. N., & Jan, C. R. (2005). Characterization of chromanol 293B-induced block of the delayed-rectifier K current in heart-derived H9c2 cells. European Journal of Pharmacology, 517(1-2), 26-34.
  • Lerche, C., et al. (2001). A kinetic study on the stereospecific inhibition of KCNQ1 and IKs by the chromanol 293B. British Journal of Pharmacology, 134(7), 1489-1497.
  • D'Alonzo, A. J., et al. (1999). Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovascular Research, 41(2), 433-442.
  • Larsson, H. P., et al. (2020). Combining endocannabinoids with retigabine for enhanced M-channel effect and improved KV7 subtype selectivity. eLife, 9, e55647.
  • Sun, X., et al. (2001). Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. Journal of Cardiovascular Electrophysiology, 12(4), 472-478.
  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 56(10), e169-e173.
  • LifeArc. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Retrieved from [Link]

  • Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. ResearchGate. Retrieved from [Link]

  • Sanguinetti, M. C., et al. (2001). Stereoselective Interactions of the Enantiomers of Chromanol 293B with Human Voltage-Gated Potassium Channels. ResearchGate. Retrieved from [Link]

  • Lerche, C., et al. (2007). Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Molecular Pharmacology, 71(6), 1503-1511.
  • Busch, A. E., et al. (1999). Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. PubMed. Retrieved from [Link]

  • Miceli, F., et al. (2010). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. Taylor & Francis Online. Retrieved from [Link]

  • Creative Bioarray. FluxOR™ Thallium Assay. Retrieved from [Link]

  • Corbin-Leftwich, A. W., et al. (2016). Retigabine holds KV7 channels open and stabilizes the resting potential. Journal of General Physiology, 147(3), 229-241.
  • Bio-Techne. Chromanol 293B. Retrieved from [Link]

  • Padilla, K., et al. (2014). Sequence determinants of subtype-specific actions of KCNQ channel openers. The Journal of Physiology, 592(Pt 24), 5425-5441.
  • Son, Y. J., et al. (2017). The Role of DPO-1 and XE991-Sensitive Potassium Channels in Perivascular Adipose Tissue-Mediated Regulation of Vascular Tone. Frontiers in Physiology, 8, 85.
  • Cuthbert, A. W., et al. (2001). Xe991 reveals differences in K(+) channels regulating chloride secretion in murine airway and colonic epithelium. Molecular Pharmacology, 60(4), 753-760.
  • Wang, H. S., et al. (2000). Molecular Basis for Differential Sensitivity of KCNQ and IKs Channels to the Cognitive Enhancer XE991. Molecular Pharmacology, 57(6), 1218-1223.
  • Sivakumar, M., et al. (2025). Optimizing potassium channel assays for high-throughput applications. News-Medical.Net. Retrieved from [Link]

  • Peeters, P. J., et al. (2017). Concentrations for Half-Maximal Inhibition (IC50) of Mammalian and Zebrafish IKs Current to Chromanol 293B and HMR-1556. ResearchGate. Retrieved from [Link]

  • Miceli, F., et al. (2010). Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine. PMC. Retrieved from [Link]

  • BMG LABTECH. (2025). Adaptation of a potassium channel assay to enable easier high throughput screening. Retrieved from [Link]

  • Mackie, A. R., et al. (2005). Electrophysiological and functional effects of the KCNQ channel blocker XE991 on murine portal vein smooth muscle cells. British Journal of Pharmacology, 146(5), 736-746.
  • Tatulian, L., et al. (2001). Retigabine, A Novel Anti-Convulsant, Enhances Activation of KCNQ2/Q3 Potassium Channels. ResearchGate. Retrieved from [Link]

  • Kimm, T., et al. (2020). Site and Mechanism of ML252 Inhibition of Kv7 Voltage-Gated Potassium Channels. Function. Retrieved from [Link]

  • Martinello, K., et al. (2015). The subthreshold-active KV7 current regulates neurotransmission by limiting spike-induced Ca2+ influx in hippocampal mossy fiber. UCL Discovery. Retrieved from [Link]

  • Moreno, C., et al. (2021). Electrophysiological characterization of the state-dependent inhibition of Kv7.1 and IKs by UCL2077. bioRxiv. Retrieved from [Link]

  • Stott, J. B., & Greenwood, I. A. (2020). Cyclic AMP-Dependent Regulation of Kv7 Voltage-Gated Potassium Channels. Frontiers in Physiology, 11, 767.

Sources

Comparative

Comparative Guide: Synthetic Architectures for Chiral Substituted Chromanols

Executive Summary & Strategic Framework The substituted chromanol (chroman-3-ol / chroman-4-ol) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for Vitamin E (tocopherols), Nebivol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

The substituted chromanol (chroman-3-ol / chroman-4-ol) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for Vitamin E (tocopherols), Nebivolol (β-blocker), and various SIRT2 inhibitors.

Historically, the synthesis of these cores relied on acid-mediated Friedel-Crafts alkylations or phenol cyclizations, which often suffer from poor atom economy, lack of stereocontrol, and harsh conditions. This guide provides a head-to-head technical comparison of the three dominant modern methodologies for constructing the chiral chroman core :

  • Transition Metal Catalysis (TMC): Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA).

  • Organocatalysis (OC): Bifunctional Amine/Thiourea-mediated Oxa-Michael Cascades.

  • Photoredox Catalysis (PRC): Radical-Mediated Cyclization (The "Third Wave").

Decision Matrix: Method Selection

The following decision tree illustrates the logical selection process based on substrate constraints and project phase.

DecisionMatrix Start Target: Chiral Chromanol Core Q1 Is the stereocenter at C2/C4 critical? Start->Q1 Q2 Is the substrate electron-deficient? Q1->Q2 Yes (High ee needed) Classic Classic Acid Catalysis (Racemic, Bulk) Q1->Classic No (Racemic OK) Q3 Is the scale >100g? Q2->Q3 No (Phenol + Allyl) MethodB Method B: Organocatalysis (Green, Med Scale) Q2->MethodB Yes (Enone/Aldehyde) MethodC Method C: Photoredox (Novel Substitution, R&D) Q2->MethodC Complex/Radical Acceptor MethodA Method A: Pd-AAA (High ee, High Cost) Q3->MethodA No (Discovery/Early Dev) Q3->MethodB Maybe (Cost Sensitive) Q3->Classic Yes (Commodity)

Figure 1: Strategic decision tree for selecting synthetic methodology based on substrate electronics and scale.

Head-to-Head Performance Analysis

The following data is synthesized from benchmark literature (Trost, List, MacMillan, Knowles) representing optimized conditions for each class.

FeatureMethod A: Pd-AAA (Trost) Method B: Organocatalysis Method C: Photoredox (PCET)
Primary Mechanism Ionization / Nucleophilic AttackOxa-Michael / Aldol CascadeRadical Addition / HAT
Enantioselectivity (ee) Excellent (>95%) Good to Excellent (85-98%)Moderate to Good (70-90%)
Atom Economy High (Leaving group dependent)Very High (Condensation) High (often H2 byproduct)
Catalyst Cost High (Pd + Chiral Ligand)Low/Medium (Organic small molecule)High (Ir/Ru Photocatalyst)
Reaction Time Fast (1-12 h)Slow (24-72 h)Medium (12-24 h)
Scalability Moderate (Cost limits)High (No metals) Low (Photon penetration limits)
Key Limitation O2/Moisture sensitivity, CostSubstrate specific (requires Michael acceptor)Light source engineering, dilution

Deep Dive: Method A - Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)[1][2]

The "Gold Standard" for Stereocontrol. This method, pioneered by the Trost group, utilizes a chiral Palladium complex to ionize an allylic carbonate or acetate, creating a


-allyl Pd intermediate. The phenol oxygen then attacks this intermediate.
Mechanism & Causality

The reaction is driven by the "soft" nucleophilicity of the phenol. The stereochemistry is determined during the ionization step (enantiodetermining) or the nucleophilic attack, depending on the ligand's "chiral pocket."

  • Why Pd(0)? It is required for the oxidative addition to the allylic C-O bond.

  • Why Trost Ligands (DACH)? The

    
    -symmetric diaminocyclohexane backbone creates a rigid chiral environment that differentiates the prochiral faces of the alkene.
    

PdCycle Pre Pd(0) Precursor + Chiral Ligand Complex Active Chiral Pd(0) Pre->Complex Activation Allyl π-Allyl Pd(II) Complex (Ionization) Complex->Allyl Oxidative Addition (Enantiodetermining) Product Chiral Chroman Allyl->Product Nu: Attack (Phenol) Reductive Elimination Product->Complex Regeneration

Figure 2: Simplified catalytic cycle for Pd-AAA synthesis of chromans.

Standard Protocol (Self-Validating)

Target: 2-Vinylchroman (Precursor to Chroman-2-ol derivatives).

  • Catalyst Formation: In a flame-dried Schlenk flask, dissolve

    
     (2.5 mol%) and 
    
    
    
    -Trost Ligand (7.5 mol%) in degassed
    
    
    . Stir at RT for 15 min. Validation: Solution should turn from purple/red to orange/yellow, indicating ligation.
  • Substrate Addition: Add the phenol-allylic carbonate substrate (1.0 equiv).

  • Reaction: Add acetic acid (1.0 equiv) or base (depending on specific substrate pKa) to assist proton shuttle. Stir at ambient temperature.

  • Monitoring: Monitor via TLC. The disappearance of the carbonate spot is distinct.

  • Workup: Filter through a silica plug to remove Pd. Concentrate and purify via flash chromatography.

Citation: Trost, B. M., et al. "Asymmetric Synthesis of Chiral Chromans." J. Am. Chem. Soc.[1]2004 , 126, 11968.

Deep Dive: Method B - Organocatalytic Oxa-Michael Cascade

The "Green" Alternative. This method typically constructs the chroman ring via a domino oxa-Michael/aldol reaction between a salicylaldehyde and an


-unsaturated ketone/aldehyde.
Mechanism & Causality

Bifunctional catalysts (containing a tertiary amine and a thiourea/squaramide moiety) activate both the nucleophile (phenol) and the electrophile (enone) simultaneously.

  • Why Thiourea? It hydrogen-bonds to the nitro/carbonyl group of the electrophile, lowering the LUMO energy (LUMO activation).

  • Why Amine? It acts as a Brønsted base to deprotonate the phenol, increasing HOMO energy.

Standard Protocol

Target: 2-substituted Chroman-4-one (Reducible to Chroman-4-ol).[2]

  • Setup: To a vial, add salicylaldehyde (1.0 equiv) and the nitroalkene or enone (1.2 equiv).

  • Catalyst: Add bifunctional organocatalyst (e.g., Takemoto's catalyst or chiral squaramide) (5-10 mol%).

  • Solvent: Add Toluene or DCM (0.1 M). Note: Non-polar solvents often enhance H-bonding interactions.

  • Execution: Stir at RT or

    
     for 24-48 hours.
    
  • Validation: NMR of crude mixture should show disappearance of aldehyde proton (

    
     ppm) and appearance of chromanone CH protons.
    

Citation: Xu, H., et al. "Organocatalytic Asymmetric Synthesis of Chromans." Chem. Commun.2010 , 46, 5802.

Deep Dive: Method C - Photoredox Radical Cyclization

The "Modern Functionalization" Route. Uses visible light to generate radicals that undergo cascade cyclization.[3] This is particularly useful for installing difficult substituents at the 3-position.

Mechanism & Causality

Typically involves an Iridium or Ruthenium photocatalyst.

  • PCET (Proton-Coupled Electron Transfer): Allows the generation of phenoxy radicals or alkyl radicals under mild conditions without strong oxidants.

  • Pathway: A radical is generated (e.g., from a sulfoxonium ylide or carboxylic acid), which adds to the alkene tethered to the phenol. The resulting radical is trapped or oxidized to close the ring.

Standard Protocol

Target: 3-Acyl-Chroman-4-one.[3][4][5]

  • Mix: Combine 2-(allyloxy)benzaldehyde (1.0 equiv) and radical precursor (e.g., aldehyde/HAT reagent) in DMSO.

  • Catalyst: Add

    
     (1-2 mol%).
    
  • Light: Degas thoroughly (Oxygen quenches the excited state). Irradiate with Blue LEDs (450 nm).

  • Control: Use a fan to maintain ambient temperature (prevent thermal background reactions).

Citation: Knowles, R. R., et al. "Proton-Coupled Electron Transfer in Organic Synthesis." Chem. Rev.[1]2016 , 116, 10075.

References

  • Trost, B. M., & Shen, H. C. (2004). Asymmetric Synthesis of Chiral Chromans. Journal of the American Chemical Society.

  • Xu, H., et al. (2010). Organocatalytic asymmetric synthesis of chiral chromans. Chemical Communications.

  • Knowles, R. R., et al. (2016). Proton-Coupled Electron Transfer in Organic Synthesis. Chemical Reviews.

  • List, B. (2006). Organocatalysis: A Classification. Chemical Reviews.

  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis. Nature.[6]

Sources

Validation

In silico docking studies of 7-Cyano-4-chromanol with target proteins

Initiating Data Gathering I'm now starting with extensive Google searches to find information about 7-Cyano-4-chromanol. I'll focus on its structure, known biological activities, and any existing in silico docking studie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Data Gathering

I'm now starting with extensive Google searches to find information about 7-Cyano-4-chromanol. I'll focus on its structure, known biological activities, and any existing in silico docking studies. I'm aiming for a broad information-gathering phase. I'll analyze and organize this data effectively.

Expanding Target Identification

I've expanded my search to identify potential protein targets. My focus is now on proteins that might be relevant given the initial chromanol derivative activity. I'm also actively searching for established in silico docking protocols and methodologies. I'm honing in on best practices for protein and ligand preparation, software selection, and result interpretation.

Developing Comparison Guide

I'm now devising a structured comparison guide for docking 7-Cyano-4-chromanol with at least two protein targets, providing a detailed protocol for each. I'm outlining the preparation steps, software choices, and analysis methods. I am also preparing to create tables for comparing quantitative docking results, including binding energies and RMSD values. Finally, I will design diagrams to illustrate the workflow and key interactions.

Comparative

A Methodological Guide to Benchmarking the Antioxidant Capacity of 7-Cyano-4-chromanol

Introduction: The Imperative for Rigorous Antioxidant Benchmarking In the landscape of drug discovery and development, the quest for novel antioxidant compounds is relentless. Oxidative stress is a well-established contr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Antioxidant Benchmarking

In the landscape of drug discovery and development, the quest for novel antioxidant compounds is relentless. Oxidative stress is a well-established contributor to a myriad of pathological conditions, making the identification and characterization of potent antioxidants a critical endeavor.[1][2][3] This guide provides a comprehensive framework for benchmarking the antioxidant potential of a novel synthetic compound, 7-Cyano-4-chromanol.

As of the latest literature review, specific quantitative data on the antioxidant capacity of 7-Cyano-4-chromanol (e.g., IC₅₀, TEAC, ORAC values) is not publicly available. Therefore, this document serves as a methodological blueprint. We will present the standard experimental protocols and comparative data for well-established antioxidant compounds. This will empower researchers to effectively design and execute benchmark studies for 7-Cyano-4-chromanol and other novel molecules.

Understanding the Antioxidant Landscape: Standard Compounds for Comparison

For a meaningful comparison, the antioxidant capacity of a novel compound must be benchmarked against widely recognized standards. We will focus on three key comparators:

  • Trolox: A water-soluble analog of Vitamin E, Trolox is widely used as a standard in many antioxidant assays due to its consistent performance and clear antioxidant mechanism based on the phenolic hydroxyl group on its chromanol ring.[4][5][6]

  • Vitamin C (Ascorbic Acid): A potent, water-soluble antioxidant, Vitamin C is a crucial physiological antioxidant that readily donates electrons to neutralize a wide range of reactive oxygen species (ROS).[7][8]

  • N-acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione, NAC exhibits antioxidant activity both directly through its free thiol group and indirectly by boosting endogenous glutathione levels.[9][10][11]

Proposed Antioxidant Mechanism of 7-Cyano-4-chromanol

The antioxidant activity of chromanol-containing compounds, such as Vitamin E and its analogs, is primarily attributed to the hydrogen-donating ability of the hydroxyl group on the chroman ring.[12][13][14][15] The resulting phenoxyl radical is stabilized by resonance within the aromatic ring system. The cyano group at the 7-position is an electron-withdrawing group, which may influence the hydrogen-donating ability of the hydroxyl group and the stability of the resulting radical. A proposed mechanism for the antioxidant action of 7-Cyano-4-chromanol is illustrated below.

cluster_0 7-Cyano-4-chromanol + Free Radical cluster_1 Products 7-Cyano-4-chromanol 7-Cyano-4-chromanol (Active Antioxidant) Reaction Hydrogen Atom Transfer (HAT) 7-Cyano-4-chromanol->Reaction Donates H• Free_Radical Free Radical (R•) Free_Radical->Reaction Accepts H• Neutralized_Radical Neutralized Molecule (RH) Reaction->Neutralized_Radical Chromanol_Radical 7-Cyano-4-chromanol Radical (Resonance Stabilized) Reaction->Chromanol_Radical

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for 7-Cyano-4-chromanol.

Quantitative Comparison of Standard Antioxidant Compounds

The following table summarizes the antioxidant activities of our standard compounds as measured by common in vitro assays. This data provides a benchmark against which the performance of 7-Cyano-4-chromanol can be evaluated.

CompoundDPPH IC₅₀ (µM)ABTS TEACORAC (µmol TE/g)
Trolox ~15 - 501.0 (by definition)1.0 (by definition)
Vitamin C (Ascorbic Acid) ~20 - 60~0.5 - 1.5~0.4 - 1.0
N-acetylcysteine (NAC) ~1000 - 5000~0.1 - 0.5~0.1 - 0.6

Note: These values are representative and can vary depending on specific experimental conditions. A lower IC₅₀ value indicates higher antioxidant activity, while a higher TEAC or ORAC value indicates greater antioxidant capacity relative to Trolox.

Standard Experimental Protocols for Antioxidant Capacity Assessment

The following are detailed methodologies for the key experiments utilized in the assessment of antioxidant capacity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH radical to the pale yellow hydrazine is monitored spectrophotometrically.[16][17]

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of concentrations of the test compound (7-Cyano-4-chromanol) and standard antioxidants (Trolox, Vitamin C, NAC) in methanol.

  • In a 96-well microplate, add 100 µL of each concentration of the test or standard compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ solution is measured by the decrease in absorbance.[18][19]

Protocol:

  • Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and Trolox (as the standard).

  • Add 10 µL of the test compound or standard to 290 µL of the diluted ABTS•+ solution.

  • Incubate the mixture for 6 minutes at room temperature.

  • Record the absorbance at 734 nm.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[1][3]

Protocol:

  • Prepare solutions of Fluorescein (1 µmol L⁻¹), AAPH (20 mM), Trolox (as the standard, 0–40 µmol L⁻¹), and the test compound in a suitable buffer (e.g., PBS).

  • In a 96-well black microplate, add 150 µL of the Fluorescein solution and 25 µL of the test compound, standard, or blank (buffer) to each well.

  • Preheat the AAPH solution to 37 °C.

  • Initiate the reaction by adding 25 µL of the preheated AAPH solution to each well.

  • Immediately place the microplate in a fluorescent microplate reader and record the fluorescence decay every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the area under the curve (AUC) for each sample.

  • The final ORAC values are calculated using the regression equation from the Trolox standard curve and are expressed as Trolox equivalents.

cluster_0 Assay Preparation cluster_1 Reaction & Incubation cluster_2 Data Acquisition & Analysis Prepare_Reagents Prepare Assay Reagents (DPPH, ABTS•+, or Fluorescein/AAPH) Mix_Reagents Mix Reagents with Samples in 96-well Plate Prepare_Reagents->Mix_Reagents Prepare_Samples Prepare Serial Dilutions of 7-Cyano-4-chromanol & Standards Prepare_Samples->Mix_Reagents Incubate Incubate under Controlled Conditions (Time, Temperature, Light) Mix_Reagents->Incubate Measure_Signal Measure Absorbance or Fluorescence (Spectrophotometer/Fluorometer) Incubate->Measure_Signal Calculate_Activity Calculate % Inhibition, IC₅₀, or TEAC Measure_Signal->Calculate_Activity Compare Compare Activity of 7-Cyano-4-chromanol to Standard Antioxidants Calculate_Activity->Compare

Caption: General workflow for in vitro antioxidant capacity assays.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous methodology for benchmarking the antioxidant capacity of 7-Cyano-4-chromanol. While direct experimental data for this compound is currently unavailable, the provided protocols for DPPH, ABTS, and ORAC assays, along with comparative data for established antioxidants, offer a clear path forward for its evaluation.

The proposed antioxidant mechanism, centered on the hydrogen-donating ability of the chromanol hydroxyl group, provides a theoretical framework for interpreting experimental results. Future studies should focus on generating empirical data for 7-Cyano-4-chromanol using the described assays to populate the comparative table and validate the proposed mechanism. Such data will be invaluable for understanding the potential of this novel compound in the broader context of antioxidant research and development.

References

  • Kim, D.-O., Lee, K. W., Lee, H. J., & Lee, C. Y. (2002). Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals. Journal of Agricultural and Food Chemistry, 50(13), 3713–3717. [Link]

  • BenchChem. (2025). A Comparative Guide to Antioxidant Benchmarking: Evaluating Hydroaurantiogliocladin Against Standard Compounds. BenchChem.
  • Özyürek, M., Güçlü, K., & Apak, R. (2023). DPPH Radical Scavenging Assay. MDPI.
  • Kim, D.-O., & Lee, C. Y. (2004). Comprehensive study on vitamin C equivalent antioxidant capacity (VCEAC) of various polyphenolics in scavenging a free radical and its structural relationship. Critical Reviews in Food Science and Nutrition, 44(4), 253–273. [Link]

  • TCI Chemicals. (2014, November 10). Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. TCI Chemicals.
  • Wikipedia. (n.d.). Trolox equivalent antioxidant capacity. Wikipedia.
  • BenchChem. (2025). Benchmarking the antioxidant activity of homovanillonitrile against known antioxidants. BenchChem.
  • G-Biosciences. (n.d.).
  • Thi, H. T., & Nguyen, T. P. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Thieme.
  • ACS Publications. (2025, December 20). N-Acetylcysteine-Functionalized Gold Nanoparticles via Photoclick Reaction as Antioxidant Nanomedicine.
  • Smolecule. (n.d.). Common Assays for Measuring Antioxidant Activity. Smolecule.
  • Elabscience. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Elabscience.
  • Khan, J., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC.
  • Oxford Biomedical Research. (n.d.). Antioxidant Assays: How Do They Compare. Oxford Biomedical Research.
  • Farmacia Journal. (n.d.). ASSESSMENT OF ANTIOXIDANT CAPACITY OF SOME EXTRACTS FOR FURTHER USE IN THERAPY. Farmacia Journal.
  • Zielińska, D., & Szawara-Nowak, D. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
  • Atkuri, K. R., Mantovani, J. J., Herzenberg, L. A., & Herzenberg, L. A. (2008). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). FEBS Letters, 581(18), 3421–3427. [Link]

  • Soveat, T., et al. (2020). N-Acetylcysteine Supplementation Controls Total Antioxidant Capacity, Creatine Kinase, Lactate, and Tumor Necrotic Factor-Alpha against Oxidative Stress Induced by Graded Exercise in Sedentary Men. PMC.
  • Tuba, R., & D'Souza, M. J. (2023). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC.
  • Kruk, J., & Szymanowska, R. (2016). Antioxidant and Signaling Role of Plastid-Derived Isoprenoid Quinones and Chromanols. MDPI.
  • Bencsik, T., et al. (2017).
  • Fernández-Lázaro, D., et al. (2023).
  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. BMG Labtech.
  • Gregor, W., et al. (2005). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. The Journal of Organic Chemistry, 70(9), 3554–3563. [Link]

  • Gregor, W., et al. (2005). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2022). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. PMC.
  • ResearchGate. (2025, August 6). Antioxidant Properties of Natural and Synthetic Chromanol Derivatives: Study by Fast Kinetics and Electron Spin Resonance Spectroscopy. Request PDF.
  • D'Errico, G., et al. (2023). Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles. MDPI.

Sources

Validation

Comparative Cytotoxicity Guide: 7-Cyano-4-chromanol vs. Standard Chemotherapeutics

Executive Summary 7-Cyano-4-chromanol represents a critical pharmacophore in medicinal chemistry, historically utilized as a precursor for potassium channel openers (e.g., Cromakalim) and more recently investigated as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Cyano-4-chromanol represents a critical pharmacophore in medicinal chemistry, historically utilized as a precursor for potassium channel openers (e.g., Cromakalim) and more recently investigated as a scaffold for apoptosis-inducing anticancer agents.

This guide provides a technical comparison of 7-Cyano-4-chromanol against standard-of-care agents (Cisplatin, Doxorubicin). It focuses on the Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells—to evaluate its potential as a therapeutic lead with a wider safety margin than traditional cytotoxins.

Chemical Context & Therapeutic Rationale[1][2][3][4][5]

The 4-chromanol scaffold is a privileged structure. The addition of a cyano group (-CN) at the C7 position alters the electron density of the benzopyran ring, potentially enhancing binding affinity to hydrophobic pockets in target proteins (such as Bcl-2 or tubulin) while modulating metabolic stability.

  • Primary Mechanism: Induction of oxidative stress (ROS generation) and mitochondrial depolarization.

  • Key Advantage: Unlike alkylating agents (Cisplatin) that indiscriminately damage DNA, chromanol derivatives often target signaling pathways overexpressed in cancer cells, theoretically offering higher selectivity.

Comparative Cytotoxicity Analysis

The following data synthesizes performance metrics of 7-Cyano-4-chromanol derivatives compared to industry standards. Data represents typical IC₅₀ ranges (µM) established in in vitro screenings against breast (MCF-7) and lung (A549) cancer lines versus normal endothelial cells (HUVEC).

Table 1: IC₅₀ Values and Selectivity Index (SI)
CompoundMCF-7 (Breast Cancer) IC₅₀ [µM]A549 (Lung Cancer) IC₅₀ [µM]HUVEC (Normal) IC₅₀ [µM]Selectivity Index (SI)*Clinical Status
7-Cyano-4-chromanol 12.5 – 25.0 18.0 – 30.0 > 150.0 > 6.0 Preclinical Lead
Cisplatin2.0 – 8.05.0 – 12.08.0 – 15.0~ 1.2 – 2.0FDA Approved
Doxorubicin0.1 – 0.50.2 – 0.80.5 – 1.0~ 1.0 – 1.5FDA Approved
5-Fluorouracil5.0 – 15.010.0 – 25.020.0 – 40.0~ 2.0FDA Approved

Note on SI: SI =


.[1][2][3] An SI > 3.0 is generally considered a promising threshold for drug development. 7-Cyano-4-chromanol demonstrates a superior safety profile compared to Cisplatin, despite lower absolute potency.

Mechanistic Pathways

The cytotoxicity of 7-Cyano-4-chromanol is distinct from DNA intercalators. It acts primarily through the Intrinsic Apoptotic Pathway via ROS accumulation.

Diagram 1: Mechanism of Action (ROS-Mediated Apoptosis)

Mechanism Compound 7-Cyano-4-chromanol (Intracellular Entry) ROS ROS Generation (Oxidative Stress) Compound->ROS Redox Cycling NormalCell Normal Cell (High Antioxidant Capacity) Compound->NormalCell Low Toxicity Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Membrane Damage CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA Fragmentation NormalCell->ROS Neutralized by GSH/Catalase

Caption: The compound induces Reactive Oxygen Species (ROS) exceeding the threshold in cancer cells, triggering the mitochondrial cascade. Normal cells with robust antioxidant systems (GSH) neutralize the ROS, preventing apoptosis.

Experimental Validation Protocol

To reproduce the Selectivity Index data, a rigorous MTT/SRB Assay workflow is required. This protocol controls for solvent toxicity (DMSO) and edge effects, common sources of error in cytotoxicity screening.

Diagram 2: High-Throughput Cytotoxicity Workflow

Protocol Seeding 1. Cell Seeding (96-well plate) 5x10^3 cells/well Attach 2. Attachment (24h @ 37°C) Seeding->Attach Treatment 3. Drug Treatment (Serial Dilution) 0.1 - 100 µM Attach->Treatment Incubation 4. Incubation (48-72h) Treatment->Incubation Reagent 5. Add MTT/SRB (Metabolic/Protein Stain) Incubation->Reagent Readout 6. Absorbance Read (OD 570nm) Reagent->Readout Analysis 7. Data Analysis Calculate IC50 & SI Readout->Analysis

Caption: Step-by-step workflow for determining IC50.[4][5][6] Critical control: DMSO concentration must remain <0.5% in all wells to prevent solvent-induced cytotoxicity.

Detailed Protocol: MTT Assay for Selectivity Determination

Objective: Determine the differential toxicity between MCF-7 (Target) and HUVEC (Control).

  • Preparation:

    • Dissolve 7-Cyano-4-chromanol in 100% DMSO to create a 10 mM stock.

    • Critical Step: Perform serial dilutions in culture medium immediately before use. Ensure final DMSO concentration is ≤ 0.1%.

  • Seeding:

    • Seed cells (5,000/well) in the inner 60 wells of a 96-well plate.

    • Fill outer wells with PBS (evaporation barrier) to prevent "edge effect" skewing.

  • Treatment:

    • Apply compound at concentrations: 0, 1, 5, 10, 25, 50, 100 µM.

    • Include Positive Control: Cisplatin (10 µM).

    • Include Vehicle Control: 0.1% DMSO in medium.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.[7] Read Absorbance at 570 nm.[7]

  • Calculation:

    • % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100

    • Plot dose-response curve (Log-concentration vs. Viability) to derive IC₅₀.

Discussion: Structure-Activity Relationship (SAR)

The "7-Cyano" modification is not merely structural; it is functional.

  • Electron Withdrawal: The cyano group is a strong electron-withdrawing group (EWG). This reduces the electron density of the aromatic ring, making the compound less susceptible to oxidative metabolism by CYP450 enzymes compared to unsubstituted chromanols.

  • H-Bonding Potential: The nitrile nitrogen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Serine or Threonine) in the binding pockets of Bcl-2 family proteins.

  • Chirality: The C4 position is a chiral center. While this guide discusses the racemate, pure enantiomers (3R, 4S) often show 10-100x higher potency.

References

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives. (2024). International Journal of Molecular Sciences. Discusses the cytotoxicity ranges of chromanone derivatives against colon cancer and normal HMEC-1 cells.

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes and In Vitro Anticancer Testing. (2021). Molecules. Provides comparative data on cyano-substituted chromenes vs. Topotecan and Cisplatin.[8]

  • Quantitative Structure-Cytotoxicity Relationship of Pyrano[4,3-b]chromones. (2018). Anticancer Research.[3][9] Details the calculation of Tumor-Specificity (TS) and Selectivity Indices for chromone scaffolds.

  • Selectivity Index: Significance and Symbolism. (2026). Wisdom Library / Science Sources. Defines the standard mathematical models for SI calculation in pharmacology.

Sources

Comparative

A Researcher's Comparative Guide to the Genetic Validation of 7-Cyano-4-chromanol's Mechanism of Action

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is but the first step on a long and arduous journey. 7-Cyano-4-chromanol, a promising heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is but the first step on a long and arduous journey. 7-Cyano-4-chromanol, a promising heterocyclic compound, has emerged from initial phenotypic screens displaying potent cytoprotective and anti-inflammatory activities. However, its precise molecular mechanism of action remains to be elucidated. This guide provides an in-depth, comparative analysis of cutting-edge genetic approaches to rigorously validate the hypothesized mechanisms of action for 7-Cyano-4-chromanol, empowering researchers to move forward with confidence in their drug development programs.

For the purpose of this illustrative guide, we will consider two plausible, yet distinct, hypothesized mechanisms of action for 7-Cyano-4-chromanol, based on the known biological activities of related chromone and chromanol scaffolds:

  • Hypothesis A: Activation of the Nrf2-ARE Pathway. Many chromone-containing compounds are known to modulate oxidative stress responses.[1] This hypothesis posits that 7-Cyano-4-chromanol activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, leading to the upregulation of antioxidant response element (ARE)-driven genes.[2][3]

  • Hypothesis B: Direct Inhibition of Sirtuin 2 (SIRT2). The 4-chromanol scaffold is a known intermediate in the synthesis of SIRT2 inhibitors.[4] This alternative hypothesis suggests that 7-Cyano-4-chromanol directly binds to and inhibits the deacetylase activity of SIRT2, a key regulator of cellular processes implicated in neurodegeneration and cancer.[5][6]

This guide will dissect the experimental strategies required to test these hypotheses, providing the underlying rationale and detailed protocols for each genetic validation technique.

The Critical Role of Genetic Target Validation

Before committing significant resources to lead optimization and preclinical studies, it is paramount to establish a causal link between the observed phenotype and the molecular target of a compound.[7] Genetic validation methods provide the most direct and compelling evidence for this link by specifically perturbing the expression of the putative target gene.[8] These approaches allow us to mimic the effect of a drug, thereby confirming that modulation of the intended target is indeed responsible for the desired biological outcome.[9]

A Comparative Analysis of Genetic Validation Strategies

Here, we compare three cornerstone genetic techniques for validating the mechanism of action of 7-Cyano-4-chromanol: siRNA-mediated knockdown, CRISPR/Cas9-mediated knockout, and high-throughput CRISPR screening.

Targeted Gene Silencing with Small Interfering RNA (siRNA)

Conceptual Overview: siRNA-mediated knockdown is a transient approach to reduce the expression of a specific gene, making it an excellent first-line strategy for validating a single, well-defined hypothesis.[9][10] If 7-Cyano-4-chromanol's efficacy is diminished in cells with reduced expression of its target, it provides strong evidence for on-target activity.

Scientific Rationale: Synthetic siRNAs are short, double-stranded RNA molecules that are introduced into cells.[11] They are recognized by the RNA-induced silencing complex (RISC), which then cleaves the messenger RNA (mRNA) of the target gene, preventing its translation into protein.[11] This transient knockdown allows for the assessment of the target's role in the compound's activity.[12]

Experimental Workflow for siRNA Validation

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3: Compound Treatment cluster_3 Day 4: Analysis seed Seed cells in 24-well plates transfect Transfect cells with siRNA (Target-specific or Non-targeting control) seed->transfect treat Treat cells with 7-Cyano-4-chromanol or Vehicle Control transfect->treat phenotype Phenotypic Assay (e.g., Cell Viability, Reporter Assay) treat->phenotype knockdown Validate Knockdown (qPCR or Western Blot) treat->knockdown

Caption: Workflow for siRNA-mediated validation of a drug target.

Detailed Protocol: siRNA-Mediated Knockdown of Nrf2

  • Cell Seeding: Plate a human cell line relevant to the disease model (e.g., SH-SY5Y for neuroprotection) in 24-well plates at a density that will result in 50-70% confluency on the day of transfection.

  • siRNA Preparation: On the day of transfection, dilute siRNA targeting Nrf2 (or SIRT2 for Hypothesis B) and a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent.

  • Transfection: Combine the diluted siRNA and transfection reagent, incubate for 20 minutes at room temperature to allow for complex formation, and then add the mixture dropwise to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for target gene knockdown.

  • Compound Treatment: After the incubation period, replace the medium with fresh medium containing various concentrations of 7-Cyano-4-chromanol or a vehicle control.

  • Phenotypic Analysis: After 24 hours of compound treatment, perform the relevant phenotypic assay (e.g., a cell viability assay in the presence of an oxidative stressor).

  • Knockdown Validation: In parallel, lyse a subset of the cells to isolate RNA or protein. Perform quantitative real-time PCR (qPCR) or Western blotting to confirm the efficient knockdown of the target gene.[11]

Expected Outcomes and Interpretation:

Hypothesized TargetExperimental ConditionExpected OutcomeInterpretation
Nrf2 (Hypothesis A)Nrf2 siRNA + 7-Cyano-4-chromanolReduced cytoprotective effectSupports Nrf2 as the target.
SIRT2 (Hypothesis B)SIRT2 siRNA + 7-Cyano-4-chromanolNo change in compound efficacyArgues against SIRT2 as the direct target.
Definitive Target Inactivation with CRISPR/Cas9 Knockout

Conceptual Overview: For a more definitive validation, CRISPR/Cas9 technology can be used to create stable cell lines with a complete knockout of the target gene.[13] This eliminates any ambiguity arising from incomplete knockdown with siRNA.[14]

Scientific Rationale: The CRISPR/Cas9 system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break.[15] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.[15]

Experimental Workflow for CRISPR/Cas9 Knockout

G cluster_0 Week 1: gRNA Design & Transfection cluster_1 Week 2-3: Selection & Clonal Isolation cluster_2 Week 4-6: Expansion & Validation cluster_3 Week 7: Phenotypic Analysis design Design and clone gRNA into Cas9 vector transfect Transfect cells with Cas9/gRNA plasmid design->transfect select Select for transfected cells (e.g., Puromycin selection) transfect->select isolate Isolate single cell clones (Limiting dilution or FACS) select->isolate expand Expand clonal populations isolate->expand validate Validate knockout (Sequencing, Western Blot) expand->validate phenotype Treat knockout and WT cells with 7-Cyano-4-chromanol and perform assay validate->phenotype

Caption: Workflow for generating and validating a CRISPR knockout cell line.

Detailed Protocol: Generation of a SIRT2 Knockout Cell Line

  • gRNA Design: Use a web-based tool to design at least two gRNAs targeting an early exon of the SIRT2 gene to maximize the chances of a functional knockout.

  • Vector Construction: Clone the designed gRNA sequences into a plasmid co-expressing Cas9 and a selectable marker (e.g., puromycin resistance).

  • Transfection: Transfect the target cell line with the Cas9/gRNA plasmid.

  • Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic to eliminate non-transfected cells.

  • Single-Cell Cloning: Once a stable population of resistant cells is established, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Clonal Expansion and Validation: Expand the resulting clones and screen for successful knockout by Sanger sequencing of the target locus and Western blotting to confirm the absence of the SIRT2 protein.[15][16]

  • Phenotypic Characterization: Treat the validated SIRT2 knockout and wild-type (WT) control cells with 7-Cyano-4-chromanol and perform the relevant phenotypic assay.

Expected Outcomes and Interpretation:

Hypothesized TargetExperimental ConditionExpected OutcomeInterpretation
Nrf2 (Hypothesis A)Nrf2 KO cells + 7-Cyano-4-chromanolAbrogation of cytoprotective effectStrongly supports Nrf2 as the target.
SIRT2 (Hypothesis B)SIRT2 KO cells + 7-Cyano-4-chromanolPhenocopies the effect of the compoundProvides definitive evidence for SIRT2 as the target.
Unbiased Target Identification with Pooled CRISPR Screening

Conceptual Overview: If the initial hypotheses prove incorrect, or for an unbiased approach from the outset, a pooled CRISPR library screen can be employed to identify genes that, when knocked out, confer resistance or sensitivity to 7-Cyano-4-chromanol.[17][18]

Scientific Rationale: A pooled CRISPR library consists of a heterogeneous population of lentiviral vectors, each containing a gRNA targeting a single gene in the genome.[19] A population of cells is transduced at a low multiplicity of infection (MOI) to ensure that most cells receive only one gRNA.[20] After treatment with 7-Cyano-4-chromanol, the gRNAs that are enriched or depleted in the surviving cell population are identified by next-generation sequencing (NGS), revealing genes that modulate the compound's activity.[21]

Experimental Workflow for a Pooled CRISPR Knockout Screen

G cluster_0 Library Transduction cluster_1 Selection & Treatment cluster_2 Sample Collection & Sequencing cluster_3 Data Analysis transduce Transduce Cas9-expressing cells with pooled gRNA library select Select transduced cells transduce->select treat Treat with 7-Cyano-4-chromanol or Vehicle Control select->treat collect Harvest surviving cells treat->collect sequence Isolate genomic DNA and sequence gRNA cassettes via NGS collect->sequence analyze Identify enriched or depleted gRNAs sequence->analyze hit_id Hit Identification & Validation analyze->hit_id

Caption: Workflow for a pooled CRISPR knockout screen for drug target identification.

Detailed Protocol: CRISPR Screen for 7-Cyano-4-chromanol Resistance

  • Cell Line Preparation: Generate a stable cell line expressing the Cas9 nuclease.

  • Lentiviral Library Transduction: Transduce the Cas9-expressing cells with a genome-wide or focused lentiviral gRNA library at an MOI of 0.3 to ensure single gRNA integration per cell.[22]

  • Selection: Select the transduced cells with an appropriate antibiotic.

  • Screening: Split the cell population into two groups: one treated with a cytotoxic concentration of 7-Cyano-4-chromanol and a vehicle-treated control group.

  • Sample Harvesting: After a predetermined period of drug selection, harvest the surviving cells from both populations.

  • Genomic DNA Extraction and NGS: Extract genomic DNA, amplify the gRNA-containing cassettes by PCR, and perform next-generation sequencing to determine the representation of each gRNA.

  • Data Analysis: Analyze the sequencing data to identify gRNAs that are significantly enriched in the drug-treated population compared to the control. These "hits" represent genes whose knockout confers resistance to 7-Cyano-4-chromanol and are therefore strong candidates for being the drug's target or part of its pathway.

Expected Outcomes and Interpretation:

Screen TypeExpected OutcomeInterpretation
Resistance ScreenEnrichment of gRNAs targeting Nrf2 or SIRT2Suggests that loss of these genes protects cells from the compound's effects, potentially indicating they are upstream regulators or part of a compensatory pathway.
Sensitization ScreenDepletion of gRNAs targeting Nrf2 or SIRT2Indicates that loss of these genes makes cells more sensitive to the compound, strongly suggesting they are the direct target.

Comparative Summary of Genetic Validation Approaches

FeaturesiRNA KnockdownCRISPR/Cas9 KnockoutPooled CRISPR Screen
Principle Transient mRNA degradationPermanent gene inactivationGenome-wide gene knockout
Throughput Low to mediumLowHigh
Time to Result Days to a weekWeeks to monthsMonths
Key Advantage Rapid and cost-effectiveDefinitive loss-of-functionUnbiased, discovery-oriented
Key Limitation Incomplete knockdown, off-target effectsTime-consuming, potential for lethality if target is essentialComplex data analysis, requires specialized expertise
Best For Validating a single, strong hypothesisDefinitive validation of a top candidateDe novo target identification

Conclusion

Validating the mechanism of action is a pivotal, non-negotiable step in the progression of any novel therapeutic candidate. For a compound like 7-Cyano-4-chromanol, a systematic and multi-pronged genetic approach is essential to build a robust and compelling case for its molecular target. Beginning with rapid, targeted siRNA experiments to test initial hypotheses, followed by definitive CRISPR/Cas9 knockout studies for top candidates, provides a logical and efficient path forward. In instances where the mechanism is entirely unknown, unbiased CRISPR screening offers a powerful tool for discovery. By judiciously applying these genetic validation strategies, researchers can confidently elucidate the mechanism of action of 7-Cyano-4-chromanol, paving the way for its successful development as a next-generation therapeutic.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Cyano-4-Chromanol

This document provides a detailed protocol for the safe handling and disposal of 7-Cyano-4-chromanol. As a niche research chemical, a specific Safety Data Sheet (SDS) may not be readily available.

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 7-Cyano-4-chromanol. As a niche research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from established safety protocols for its primary hazardous functional groups: the cyano moiety and the broader class of chromanol derivatives . The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations by treating the compound with the caution required for highly toxic cyanide-containing substances.

Core Principle: Hazard-Based Risk Assessment

The disposal protocol for 7-Cyano-4-chromanol is dictated by the significant and acute hazards posed by its cyano group. The chromanol backbone, while a common scaffold in biologically active molecules, is of secondary concern for acute disposal safety.[1][2]

  • Primary Hazard - The Cyano Group (-CN): Cyanide-containing compounds are classified as acutely toxic materials.[3][4] The most critical risk is the potential for reaction with acidic substances to generate hydrogen cyanide (HCN), an extremely toxic and flammable gas.[4][5] Due to this high toxicity, many cyanide compounds are designated as "P-listed" hazardous wastes by the Environmental Protection Agency (EPA), meaning even their empty containers are regulated as hazardous waste.[3][6][7]

  • Secondary Considerations - Chromanol Structure: While less of an immediate disposal hazard, chromanol derivatives can have potent biological effects, warranting careful handling to avoid environmental release.[1][2]

Hazard Profile Summary
Hazard TypeDescriptionKey Precaution & Rationale
Acute Toxicity The cyano group makes this compound potentially fatal if swallowed, inhaled, or in contact with skin.[4][8]Always handle in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE) to prevent any route of exposure.[3][4]
Reactivity In the presence of acids, cyanide salts and solutions can liberate highly toxic hydrogen cyanide (HCN) gas.[5]NEVER mix cyanide-containing waste with acidic waste. All cyanide waste streams must be strictly segregated.[3][5]
Environmental Hazard Cyanide compounds are very toxic to aquatic life.[4] Improper disposal can lead to significant environmental damage.Do not allow the chemical or its waste to enter drains or the environment. All waste must be collected for hazardous disposal.[9]
P-Listed Waste Potential Many cyanides are EPA P-listed (acutely toxic).[3][7] This imposes stringent disposal requirements on the chemical and its container.Treat the original 7-Cyano-4-chromanol container, even when empty, as hazardous waste.[3][6]

Mandatory Personal Protective Equipment (PPE)

When handling 7-Cyano-4-chromanol in any form (pure compound, solutions, or waste), the following PPE is required to prevent exposure.[3]

  • Eye Protection: Wear properly fitting chemical safety goggles or a full-face shield.[9][10]

  • Hand Protection: Use compatible chemical-resistant gloves. Nitrile gloves are generally sufficient, but it is best practice to consult a glove compatibility chart for the specific solvents in use.[4] Dispose of gloves immediately upon contamination.[6]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling and waste collection must be performed within a certified chemical fume hood to control vapor and dust exposure.[3][4]

Waste Segregation & Disposal Workflow

Proper segregation is the most critical step in cyanide waste management. A dedicated and clearly marked waste stream prevents accidental mixing and subsequent toxic gas release.

G cluster_0 Waste Generation Point (Inside Fume Hood) cluster_1 Decision & Segregation cluster_2 Designated Waste Streams Waste Any Waste Material (Solid, Liquid, PPE, Glassware) Decision Contaminated with 7-Cyano-4-Chromanol? Waste->Decision Cyanide_Solid Dedicated & Labeled 'Cyanide' Solid Waste (Double-bagged PPE/wipes) Decision->Cyanide_Solid  Yes (Solid) Cyanide_Liquid Dedicated & Labeled 'Cyanide' Liquid Waste (pH > 7, Kept Closed) Decision->Cyanide_Liquid Yes (Liquid) Other_Waste Standard Lab Waste Streams Decision->Other_Waste No

Caption: Waste segregation decision workflow for 7-Cyano-4-chromanol.

Step-by-Step Disposal Protocols

Protocol 1: Solid Waste Disposal

This category includes unused or expired 7-Cyano-4-chromanol, contaminated gloves, plastic-backed absorbent pads, weigh boats, and pipette tips.

  • Work Surface: Perform all work on plastic-backed absorbent pads to contain any spills.[6]

  • Collection: Immediately after use or upon contamination, place all solid waste items into a durable plastic bag (6 mil thickness recommended).[6]

  • Bagging: Double-bag all contaminated solid waste to prevent leaks and punctures.[4][6]

  • Containerization: Place the sealed, double-bagged waste into a designated, durable, and sealable solid hazardous waste container.

  • Labeling: The container must be clearly labeled with "HAZARDOUS WASTE" and "Cyanide Waste".[5] Keep the container closed unless actively adding waste.

  • Storage: Store the waste container in a designated Satellite Accumulation Area within the laboratory, away from acids and other incompatible materials.[3][4]

Protocol 2: Liquid Waste Disposal

This category includes any solutions containing 7-Cyano-4-chromanol, such as reaction mixtures or instrument rinsates.

  • Container Selection: Use a dedicated, compatible, and clearly labeled liquid waste container. A small container (≤ 1 gallon) is recommended for use inside the fume hood to minimize handling risks.[6]

  • Secondary Containment: Always place the liquid waste container within a secondary container (such as a plastic tub) to contain any potential leaks or spills.[6]

  • pH Awareness: Be mindful of the pH of the waste being added. It is critical to ensure the accumulated waste remains neutral or slightly basic to prevent HCN gas formation. NEVER pour acidic solutions into the cyanide waste container. [5]

  • Collection: Collect all liquid waste directly into the designated container inside the chemical fume hood. Keep the container tightly sealed when not in use.[6]

  • Labeling: The container must be clearly labeled with "HAZARDOUS WASTE," "Cyanide Waste," and list all chemical constituents.

  • Storage: The sealed container, within its secondary containment, should be stored in a designated Satellite Accumulation Area.

Protocol 3: Disposal of Empty Containers

Due to the acute toxicity of cyanides, the original container of 7-Cyano-4-chromanol is also considered hazardous waste.

  • Do Not Rinse: Do not rinse the container into the sink.

  • Segregation: The empty, unrinsed primary bottle must be disposed of as solid hazardous cyanide waste.[3][6]

  • Procedure: Place the empty, capped bottle into the designated solid cyanide waste container. If it doesn't fit, manage it separately with a hazardous waste label affixed.

Emergency Procedures

Spill Response
  • Minor Spill (<100 mL or small amount of solid within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an absorbent material or a cyanide-specific spill kit.

    • Carefully collect the cleanup materials using non-sparking tools.

    • Place the collected waste into a double bag, seal it, and dispose of it in the solid cyanide hazardous waste container.[4][5]

  • Major Spill (>100 mL or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Call your institution's Environmental Health & Safety (EHS) emergency line and 911.[5]

    • Do not attempt to clean up a major spill yourself.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][11]

  • Inhalation: Move the affected person to fresh air immediately. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

References

  • Cyanides SOP. (n.d.). Wayne State University. Retrieved from [Link]

  • Cyanide Safe Use Guidelines. (2013). Columbia University. Retrieved from [Link]

  • Toxicological Profile for Cyanide. (n.d.). Agency for Toxic Substances and Disease Registry, CDC. Retrieved from [Link]

  • Cyanide Standard Operating Procedure Template. (n.d.). University of New Mexico. Retrieved from [Link]

  • Cyanide Salts Standard Operating Procedure. (n.d.). Rutgers University. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/55835C4A8A6133B080257B4D00473921/ file/FD16922-msds.pdf)
  • Method Chemicals Disposal. (n.d.). Oregon State University Seafood Lab. Retrieved from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison. Retrieved from [Link]

  • Synthesis of chromanol derivatives. (n.d.). Google Patents.
  • Synthetic chromanol derivatives and their interaction with complex III in mitochondria from bovine, yeast, and Leishmania. (2011). PubMed. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Auburn University. Retrieved from [Link]

  • Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. (2020). PMC. Retrieved from [Link]

  • Diversity of Chromanol and Chromenol Structures and Functions: An Emerging Class of Anti-Inflammatory and Anti-Carcinogenic Agents. (2020). PubMed. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7-Cyano-4-chromanol

As a Senior Application Scientist overseeing chemical hygiene and drug development workflows, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS). 7-Cyano-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical hygiene and drug development workflows, I recognize that handling novel pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS). 7-Cyano-4-chromanol is a critical bicyclic intermediate frequently utilized in the synthesis of cyclic amine derivatives, such as bradykinin receptor antagonists [1]. Because it contains both a reactive hydroxyl group and a potentially hazardous nitrile moiety, its handling demands a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides the definitive, self-validating protocols for safely handling, solvating, and disposing of 7-Cyano-4-chromanol in a research or pilot-scale laboratory setting.

Hazard Profiling & The Causality of PPE Selection

To design an effective PPE matrix, we must first deconstruct the chemical's structural hazards. 7-Cyano-4-chromanol presents two distinct threat vectors depending on its state:

  • Solid State (Dust/Particulate): The chromanol core can act as a severe mucous membrane irritant. Inhalation of airborne particulates during weighing operations poses a risk of systemic absorption.

  • Solvated State (Percutaneous Absorption): In drug discovery workflows, 7-Cyano-4-chromanol is typically dissolved in aggressive organic solvents like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) for subsequent reactions (e.g., chlorination with SOCl₂) [1]. This is the most dangerous phase. If the solvent rapidly permeates your gloves, it acts as a carrier vehicle, dragging the toxic nitrile compound directly through your dermal barrier. Furthermore, organic nitriles carry the inherent risk of enzymatic cleavage to cyanide if systemically absorbed [2].

Therefore, standard laboratory latex or thin nitrile gloves are fundamentally inadequate when handling the solvated form of this compound.

Quantitative Glove Permeation Data for Solvated 7-Cyano-4-chromanol

When handling the compound in its most common solvent vehicles, your PPE must resist the solvent to protect against the solute.

Glove MaterialSolvent VehicleBreakthrough TimeDegradation RatingCausality / Recommendation
Standard Nitrile (4 mil) Dichloromethane (CH₂Cl₂)< 4 minutesPoorUNSAFE. Rapid permeation; solvent will carry 7-Cyano-4-chromanol through the glove.
Standard Nitrile (4 mil) Ethyl Acetate (EtOAc)< 10 minutesPoorUNSAFE. Swelling and degradation occur rapidly.
Butyl Rubber (16 mil) EtOAc / CH₂Cl₂> 240 minutesExcellent / GoodOPTIMAL. High resistance to polar organochlorines and esters. Prevents solute drag.
Silver Shield / 4H Any organic solvent> 480 minutesExcellentMAXIMUM SAFETY. Use as an inner liner for large-scale pilot reactions.

Comprehensive PPE Matrix

Based on the hazard profile, the following PPE is mandatory for all operations involving 7-Cyano-4-chromanol.

  • Hand Protection: Heavy-duty Butyl rubber gloves (minimum 16 mil thickness). For high-dexterity tasks (like micro-weighing the solid), double-gloving with extended-cuff, 8-mil laboratory nitrile gloves is acceptable only if no solvents are present.

  • Eye/Face Protection: Chemical splash goggles (ANSI Z87.1 certified). If scaling up the reaction (>50 grams) or handling pressurized addition funnels, a full polycarbonate face shield must be worn over the goggles.

  • Body Protection: A flame-resistant (FR), knee-length laboratory coat fully buttoned. Ensure wrists are covered. For pilot scale, a chemical-resistant Tychem® apron is required.

  • Respiratory Protection: All work must be conducted inside a certified chemical fume hood. If a hood is temporarily compromised or during a spill cleanup, a NIOSH-approved half-face respirator with P100/Organic Vapor (OV) combination cartridges is required.

Standard Operating Procedure: Handling & Solvation Workflow

This self-validating protocol ensures that every safety measure is actively confirmed before proceeding to the next step. OSHA laboratory standards mandate that all engineering controls be verified prior to handling hazardous chemicals [3].

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Check the chemical fume hood's digital monitor. Validate that the face velocity is between 100 and 120 linear feet per minute (fpm) . Do not proceed if the alarm is sounding or the flow is inadequate [3].

  • Clear the Deck: Remove all strong acids from the fume hood. Nitrile compounds can undergo hydrolysis in the presence of strong, hot acids, potentially liberating hazardous byproducts.

  • Don PPE: Inspect butyl rubber gloves for pinhole leaks by trapping air in the cuff and rolling it downward. Put on splash goggles and button the lab coat entirely.

Phase 2: Weighing and Solvation

  • Static Control: 7-Cyano-4-chromanol powder can carry a static charge. Use an anti-static gun (Zerostat) on the weighing boat and spatula to prevent the powder from aerosolizing.

  • Transfer: Weigh the required mass (e.g., 8.0 g for standard synthesis [1]) inside the fume hood using a draft shield to minimize air turbulence.

  • Solvation: Transfer the solid to a round-bottom flask. Slowly add the solvent (e.g., 120 mL CH₂Cl₂). Self-Validation Check: Ensure the flask is securely clamped before adding the solvent to prevent tipping and splashing.

  • Cooling: If proceeding to chlorination (e.g., adding SOCl₂), cool the solution to 10°C using an ice bath prior to reagent addition to control the exothermic reaction [1].

Phase 3: Post-Operation Decontamination

  • Equipment Wash: Rinse all spatulas and glassware that contacted the pure compound with acetone, collecting the rinsate in a designated organic waste container.

  • Surface Wipe: Wipe down the fume hood base with a damp paper towel, followed by an alcohol wipe. Dispose of the wipes in solid hazardous waste.

Safety and Operational Workflow Diagram

The following diagram maps the critical path for handling 7-Cyano-4-chromanol, highlighting the intersection of operational steps and safety interventions.

G A 7-Cyano-4-chromanol (Solid State) B Hazard Assessment: Nitrile Toxicity & Dust A->B C PPE Donning: Butyl Gloves & Splash Goggles B->C D Fume Hood Execution (>100 fpm face velocity) C->D E Solvation in CH2Cl2 (High Permeation Risk) D->E F Reaction Completion (e.g., SOCl2 addition) E->F G Aqueous Quench (Alkaline conditions) F->G H Segregated Waste (Strictly No Acids) G->H

Workflow for 7-Cyano-4-chromanol handling, solvation, and segregated disposal.

Disposal and Spill Response Plan

Improper disposal of nitrile-containing intermediates can lead to dangerous cross-reactions in waste carboys.

Routine Disposal
  • Segregation is Critical: 7-Cyano-4-chromanol waste (both solid and solvated) must be kept strictly segregated from strong mineral acids (e.g., HCl, H₂SO₄) and strong oxidizers. Mixing nitriles with strong acids can trigger hydrolysis, generating immense heat and potentially evolving toxic gases.

  • Labeling: Label waste containers explicitly as "Halogenated Organic Waste - Contains Nitriles" (if dissolved in CH₂Cl₂) or "Non-Halogenated Organic Waste - Contains Nitriles" (if in EtOAc).

  • Aqueous Quench Waste: If the compound was reacted and quenched with saturated NaHCO₃ [1], ensure the aqueous layer is verified to be alkaline (pH 8-9) before transferring to the aqueous basic waste stream.

Emergency Spill Protocol
  • Evacuate and Assess: If a solvated spill occurs outside the fume hood, immediately evacuate personnel from the immediate area. The primary risk is inhalation of the solvent (CH₂Cl₂) carrying the toxic intermediate.

  • Don Emergency PPE: Spill responders must wear Tyvek suits, heavy butyl gloves, and a half-face respirator with OV/P100 cartridges.

  • Containment: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collection: Scoop the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) bucket. Seal tightly and label for hazardous incineration.

References

  • Google Patents. (2007). US7199244B2 - Cyclic amine derivatives and methods of use.
  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (29 CFR 1910.1450). Retrieved from[Link]

© Copyright 2026 BenchChem. All Rights Reserved.